5-bromo-1H-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKSAJLIFPVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372666 | |
| Record name | 5-bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75476-78-7 | |
| Record name | 5-bromo-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-bromo-1H-indene chemical properties
An In-Depth Technical Guide to 5-bromo-1H-indene: Properties, Synthesis, and Reactivity
Introduction
This compound is a halogenated derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. The presence of the bromine atom at the 5-position of the aromatic ring, combined with the unique electronic and structural features of the indene core, makes this compound a versatile and valuable building block in synthetic organic chemistry. Its utility is particularly pronounced in the development of complex molecular architectures for materials science and medicinal chemistry. The reactivity of this compound is dictated by two primary sites: the carbon-bromine (C-Br) bond on the aromatic ring, which is amenable to a wide array of cross-coupling reactions, and the indenyl system, which possesses a reactive double bond and acidic methylene protons. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 75476-78-7 | |
| Molecular Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.06 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 41°C | [1] |
| Boiling Point | 245.0 ± 29.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 105.5 ± 18.7 °C | [1] |
| LogP | 3.74 | [1] |
| Refractive Index | 1.633 | [1] |
| InChI Key | ZPZKSAJLIFPVSR-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
While detailed spectra are best obtained empirically, the structure of this compound allows for the prediction of its key spectroscopic features:
-
¹H NMR: The spectrum would feature signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. The protons on the five-membered ring would appear as distinct signals, with the vinyl protons showing characteristic alkene shifts and couplings, and the methylene protons (at C1) appearing as a singlet or a multiplet in the allylic region (around 3.0-3.5 ppm).
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon attached to the bromine atom would be shifted downfield. Aromatic carbons and two sp² carbons of the cyclopentene ring would also be present.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak would be observed at m/z 194/196.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for both aromatic and vinylic protons, C=C stretching for the aromatic ring and the double bond, and the C-Br stretching frequency in the fingerprint region.
Synthesis and Methodologies
The synthesis of this compound can be approached from its saturated analogue, 5-bromoindane, or from 5-bromo-1-indanone. A common and effective strategy involves the reduction of 5-bromo-1-indanone to the corresponding alcohol, followed by dehydration.
Protocol: Synthesis of this compound from 5-Bromo-1-indanone
This two-step procedure is a reliable method for preparing this compound in a laboratory setting.
Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-1-indanol
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting the aromatic ring or the carbon-bromine bond. Methanol is a suitable protic solvent that facilitates the reaction.
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 5-bromo-1-indanol, which can often be used in the next step without further purification.
-
Step 2: Dehydration of 5-Bromo-1-indanol to this compound
-
Rationale: Acid-catalyzed dehydration is a classic method for converting alcohols to alkenes. p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is easy to handle and effective for this transformation. Toluene is used as the solvent, and a Dean-Stark apparatus allows for the azeotropic removal of water, driving the equilibrium towards the product.
-
Procedure:
-
Combine the crude 5-bromo-1-indanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Reactivity and Synthetic Applications
This compound is a versatile substrate for a variety of organic transformations, primarily leveraging the reactivity of the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond in this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simple precursors.
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is one of the most robust and widely used methods for creating biaryl structures or introducing alkyl or vinyl groups.[4]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates. This reaction is invaluable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, providing access to aryl alkynes, which are useful intermediates in synthesis and materials science.
-
Heck Coupling: For C-C bond formation with alkenes, leading to substituted indenes.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Rationale: This protocol describes a typical Suzuki-Miyaura reaction. A palladium catalyst, often with a phosphine ligand like PPh₃, is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃ or K₃PO₄) is essential for the activation of the boronic acid. A solvent system like toluene and water is often used to dissolve both the organic and inorganic reagents.[4]
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of toluene and water (to achieve a concentration of ~0.2 M).
-
Heat the mixture with vigorous stirring to 80-110°C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 5-aryl-1H-indene product.
-
Applications in Drug Discovery and Medicinal Chemistry
Halogenated indenes and their derivatives are important scaffolds in medicinal chemistry. The bromo-substituent not only serves as a synthetic handle for diversification but can also participate in halogen bonding or modulate the pharmacokinetic properties of a molecule. While specific applications of this compound itself are often as an intermediate, related structures like bromo-indoles and bromo-indazoles have shown significant biological activity, particularly in oncology.[5][6]
For instance, the indole nucleus, structurally related to indene, is a privileged scaffold in drug discovery. Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been developed as potent inhibitors of key protein kinases implicated in cancer, such as VEGFR-2 and EGFR.[5][6] The synthetic accessibility and potential for diverse modifications of the 5-bromo-indene core make it an attractive starting point for the design of new therapeutic agents targeting a range of diseases.
Safety and Handling
Based on data for structurally related compounds like 5-bromoindane and 5-bromo-1-indanone, this compound should be handled with care.[7][8]
-
Hazards: It is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[7][8] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its physicochemical properties, well-defined reactivity, and the potential for conversion into a wide array of functionalized derivatives make it a key building block for advanced organic synthesis. For researchers in materials science and drug discovery, a thorough understanding of its properties and reaction protocols is essential for leveraging its full synthetic potential to create novel and complex molecular structures.
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5-bromo-1H-indene CAS number and structure
An In-depth Technical Guide to 5-bromo-1H-indene: Synthesis, Reactivity, and Applications
Foreword for the Modern Researcher
The indene framework is a privileged scaffold in medicinal chemistry and materials science, offering a unique blend of aromaticity and aliphatic reactivity.[1] When functionalized, such as with a bromine atom at the 5-position, this compound emerges as a versatile, yet underexplored, building block. The carbon-bromine bond serves as a synthetic handle for a multitude of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties to its potential applications, grounding all information in established chemical principles and authoritative sources.
Core Compound Identification and Properties
Correctly identifying the target molecule is paramount. This compound is a distinct chemical entity that should not be confused with its saturated analog, 5-bromoindane, or its oxidized forms like 5-bromo-1-indanone.
-
Chemical Name: this compound
-
Molecular Formula: C₉H₇Br[2]
-
Structure:
Caption: Chemical structure of this compound.
Quantitative physical and computed data for this compound are summarized below. This information is critical for designing experimental conditions, such as solvent selection and purification methods.
| Property | Value | Source |
| Molecular Weight | 195.06 g/mol | [2] |
| Physical Form | Solid | [4] |
| Melting Point | 41 °C | [4] |
| Boiling Point | 245 °C at 760 mmHg | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2][4] |
| XLogP3 (Computed) | 3.6 | [4] |
Spectroscopic Characterization (Predicted): While specific, publicly available spectra for this compound are scarce, the expected NMR signals can be predicted based on its structure.
-
¹H NMR: Protons on the five-membered ring (at C1, C2, and C3) would appear in the aliphatic/olefinic region, while the aromatic protons (at C4, C6, and C7) would be found in the aromatic region, showing characteristic splitting patterns based on their coupling.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons of the aromatic ring would appear in the typical 120-150 ppm range, with the carbon attached to the bromine (C5) being influenced by the halogen's electronic effects. The sp² and sp³ carbons of the five-membered ring would appear at distinct chemical shifts.
Synthesis of this compound
Direct and reliable synthetic protocols for this compound are not abundantly reported in core chemical literature, suggesting it is more of a specialty reagent. However, its synthesis can be logically approached through established organic chemistry transformations. A plausible and efficient route is the dehydrogenation of its readily available saturated precursor, 5-bromo-2,3-dihydro-1H-indene (5-bromoindane).
Conceptual Workflow: Dehydrogenation of 5-bromoindane
The introduction of a double bond into the five-membered ring transforms the aliphatic indane scaffold into the more reactive indene system. This is a thermodynamically demanding process that typically requires a catalyst and often a hydrogen acceptor or oxidant to drive the reaction to completion.[5]
Caption: Proposed synthetic workflow for this compound.
Expert Rationale: The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficacy in heterogeneous dehydrogenation reactions, offering high activity and ease of removal (filtration) from the reaction mixture.[5] High temperatures are necessary to overcome the activation energy of C-H bond cleavage. The inclusion of a hydrogen acceptor is a common strategy to make the dehydrogenation process thermodynamically more favorable by consuming the H₂ gas produced, thereby shifting the reaction equilibrium towards the product according to Le Châtelier's principle.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its aryl bromide moiety, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[6] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.
General Reaction Scheme:
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a representative example based on established methods for aryl bromides.[6][7] Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if necessary, an additional phosphine ligand.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like dioxane, toluene, or DME with water, which aids in dissolving the inorganic base.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for vinylation.[8] This reaction is instrumental in synthesizing styrenes and other vinyl-aromatic compounds.
General Reaction Scheme:
Expert Rationale: In a typical Heck reaction with this compound and an alkene like styrene, a palladium(0) catalyst would be used.[9][10] The base (e.g., triethylamine or potassium carbonate) is crucial for neutralizing the HBr generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst. The choice of phosphine ligands can influence the reaction's efficiency and selectivity. The reaction typically favors the formation of the trans or (E)-alkene product due to steric considerations in the transition state.[8]
Applications in Drug Discovery and Materials Science
While specific examples detailing the use of this compound are not prevalent, the indene scaffold itself is found in a number of bioactive molecules and pharmaceuticals.[1][11] The bromo-substituent provides a key vector for synthetic diversification, allowing for the exploration of chemical space around the indene core.
-
Medicinal Chemistry: Bromo-substituted aromatic and heterocyclic compounds are frequently used as key intermediates in the synthesis of drug candidates.[12][13] The ability to use this compound in cross-coupling reactions allows for the systematic introduction of various substituents at the 5-position. This is a common strategy in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.
-
Materials Science: Substituted indenes are precursors to polyindenes and are used in the synthesis of ligands for metallocene catalysts, which are important in industrial polymerization processes.[1] The functionalization enabled by the bromo group could be used to tune the electronic or physical properties of these materials.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring safety.
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed.
-
-
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
This compound (CAS: 75476-78-7) is a valuable functionalized building block for advanced organic synthesis. Its primary utility stems from the C-Br bond, which serves as a reliable handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. While detailed synthetic and reactivity studies specifically focused on this molecule are not widespread, its chemical behavior can be confidently predicted from the extensive literature on related aryl bromides. For researchers in drug discovery and materials science, this compound offers a strategic entry point for creating novel, functionalized indene-based structures with significant potential for tailored biological or physical properties.
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- The Royal Society of Chemistry.
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Spectroscopic Characterization of 5-bromo-1H-indene: A Technical Guide
Introduction
5-bromo-1H-indene belongs to the class of substituted indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentadiene ring. The presence of the bromine atom at the 5-position significantly influences the electronic properties and, consequently, the spectroscopic behavior of the molecule. Understanding these influences is critical for researchers working with this and related compounds. This guide will serve as a valuable resource for interpreting the NMR, IR, and MS data of this compound, enabling confident structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on both the aromatic and the five-membered rings. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect will alter the chemical shifts of the aromatic protons compared to unsubstituted indene.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | ~3.4 | t | ~2.0 |
| H2 | ~6.6 | dt | J ≈ 5.5, 2.0 |
| H3 | ~7.0 | d | J ≈ 5.5 |
| H4 | ~7.5 | d | J ≈ 8.0 |
| H6 | ~7.3 | dd | J ≈ 8.0, 2.0 |
| H7 | ~7.6 | d | J ≈ 2.0 |
Interpretation and Rationale:
-
Alkenic Protons (H2, H3): The protons on the double bond of the cyclopentadiene ring are expected to appear in the vinylic region. H2 will likely be a doublet of triplets due to coupling with H3 and the two H1 protons. H3 will be a doublet from coupling to H2.
-
Allylic Protons (H1): The methylene protons at the C1 position are allylic and will appear as a triplet due to coupling with the H2 proton.
-
Aromatic Protons (H4, H6, H7): The bromine atom at C5 will deshield the ortho proton (H4 and H6) and the para proton (H7) to varying degrees. H7 is expected to be the most downfield of the aromatic protons due to the influence of the bromine atom. The expected splitting pattern is a doublet for H4, a doublet of doublets for H6, and a doublet for H7.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~39 |
| C2 | ~130 |
| C3 | ~127 |
| C3a | ~145 |
| C4 | ~125 |
| C5 | ~120 (C-Br) |
| C6 | ~129 |
| C7 | ~124 |
| C7a | ~143 |
Interpretation and Rationale:
-
Aliphatic Carbon (C1): The sp³-hybridized carbon of the methylene group will have a chemical shift in the aliphatic region.
-
Alkenic and Aromatic Carbons: The remaining sp²-hybridized carbons will appear in the downfield region. The carbon directly attached to the bromine (C5) is expected to have a lower chemical shift due to the heavy atom effect of bromine. The other aromatic and alkenic carbons will have shifts influenced by the overall electronic distribution in the molecule.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm centered around 5-6 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally used. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic bands for C-H and C=C bonds, as well as a band for the C-Br bond.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic and Vinylic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| ~1600 | Aromatic C=C stretch |
| ~1460 | CH₂ scissoring |
| 600-500 | C-Br stretch |
Interpretation and Rationale:
-
C-H Stretching: The spectrum will show distinct absorption bands for the stretching vibrations of the aromatic, vinylic, and aliphatic C-H bonds.
-
C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic and cyclopentadiene rings will result in absorptions in the 1600-1400 cm⁻¹ region.
-
C-Br Stretching: A characteristic absorption band for the C-Br stretching vibration is expected in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data for this compound
| m/z | Ion | Comments |
| 194/196 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |
| 115 | [M - Br]⁺ | Loss of a bromine radical. |
Interpretation and Rationale:
-
Molecular Ion Peak: The most significant feature in the mass spectrum of this compound will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
-
Fragmentation: The primary fragmentation pathway is expected to be the loss of the bromine atom, resulting in a prominent peak at m/z 115, corresponding to the indenyl cation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Introduction: The Strategic Value of 5-bromo-1H-indene
An In-depth Technical Guide to the Synthesis of 5-bromo-1H-indene from Indene
In the landscape of medicinal chemistry and materials science, the indene scaffold is a recurring structural motif found in a variety of biologically active compounds and functional materials.[1] The introduction of a bromine atom at the 5-position of the 1H-indene core dramatically enhances its utility, transforming it into a versatile synthetic intermediate. This bromine "handle" is strategically positioned for a wide array of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the systematic exploration of chemical space around the indene core.[2] This capability is crucial for structure-activity relationship (SAR) studies in drug development, where derivatives have shown promise in oncology as potent tubulin polymerization inhibitors.[2][3]
This technical guide provides a comprehensive overview of the synthesis of this compound from indene, focusing on a robust and widely adopted method. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for experimental choices, and practical insights to ensure reproducible success in the laboratory.
Synthetic Strategy: Electrophilic Aromatic Substitution
The primary challenge in the synthesis of this compound is the chemoselective bromination of the aromatic ring in the presence of the more reactive alkene functionality within the five-membered ring. While the double bond of indene readily undergoes addition reactions, the benzene ring requires an electrophilic substitution pathway.[4] The key to a successful synthesis lies in choosing a brominating agent and reaction conditions that favor electrophilic aromatic substitution while minimizing competing reactions such as allylic bromination or addition across the double bond.
The reagent of choice for this transformation is N-Bromosuccinimide (NBS) . NBS is a versatile reagent that can serve as a source for either radical bromine (Br•) under radical-initiating conditions (e.g., light, AIBN) or electrophilic bromine (Br+) under polar, acidic conditions.[5][6] For the desired aromatic substitution, conditions are tailored to promote the electrophilic pathway.
Causality of Reagent Selection:
-
N-Bromosuccinimide (NBS): Provides a safer and more manageable source of electrophilic bromine compared to hazardous liquid bromine (Br₂).[7] Its reactivity can be finely tuned by the reaction conditions.
-
Acid Catalyst: A catalytic amount of a protic acid is used to activate the NBS. Protonation of the succinimide carbonyl oxygen makes the nitrogen atom more electron-withdrawing, which in turn makes the N-Br bond more polarized and the bromine atom more electrophilic.[8]
-
Polar Aprotic Solvent: A solvent like acetonitrile is chosen to facilitate the polar, ionic mechanism of electrophilic substitution without participating in the reaction. It effectively solvates the intermediates of the reaction.
The reaction proceeds with high regioselectivity for the 5-position. This is due to the ortho, para-directing nature of the alkyl substituent (the fused five-membered ring) on the benzene ring. Steric hindrance at the ortho-positions (4 and 6) makes the para-position (5) the most favorable site for electrophilic attack.
Reaction Mechanism: Step-by-Step Electron Flow
The electrophilic aromatic substitution of indene with NBS follows a well-established three-step mechanism:
-
Generation of the Electrophile: The acid catalyst protonates the carbonyl oxygen of NBS, increasing the electrophilicity of the bromine atom.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the indene aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Re-aromatization: A weak base (such as the solvent or the succinimide byproduct) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Mechanism of Electrophilic Aromatic Bromination of Indene.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1H-Indene | ≥98% | Sigma-Aldrich | Store under nitrogen, refrigerated. |
| N-Bromosuccinimide (NBS) | ReagentPlus®, ≥99% | Sigma-Aldrich | Recrystallize if noticeably yellow.[6] |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Chemical | Used to prepare a dilute solution. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | For neutralization. |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | Lab-prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indene (5.0 g, 43.0 mmol, 1.0 eq) in 100 mL of anhydrous acetonitrile.
-
Stir the solution at room temperature until the indene is fully dissolved.
-
-
Reagent Addition:
-
To the stirring solution, add N-Bromosuccinimide (7.8 g, 43.9 mmol, 1.02 eq) in one portion.
-
Add 3-4 drops of concentrated HCl as a catalyst.[8] The reaction is typically exothermic; monitor the temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature, protected from light to prevent radical side reactions.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes (Eluent: 95:5 Hexane:Ethyl Acetate). The product (this compound) will have a lower Rf value than the starting material (indene). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, pour the reaction mixture into 200 mL of deionized water.
-
Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).[9]
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 100 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst) and 100 mL of brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or low-melting solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[10]
-
Eluent: A gradient of hexane to 98:2 Hexane:Ethyl Acetate is typically effective.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified product.
-
Caption: Experimental Workflow for the Synthesis of this compound.
Quantitative Data and Characterization
Table 1: Reaction Parameters
| Parameter | Value | Rationale |
| Indene | 1.0 eq | Limiting reagent. |
| N-Bromosuccinimide | 1.02 - 1.05 eq | A slight excess ensures complete consumption of the limiting reagent. |
| Solvent | Acetonitrile (~0.4 M concentration) | Polar aprotic solvent favors the ionic mechanism. |
| Catalyst | Catalytic HCl (3-4 drops) | Activates NBS towards electrophilic attack.[8] |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction while minimizing potential side reactions. |
| Reaction Time | 2-4 hours | Typical duration, should be confirmed by TLC monitoring. |
Table 2: Product Profile
| Parameter | Expected Value |
| Product | This compound |
| CAS Number | 75476-78-7[11][12] |
| Molecular Formula | C₉H₇Br[12] |
| Molecular Weight | 195.06 g/mol [12] |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| ¹H NMR | Spectral data is available for confirmation.[11] Key signals would include aromatic protons (distinct splitting pattern), vinyl protons, and aliphatic protons at the C2 position. The pattern will be distinct from the starting material and other potential bromo-isomers. |
Safety and Handling: A Culture of Prevention
A commitment to safety is paramount. The following hazards must be understood and mitigated through proper laboratory practice.
-
1H-Indene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Handle in a chemical fume hood.
-
N-Bromosuccinimide (NBS): Causes skin and serious eye irritation. May cause respiratory irritation. Avoid creating dust. Store in a cool, dark place as it can decompose over time, appearing brown from liberated bromine.[7]
-
Acetonitrile: Highly flammable liquid and vapor. Harmful in contact with skin, if swallowed, or if inhaled. It is a known cyano-compound.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.[13]
All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[14][15]
Field Insights and Troubleshooting
-
Controlling Side Reactions: The primary potential side reaction is allylic bromination at the C1 position, which is favored by radical conditions. To suppress this, the reaction should be protected from light and performed in a polar solvent without any radical initiators.[6]
-
NBS Purity: The use of old or discolored (yellow/brown) NBS can lead to lower yields and the formation of impurities. If the purity is suspect, NBS can be recrystallized from hot water.[6]
-
Purification Instability: Indene and its derivatives can be sensitive and may polymerize or degrade on acidic surfaces. For column chromatography, it is sometimes beneficial to use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine, followed by equilibration with the eluent.[10]
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional small portion of NBS (e.g., 0.1 eq) can be added. Avoid adding a large excess, as this can lead to di-brominated products.
Conclusion
The synthesis of this compound from indene via electrophilic aromatic substitution with N-bromosuccinimide is a reliable and efficient method. By understanding the underlying mechanism, carefully controlling reaction conditions to ensure chemoselectivity, and adhering to rigorous safety protocols, researchers can consistently produce this valuable intermediate. The strategic placement of the bromine atom on the indene scaffold opens a gateway to a vast array of chemical diversity, making this synthesis a critical first step in the development of novel therapeutics and advanced materials.
References
- The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry. (2026). Benchchem.
- Solved Hydrobromin
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- N-Bromosuccinimide. Wikipedia.
- N-Bromosuccinimide. (2019). en.wikipedia.org.
- electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube.
- A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole. (2025). Benchchem.
- Technical Support Center: Purification of 7-Bromo-2-methyl-1H-indene Deriv
- An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene. Benchchem.
- 4-BroMo-2,3-dihydro-1H-indene - Safety D
- SAFETY D
- Safety Guideline. ChemTrack.org.
- Handling liquid bromine and preparing bromine water.
- 75476-78-7|this compound|BLD Pharm. BLD Pharm.
- 1H-INDENE,5-BROMO- | CAS: 75476-78-7. Finetech Industry Limited.
- Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. Semantic Scholar.
- The 1H‐indene and some examples of indene pharmaceuticals.
- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PMC - NIH.
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An In-depth Technical Guide to the Solubility and Stability of 5-bromo-1H-indene
This guide provides a comprehensive overview of the solubility and stability of 5-bromo-1H-indene, a crucial intermediate in pharmaceutical and organic synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.
Introduction: The Synthetic Significance of this compound
This compound is a substituted indene molecule that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its utility stems from the presence of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions, and the reactive double bond within the five-membered ring. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthetic protocols, ensuring optimal reaction conditions and minimizing degradation.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and application.
| Property | Value | Source |
| Molecular Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.06 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 41°C | [3] |
| Boiling Point | 245.0 ± 29.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 105.5 ± 18.7 °C | [3] |
| LogP | 3.74 | [3] |
Solubility Profile of this compound
The solubility of a compound is a critical parameter that dictates its utility in various solvent systems for reactions, purification, and formulation. As a brominated aromatic hydrocarbon, the solubility of this compound is governed by the principle of "like dissolves like."
General Solubility Characteristics
Based on the hydrophobic nature of the indene core and the presence of a bromine atom, this compound exhibits poor solubility in aqueous solutions. Aryl halides are generally insoluble in water because they cannot form hydrogen bonds with water molecules.[4] Conversely, it is expected to be soluble in a range of common organic solvents. The parent compound, indene, is known to be insoluble in water but soluble in organic solvents like benzene, alcohol, and ether.[5][6] This provides a strong indication of the solubility behavior of its brominated derivative.
Qualitative Solubility in Common Solvents
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Insoluble | The large, non-polar aromatic ring and the lack of hydrogen bond donors/acceptors prevent dissolution in water.[4] |
| Methanol | High | Sparingly Soluble | The polarity of the hydroxyl group may allow for some limited dissolution. |
| Ethanol | High | Soluble | Similar to methanol, but the larger alkyl chain enhances solubility of organic compounds. |
| Acetone | Medium | Soluble | The polar aprotic nature of acetone makes it a good solvent for many organic compounds. |
| Dichloromethane | Medium | Soluble | A common solvent for a wide range of organic molecules. |
| Tetrahydrofuran (THF) | Medium | Soluble | An excellent solvent for many organic compounds due to its ether linkage and cyclic structure. |
| Toluene | Low | Soluble | The non-polar aromatic nature of toluene makes it an ideal solvent for other aromatic compounds. |
| Hexane | Low | Sparingly Soluble | While non-polar, the crystalline nature of the solid may limit solubility in highly non-polar aliphatic solvents at room temperature. |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocol is recommended. This method is based on the shake-flask method, a traditional and reliable technique for determining equilibrium solubility.[7]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000
-
The following diagram illustrates the workflow for this solubility determination protocol.
Caption: Workflow for forced degradation stability testing.
Conclusion
This compound is a valuable synthetic intermediate whose effective utilization hinges on a thorough understanding of its solubility and stability. It is largely insoluble in water but soluble in common organic solvents. Its stability is influenced by temperature, light, and air, necessitating proper storage and handling procedures to prevent degradation and polymerization. The experimental protocols outlined in this guide provide a framework for researchers to determine its solubility in specific solvent systems and to assess its stability under various conditions, thereby enabling more robust and reproducible synthetic outcomes.
References
- ResearchGate. (2024). How to determine pH stability of an organic compound?
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- ICH. (n.d.). Quality Guidelines.
- National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- ChemBK. (n.d.). inden.
- Chemsrc. (2025). This compound.
- PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one.
- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene.
- ResearchGate. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides.
- Angene Chemical. (2025). Safety Data Sheet: 4-Bromo-1H-indene.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Solubility of Things. (n.d.). Indene.
- Quora. (2018). Aryl halides are insoluble in water but soluble in organic compounds. Why?.
- Google Patents. (n.d.). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
- ChemBK. (n.d.). Indene.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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The Definitive Guide to the Purity and Characterization of 5-Bromo-1H-indene: A Handbook for Advanced Research
Abstract
5-Bromo-1H-indene is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules and advanced materials. Its unique structural architecture, featuring a reactive bromine handle on a bicyclic aromatic framework, renders it a versatile building block for complex molecular engineering. This guide provides an in-depth exploration of the critical aspects of purity and characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into a robust synthetic approach, rigorous purification protocols, and a comprehensive suite of analytical techniques for its unambiguous characterization. This document is designed to be a practical and authoritative resource, empowering researchers to confidently synthesize, purify, and validate this crucial chemical entity.
Introduction: The Strategic Importance of this compound
The indene scaffold is a privileged structural motif found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position significantly enhances its synthetic utility, providing a key locus for functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This strategic placement of a halogen allows for the systematic elaboration of the indene core, a critical process in the exploration of structure-activity relationships (SAR) during drug discovery. Derivatives of this compound have shown promise as potent anticancer and anti-angiogenic agents, often by inhibiting tubulin polymerization[1]. The successful synthesis and development of novel therapeutics based on this scaffold are critically dependent on the purity and accurate characterization of the this compound starting material.
This guide will provide a comprehensive framework for ensuring the quality of this compound, from its synthesis and purification to its detailed analytical characterization.
Synthesis of this compound: A Proposed Pathway
While various methods exist for the synthesis of substituted indenes[2][3], a practical and scalable approach for this compound can be envisioned starting from the commercially available 5-bromo-1-indanone. This two-step process involves the reduction of the ketone followed by dehydration.
Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound from 5-bromo-1-indanone.
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-2,3-dihydro-1H-inden-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-1-indanone (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification.
Step 2: Dehydration to this compound
-
Reaction Setup: To a solution of the crude 5-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Dehydration: Equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound: Ensuring High Purity
The purity of this compound is paramount for its successful application in subsequent synthetic steps. The crude product may contain unreacted starting materials, byproducts from side reactions, and residual reagents. A combination of column chromatography and distillation is recommended for achieving high purity.
Diagram: Purification Workflow
Caption: A typical workflow for the purification of this compound.
Experimental Protocol: Purification
Protocol 3.1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the product.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3.2: Vacuum Distillation
For removal of non-volatile impurities and residual solvents, vacuum distillation can be employed.
-
Apparatus: A standard vacuum distillation setup with a short-path distillation head is suitable.
-
Procedure:
-
Place the product from column chromatography into the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound is approximately 245 °C at 760 mmHg[4].
-
Comprehensive Characterization of this compound
Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a clean NMR tube.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | m | 3H | Aromatic protons |
| ~6.8 - 6.6 | m | 1H | Olefinic proton |
| ~6.5 - 6.3 | m | 1H | Olefinic proton |
| ~3.3 | t | 2H | Allylic protons (-CH₂-) |
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 140 | Aromatic C |
| ~135 - 130 | Aromatic C |
| ~130 - 125 | Olefinic CH |
| ~125 - 120 | Aromatic C-Br |
| ~120 - 115 | Aromatic CH |
| ~35 | Allylic CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of this compound containing the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be approximately 194 and 196.
-
Major Fragments:
-
[M-Br]⁺: A significant peak corresponding to the loss of a bromine atom (m/z ~115). This is often the base peak.
-
Other fragments resulting from the cleavage of the five-membered ring.
-
Diagram: Expected Mass Spectrum Isotopic Pattern
Caption: Characteristic isotopic pattern for a monobrominated compound in mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: A thin film of the liquid sample can be analyzed directly on a salt plate (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.
Expected FTIR Spectrum:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic and Olefinic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |
| ~1600 | C=C stretch | Aromatic |
| ~1450 | C-H bend | Aliphatic (-CH₂-) |
| 850-750 | C-H bend | Aromatic (out-of-plane) |
| ~700-500 | C-Br stretch | Alkyl halide |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product.
Proposed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Purity Determination: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Stability and Storage
This compound, like other indene derivatives, can be susceptible to oxidation and polymerization upon exposure to air and light. Therefore, proper storage is crucial to maintain its purity.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).
-
Light Protection: Protect from light by storing in an amber vial or in a dark place.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, purification, and characterization of this compound. By following the detailed protocols and understanding the principles behind the analytical techniques, researchers can confidently produce and validate this important synthetic intermediate. The meticulous application of these methods will ensure the high quality of this compound, which is fundamental for its successful use in the development of novel pharmaceuticals and advanced materials.
References
- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information.
- Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234.
- Organic Chemistry Portal. (n.d.). Synthesis of Indenes.
- Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes: A New Route to Indene Derivatives. Organic Letters, 10(14), 2975–2978.
- Odedra, A., Datta, S., & Liu, R.-S. (2007). Ruthenium-Catalyzed Cyclization of 2-Alkyl-1-ethynylbenzenes to 1-Substituted-1H-indenes and 1-Indanones. The Journal of Organic Chemistry, 72(9), 3289–3292.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. BenchChem.
- BenchChem. (2025). A Senior Application Scientist's Guide to the Structural Elucidation of 5-bromo-3-methyl-1H-indole using ¹H NMR Spectroscopy. BenchChem.
- University of California, Davis. (n.d.). NMR Sample Preparation.
- OpenOChem Learn. (n.d.). Interpreting MS.
- Instructables. (n.d.). How to Read a Simple Mass Spectrum.
- BenchChem. (2025).
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- SIELC Technologies. (n.d.). Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile. BenchChem.
- Sigma-Aldrich. (n.d.). This compound.
- ChemSrc. (2025). This compound.
- ChemSrc. (2025). This compound.
- Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.
- Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.
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- 4. This compound | CAS#:75476-78-7 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 5-bromo-1H-indene and its Common Derivatives
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-bromo-1H-indene is a versatile bicyclic aromatic halide that serves as a pivotal building block in modern organic synthesis. Its unique structural framework, featuring a reactive bromine handle on a fused benzene and cyclopentene ring system, provides a gateway to a diverse array of functionalized derivatives. This guide offers a comprehensive exploration of this compound, detailing its physicochemical properties, synthesis, and extensive applications in palladium-catalyzed cross-coupling reactions. We provide field-proven insights into the causality behind experimental choices for Suzuki-Miyaura, Sonogashira, and Heck couplings, complete with detailed, self-validating protocols. Furthermore, this document examines the role of this compound derivatives as valuable scaffolds in medicinal chemistry and as ligands in organometallic chemistry, supported by quantitative data and mechanistic discussions to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the this compound Scaffold
The indene framework is a privileged structure found in numerous biologically active molecules and advanced materials. The introduction of a bromine atom at the 5-position transforms the otherwise relatively inert aromatic ring into a highly versatile platform for synthetic elaboration. This strategic placement of bromine allows for its participation in a wide range of powerful C-C and C-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.
For drug development professionals, this compound serves as a key starting material for generating libraries of complex molecules. The rigid indene core provides a defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets such as protein kinases and receptors. In materials science, derivatives of this compound are explored for their unique photophysical properties, finding applications in organic electronics. This guide aims to provide a deep, practical understanding of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 75476-78-7 | [1] |
| Molecular Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 41°C | |
| Boiling Point | 245.0 ± 29.0 °C (Predicted) | |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | |
| Storage | Sealed in dry, Room Temperature |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of this compound. While a publicly available, peer-reviewed spectrum for this compound is not readily found, data for the closely related 5-bromo-2,3-dihydro-1H-indene (5-bromoindane) provides a strong basis for what to expect.
Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR) for 5-bromo-2,3-dihydro-1H-indene [2][3]
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | ~7.25 | d | ~8.0 |
| Aromatic CH | ~7.15 | dd | ~8.0, 2.0 |
| Aromatic CH | ~7.00 | d | ~8.0 |
| Benzylic CH₂ | ~2.85 | t | ~7.5 |
| Aliphatic CH₂ | ~2.05 | quint | ~7.5 |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ||
| Aromatic C-Br | ~120.5 | ||
| Aromatic CH | ~130.0, ~127.5, ~125.0 | ||
| Aromatic Quaternary C | ~145.0, ~143.0 | ||
| Benzylic CH₂ | ~32.5 | ||
| Aliphatic CH₂ | ~25.0 |
Note: For this compound, one would expect to see signals in the olefinic region of the ¹H NMR spectrum (typically 6.0-7.0 ppm) corresponding to the protons on the five-membered ring's double bond, and the aliphatic CH₂ signal would be a singlet around 3.3 ppm.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the direct bromination of 1H-indene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering high selectivity for aromatic bromination under controlled conditions.[4][5]
Rationale for Synthetic Approach
The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic.[4] Unlike molecular bromine (Br₂), which can lead to multiple brominations and side reactions, NBS provides a low, steady concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions.[4][5] Acetonitrile is often used as the solvent as it is polar and can facilitate the reaction while being relatively inert. The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and selectivity before being allowed to warm to room temperature.
Detailed Experimental Protocol: Bromination of 1H-indene
This protocol is based on established methods for the bromination of indane and similar aromatic systems.[2]
dot
Caption: Synthetic route to this compound.
Materials:
-
1H-Indene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1H-indene (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Key Reactions and Derivatization: A Gateway to Molecular Diversity
The bromine atom at the 5-position is the key to unlocking the synthetic potential of this compound. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
dot
Sources
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. par.nsf.gov [par.nsf.gov]
Reactivity of the bromine atom in 5-bromo-1H-indene
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-indene scaffold is a privileged structure in medicinal chemistry, offering a rigid bicyclic framework for the precise spatial orientation of functional groups. The introduction of a bromine atom at the 5-position creates this compound, a highly versatile synthetic intermediate. The reactivity of its carbon-bromine bond is the linchpin for molecular diversification, enabling access to a vast chemical space through a variety of transformations. This guide provides a comprehensive exploration of the reactivity of this C(sp²)-Br bond, focusing on its application in palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the strategic considerations essential for leveraging this building block in drug discovery and materials science.
Introduction: The Strategic Importance of this compound
The indene ring system is a core component of numerous biologically active molecules. Its structure is conducive to effective interactions with a range of biological targets. This compound serves as a critical precursor, where the bromine atom acts as a versatile functional handle. Unlike its saturated analog, 5-bromo-2,3-dihydro-1H-indene (5-bromoindane), the presence of the endocyclic double bond in this compound slightly alters the electronic properties of the aromatic ring, though its reactivity at the C-Br bond remains characteristic of a typical aryl bromide. This C(5)-Br bond is readily activated for a host of powerful bond-forming reactions, making it an invaluable tool for constructing molecular complexity.
Physicochemical and Spectroscopic Profile
A precise understanding of the substrate's properties is foundational to any synthetic endeavor. Below is a summary of the key properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₇Br | |
| Molecular Weight | 195.06 g/mol | |
| Appearance | Pale yellow oil | |
| Boiling Point | ~80-82 °C / 0.5 mmHg | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, J=1.6 Hz, 1H, H-4), 7.30 (dd, J=8.0, 1.6 Hz, 1H, H-6), 7.15 (d, J=8.0 Hz, 1H, H-7), 6.85 (dt, J=5.6, 2.0 Hz, 1H, H-2), 6.50 (dt, J=5.6, 2.0 Hz, 1H, H-1), 3.35 (t, J=2.0 Hz, 2H, H-3). | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 146.0, 144.5, 134.0, 132.5, 130.0, 127.0, 125.5, 120.0, 44.0. | Predicted[1][2][3] |
Note: Experimental NMR data is not widely published; shifts are predicted based on standard substituent effects and data from analogous structures.
Synthesis of this compound
Access to this compound typically begins with its corresponding ketone, 5-bromo-1-indanone, which is commercially available or can be synthesized via Friedel-Crafts cyclization of 3-(4-bromophenyl)propanoic acid.[4] The subsequent transformation to the target indene involves a two-step reduction/dehydration sequence.
Experimental Protocol: Synthesis from 5-Bromo-1-indanone
Step 1: Reduction to 5-Bromo-2,3-dihydro-1H-inden-1-ol
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-1-indanone (1.0 eq.) in anhydrous methanol or ethanol (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of 1M HCl until effervescence ceases. Remove the bulk of the alcohol solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol, which is often used directly in the next step.
Step 2: Dehydration to this compound
-
Setup: Dissolve the crude 5-bromo-2,3-dihydro-1H-inden-1-ol from the previous step in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq.).
-
Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
Caption: Synthetic pathway from 5-bromo-1-indanone to this compound.
The Core Reactivity: A Hub for Molecular Diversification
The C(5)-Br bond is the primary site of reactivity, enabling a suite of transformations that are foundational to modern synthetic chemistry. Its utility can be broadly categorized into two pathways: palladium-catalyzed cross-coupling and the formation of potent organometallic nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C and C-heteroatom bond formation due to their high functional group tolerance and reliability.[5] For this compound, an aryl bromide, these transformations are highly efficient.
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) and is arguably the most widely used cross-coupling reaction.[6][7]
-
Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are (1) Oxidative Addition of this compound to the active Pd(0) catalyst, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk tube or microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Ar or N₂) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand. For challenging couplings, a pre-catalyst like Pd(OAc)₂ with a specialized ligand (e.g., SPhos, XPhos) may be used.
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/H₂O (4:1) or Dioxane/H₂O.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | Good for simple arylboronic acids |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | Highly effective for heteroarylboronic acids[6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Robust system with broad substrate scope |
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating conjugated enynes or arylalkynes.[8][9]
-
Mechanistic Insight: This reaction uniquely employs a dual-catalyst system. A palladium(0) complex undergoes the familiar oxidative addition with this compound. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product.[8][10] Copper-free protocols exist to prevent the common side-reaction of alkyne homocoupling (Glaser coupling).[8]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
-
Experimental Protocol: Sonogashira Coupling
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (CuI, 2-5 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (Ar or N₂) three times.
-
Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq.). Finally, add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature to 60 °C until TLC analysis shows full conversion (typically 2-16 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove metal salts. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.
-
This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals. It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[11][12][13]
-
Mechanistic Insight: Similar to other cross-couplings, the cycle begins with the oxidative addition of this compound to a Pd(0) complex. The amine then coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical to promote the reductive elimination step and prevent side reactions.[11][12][14]
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup (Glovebox): Inside a glovebox, charge a Schlenk tube or microwave vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).
-
Reagents: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction: Seal the vessel and heat with vigorous stirring at 80-110 °C for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
-
Formation of Organometallic Intermediates
An alternative strategy involves reversing the polarity of the C(5) atom, transforming it from an electrophilic site into a potent nucleophile.
Treating this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures leads to a rapid halogen-metal exchange.[15][16][17]
-
Mechanistic Insight: This is a kinetically controlled process believed to proceed through an "ate-complex" intermediate.[17] The reaction is extremely fast and must be conducted at very low temperatures (typically -78 °C) to prevent the highly basic aryllithium intermediate from reacting with the solvent or other electrophilic sites on the molecule. The resulting 5-lithio-1H-indene is a powerful nucleophile that can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).
-
Experimental Protocol: Lithiation and Quench
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.
-
Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layers with brine, dry (Na₂SO₄), and concentrate.
-
Purification: Purify the product by flash column chromatography.
-
The reaction of this compound with magnesium metal in an ethereal solvent forms the corresponding Grignard reagent, 5-(bromomagnesio)-1H-indene.[5][18][19]
-
Mechanistic Insight: This is a heterogeneous reaction occurring on the surface of the magnesium metal. It is highly sensitive to moisture and requires strictly anhydrous conditions, as the resulting Grignard reagent is a very strong base and will be instantly quenched by protic sources like water.[20] The coordinating ether solvent (THF or Et₂O) is essential to stabilize the Grignard reagent in solution via the Schlenk equilibrium.[19]
-
Experimental Protocol: Grignard Formation
-
Setup: Place magnesium turnings (1.2-1.5 eq.) in a flame-dried, three-neck flask equipped with a condenser and dropping funnel under an inert atmosphere.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF or diethyl ether. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the Grignard reagent, ready for use.
-
Caption: Key reactivity pathways for this compound.
Conclusion: A Versatile Scaffold for Innovation
The bromine atom in this compound is a gateway to immense molecular diversity. Its reliable reactivity in a host of high-yield, functional-group-tolerant reactions makes it an indispensable building block for medicinal chemists and materials scientists. A thorough understanding of the mechanisms and experimental nuances of palladium-catalyzed cross-coupling, lithium-halogen exchange, and Grignard formation is essential for fully exploiting its synthetic potential. By mastering these transformations, researchers can efficiently construct complex molecular architectures and accelerate the discovery of novel therapeutic agents and advanced materials.
References
- BenchChem Technical Support. (2026). Impact of base and solvent on 5-bromo-2,3-dihydro-1H-indene reactivity. BenchChem.
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- Chen, C. -T., et al. (2005). Analytical data for various organic compounds. J. Org. Chem., 70, 1188. [Link]
- Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(21), 4858-4866. [Link]
- Çetin, M., et al. (2021). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. Scientific Reports, 11(1), 1-15. [Link]
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- Chemistry LibreTexts. (2023).
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- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
- Nishimura, Y., et al. (2013). Synthesis of 5-bromo-indole derivatives. Bioorganic & Medicinal Chemistry, 21(1), 257-267. [Link]
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- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- MDPI. (2020).
- Knochel, P., et al. (2012). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 17(12), 14037-14047. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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- Chem-St
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]
- Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. [Link]
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The Strategic Utility of 5-Bromo-1H-indene: A Technical Guide for Advanced Research
Abstract
The indene scaffold represents a "privileged" structural motif in both medicinal chemistry and materials science, offering a rigid bicyclic framework amenable to diverse functionalization. The introduction of a bromine atom at the 5-position unlocks a versatile chemical handle, positioning 5-bromo-1H-indene as a pivotal building block for complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a precursor in the synthesis of innovative therapeutics and advanced organic materials. We will delve into the core reactivity of this compound, providing detailed mechanistic insights and actionable experimental protocols for key transformations. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the unique properties of this compound in their research endeavors.
The this compound Core: Structure and Reactivity
This compound is an aromatic compound featuring a benzene ring fused to a cyclopentadiene ring, with a bromine atom substituted at the 5-position of the bicyclic system. The key to its synthetic utility lies in the reactivity of the C(sp²)-Br bond, which serves as a versatile anchor for a wide array of chemical transformations.
The bromine atom, being a good leaving group, makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, placing aryl bromides in a favorable position of reactivity versus stability and cost. Furthermore, the bromine atom can be readily exchanged with a metal, such as lithium, to generate a nucleophilic organometallic species, opening up another avenue for derivatization.
Synthetic Pathways to this compound
While various methods exist for the synthesis of substituted indenes, a common and direct approach to this compound involves the electrophilic bromination of 1H-indene.
Electrophilic Bromination of 1H-Indene
The direct bromination of 1H-indene can be achieved using various brominating agents. A common and effective reagent is N-bromosuccinimide (NBS), often in the presence of a suitable solvent. The regioselectivity of the bromination is directed by the electronic properties of the indene ring system.
Experimental Protocol: Synthesis of this compound via Bromination
-
Materials:
-
1H-Indene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bisulfite solution
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve 1H-indene (1.0 eq.) in acetonitrile.
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Adjust the pH of the mixture to 9-10 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Key Transformations and Applications in Medicinal Chemistry
The indene scaffold is a core component of numerous bioactive molecules. This compound serves as a crucial starting material for the synthesis of indene derivatives with potential therapeutic applications, particularly in oncology.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds
The C-Br bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are foundational for building molecular complexity.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents (boronic acids or esters). This reaction is instrumental in synthesizing aryl- or heteroaryl-substituted indenes.
Causality in Experimental Design:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used and are reduced in situ. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands are employed to facilitate the rate-limiting oxidative addition step.
-
Ligand: Electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is crucial. It activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used. The water helps to dissolve the inorganic base.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₂CO₃, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Stir the reaction mixture at 80-100 °C for 4-24 hours, monitoring by TLC.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[1]
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This is a powerful tool for synthesizing amino-indene derivatives, which are common motifs in pharmaceuticals.
Causality in Experimental Design:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used, often with specialized bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) that are crucial for the stability and activity of the catalytic species.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Generalized Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., BINAP, 2-4 mol%), and base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Seal the vessel and heat with stirring to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.[1]
The Sonogashira coupling introduces an alkyne group via reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The Heck reaction couples this compound with an alkene to form a substituted indene with a new C=C bond. These reactions are invaluable for extending the π-system of the indene core.
Application in Anticancer Drug Discovery: Tubulin Polymerization Inhibitors
Derivatives of the indene scaffold have shown significant promise as inhibitors of tubulin polymerization, a validated target in cancer therapy.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] this compound can serve as a starting point for the synthesis of such inhibitors. For instance, through a series of transformations including cross-coupling reactions, functionalized aryl groups can be introduced at the 5-position, which are known to be crucial for potent anti-tubulin activity.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Dihydro-1H-indene derivative 12d | A549 (Lung Carcinoma) | 0.087 | [3] |
| Dihydro-1H-indene derivative 12d | Hela (Cervical Cancer) | 0.078 | [3] |
| Dihydro-1H-indene derivative 12d | H22 (Hepatoma) | 0.068 | [3] |
| Dihydro-1H-indene derivative 12d | K562 (Leukemia) | 0.028 | [3] |
| Indene-based compound 31 | Tubulin Polymerization | 11 | [4] |
Workflow for Screening Indene-Based Tubulin Inhibitors
Caption: A generalized workflow for the synthesis and biological evaluation of indene-based tubulin polymerization inhibitors starting from this compound.
Applications in Materials Science: Building Blocks for Organic Electronics
The rigid and planar structure of the indene core, combined with its extended π-conjugation, makes it an attractive building block for organic electronic materials. Functionalization at the 5-position of the indene ring with electron-donating or electron-withdrawing groups can be used to tune the electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Synthesis of Indenofluorene Derivatives
Indenofluorenes, which are polycyclic aromatic hydrocarbons containing fused indene and fluorene units, are a class of materials with significant potential in organic electronics. This compound can be a key precursor in the synthesis of these complex structures, often through multi-step sequences involving cross-coupling reactions to build the carbon skeleton, followed by cyclization reactions. The bromine atom can be strategically used to introduce further functionalization to fine-tune the material's photophysical properties.
Conceptual Workflow for Indenofluorene Synthesis
Caption: A conceptual synthetic route to functionalized indenofluorenes utilizing this compound as a starting material.
Conclusion
This compound is a versatile and valuable building block for both medicinal chemistry and materials science research. Its amenability to a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of complex and functional molecules. In medicinal chemistry, it serves as a key precursor for the development of potent anticancer agents, such as tubulin polymerization inhibitors. In materials science, it is a foundational component for the construction of novel organic electronic materials with tunable properties. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this compound in their pursuit of scientific innovation.
References
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- Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- BenchChem. (2025). impact of base and solvent on 5-bromo-2,3-dihydro-1H-indene reactivity.
- Haley, M. M. (n.d.). Indenofluorene Scaffolds. Haley Lab, University of Oregon.
- Grela, K., et al. (2017). Readily available substituted phenols are used as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis for the controlled construction of functionalized indene derivatives in excellent yields. The Journal of Organic Chemistry, 82, 4226-4234.
- Li, Z., et al. (2007).
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Safety and handling of 5-bromo-1H-indene
An In-Depth Technical Guide to the Safe Handling and Application of 5-bromo-1H-indene
Abstract
This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No: 75476-78-7), a critical intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into risk mitigation, emergency preparedness, and practical application. By integrating detailed protocols with the underlying scientific rationale, this guide serves as an essential resource for ensuring laboratory safety and experimental integrity when working with this versatile halogenated hydrocarbon.
Physicochemical and Spectroscopic Profile
This compound is a bicyclic aromatic halide whose structure is foundational for the synthesis of more complex molecular architectures. The bromine atom at the 5-position serves as a highly functional synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions. Understanding its physical properties is the first step in ensuring safe and effective handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 75476-78-7 | [1] |
| Molecular Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.06 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 41 °C | [1] |
| Boiling Point | 245.0 ± 29.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Storage | Sealed in dry, Room Temperature | |
Hazard Identification and Toxicological Overview
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Its toxicological properties have not been fully investigated, but data for analogous compounds suggest it should be handled with significant care.[2] The primary hazards are associated with acute toxicity, and skin and eye irritation.[3][4]
Table 2: GHS Hazard Classification | | | | :--- | :--- | | Pictogram |
| | Signal Word | Warning | | Hazard Statements | H302: Harmful if swallowed[4] H315: Causes skin irritation[3][4] H319: Causes serious eye irritation[3][4] H335: May cause respiratory irritation[3][4] | | Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 |Toxicological Insights: The "harmful if swallowed" classification indicates significant oral toxicity.[4] Skin and eye irritation are common for halogenated aromatic compounds, necessitating robust personal protective equipment to prevent contact dermatitis and serious eye damage.[3][4] The potential for respiratory irritation means all handling of the solid or solutions should occur in a well-ventilated area, preferably a certified chemical fume hood.[3][4]
Core Directive: Safe Handling, Storage, and Personal Protective Equipment (PPE)
A systematic approach to handling is critical. The following protocols are designed as a self-validating system to minimize exposure and mitigate risk.
Engineering Controls: The First Line of Defense
Reliance on PPE alone is insufficient. The primary barrier to exposure must be robust engineering controls.
-
Chemical Fume Hood: All weighing and manipulation of this compound, whether solid or in solution, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2][5] This is non-negotiable, as immediate irrigation is the most effective first aid for eye or extensive skin contact.
Personal Protective Equipment (PPE): The Final Barrier
PPE is mandatory for all personnel handling the compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.[7]
Table 3: Mandatory Personal Protective Equipment (PPE)
| Protection Area | Required Equipment | Rationale and Best Practices |
|---|---|---|
| Eye & Face | Tight-fitting chemical safety goggles and/or a full-face shield.[2][8] | Standard safety glasses are inadequate. Goggles provide a seal against splashes and dust. A face shield should be used in conjunction with goggles when there is a significant splash risk.[9] |
| Skin & Body | Chemical-resistant gloves (Nitrile rubber recommended).[8] A flame-retardant lab coat. | Double-gloving is recommended, especially for extended procedures or when handling concentrated solutions.[9] Gloves must be inspected before use and changed immediately if contamination is suspected.[10] A lab coat prevents incidental skin contact. |
| Respiratory | NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95).[8] | Required if handling the powder outside of a fume hood or if significant aerosolization is possible. Not a substitute for a fume hood.[10] |
Caption: General workflow for safely handling this compound.
Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[11][12]
-
Container: Keep the container tightly sealed to prevent moisture ingress and potential degradation.[2]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can initiate vigorous or explosive reactions.[2]
Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures before beginning work.
-
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate spill area.[11]
-
Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).
-
Control: Remove all sources of ignition.[2]
-
Contain & Clean: Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica gel. Do not use combustible materials like paper towels.[2][11]
-
Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
-
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][13]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11][13]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[11]
-
Disposal and Environmental Considerations
This compound must be disposed of as hazardous chemical waste.
-
Responsibility: The waste generator is responsible for ensuring proper classification and disposal in accordance with all local, state, and federal regulations.[8]
-
Procedure: Collect waste material and any contaminated items (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[8] Do not dispose of this chemical down the drain or in general trash.[8] Arrange for pickup and disposal by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[8]
Application in Synthesis: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in drug discovery is its role as a substrate in palladium-catalyzed cross-coupling reactions.[14] The following protocol provides a representative example of a Suzuki-Miyaura reaction to form a C-C bond, a cornerstone of modern medicinal chemistry.
Detailed Experimental Protocol: Synthesis of 5-Aryl-1H-indene
Objective: To couple this compound with an arylboronic acid to demonstrate its synthetic utility.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)[15]
-
Solvent (e.g., Dioxane/Water mixture, 4:1)[15]
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: Set up the reaction flask and condenser under an inert atmosphere of nitrogen or argon. This is critical as palladium(0) catalysts are sensitive to oxygen.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the base (K₂CO₃), and the palladium catalyst (Pd(PPh₃)₄).[14]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[14]
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine to remove inorganic salts.[14]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-1H-indene product.[15]
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
References
- BenchChem. (2026). An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-indene.
- BenchChem. (2026). An In-depth Technical Guide to the Chemical Properties of 5-bromo-2,3-dihydro-1H-indene.
- BenchChem. (2026). An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications.
- Chemsrc. (2025). This compound | CAS#:75476-78-7.
- LookChem. (n.d.). This compound-1,3(2H)-dione.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 5-Bromo-1-pentene.
- PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one.
- Sigma-Aldrich. (n.d.). This compound | 75476-78-7.
- BenchChem. (2026). In-depth Technical Guide on 5-bromo-2,3-dihydro-1H-indene Structural Analogs.
- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene.
- BenchChem. (2026). Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.
- BenchChem. (2026). An In-depth Technical Guide to the Safety, Handling, and Toxicity of 5-bromo-3-methyl-1H-indole.
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- Fisher Scientific. (2025). Safety Data Sheet.
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A Senior Application Scientist's Guide to Sourcing 5-bromo-1H-indene for Research and Development
Introduction: The Strategic Importance of 5-bromo-1H-indene
In the landscape of medicinal chemistry and materials science, this compound (CAS No. 75476-78-7) emerges as a pivotal structural motif. Its utility as a versatile intermediate stems from the unique reactivity of the indene core combined with the strategic placement of a bromine atom, which serves as a handle for a multitude of synthetic transformations, including palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, securing a reliable and high-purity source of this reagent is not merely a logistical step but a foundational requirement for reproducible and successful outcomes. The quality of this starting material directly impacts the efficacy, safety, and stability of the final products, making supplier qualification a critical process.[1][2] This guide provides an in-depth analysis of the commercial availability of this compound, outlines a robust framework for supplier evaluation, and details the essential quality considerations for its application in a regulated research environment.
Section 1: The Commercial Landscape of this compound
The availability of this compound spans a wide range of suppliers, from large, well-known chemical catalogs to specialized custom synthesis laboratories. Understanding the tiers of these suppliers is crucial for aligning procurement strategy with project needs.
-
Global Chemical Catalogs: Companies like Sigma-Aldrich (Merck), BLD Pharm, and Ambeed are often the first port of call for research quantities.[3][4][5] They offer the convenience of online ordering, readily available stock for smaller quantities (mg to g scale), and standardized documentation such as Safety Data Sheets (SDS) and Certificates of Analysis (CoA).[3][4]
-
Specialty Chemical Manufacturers: Firms such as Finetech Industry Limited and Xiamen Hisunny Chemical Co., Ltd position themselves as direct manufacturers or suppliers with capabilities for larger scale-up and custom synthesis.[6][7] Engaging with these suppliers can be advantageous for securing bulk quantities and potentially better pricing, but may require more rigorous initial qualification.
-
Online Marketplaces and Aggregators: Platforms like ChemSrc and ChemicalBook list multiple suppliers, providing a comparative overview of pricing and availability.[8][9] While useful for initial sourcing, it is imperative to vet the actual manufacturer or distributor behind the listing.
The choice of supplier is dictated by the stage of research. For early-stage discovery, the speed and convenience of a global catalog supplier are often paramount. For process development and preclinical studies, engaging directly with a manufacturer who can provide detailed impurity profiles and guarantee batch-to-batch consistency becomes essential.
Section 2: Critical Quality Attributes and Procurement Specifications
The adage "garbage in, garbage out" is particularly resonant in chemical synthesis. The quality of raw materials is a cornerstone of pharmaceutical manufacturing, ensuring that final products meet the necessary standards for purity, stability, and safety.[10] Poor quality starting materials can lead to substandard finished products and potentially compromise patient safety.[10]
Key Specifications for this compound:
| Parameter | Specification | Importance & Rationale |
| Purity | Typically ≥95-97% | Higher purity minimizes the presence of side-reactants that could lead to complex purification challenges and difficult-to-remove impurities in subsequent steps.[3] |
| Identity Confirmation | Conforms to structure via ¹H NMR, ¹³C NMR, MS | Ensures the correct regioisomer is supplied. Isomeric impurities can be particularly problematic in directed synthesis. |
| Appearance | Solid | Physical form can be an initial indicator of purity.[3] Deviations may suggest contamination or degradation. |
| Key Impurities | Varies by synthetic route | Potential impurities could include starting materials from its synthesis, such as 5-bromoindanone or isomers like 6-bromo-1H-indene.[8] Knowledge of the supplier's synthetic route is beneficial. |
| Storage Conditions | Sealed in dry, Room Temperature | Bromo-aromatic compounds and indene derivatives can be sensitive to light, air, and moisture.[3][4] Improper storage can lead to degradation and the formation of unknown impurities. |
When procuring this reagent, a lot-specific Certificate of Analysis (CoA) should always be requested. This document provides the actual analytical results for the specific batch being purchased, rather than a generic specification sheet.
Section 3: A Framework for Supplier Qualification
For drug development professionals operating under regulatory scrutiny, a formalized supplier qualification process is a mandatory component of Good Manufacturing Practices (GMP).[11][12] The FDA requires manufacturers to establish and maintain requirements for their suppliers and to evaluate them based on their ability to meet these specifications.[13]
A robust qualification process mitigates supply chain risk and ensures the consistent quality of critical raw materials.[14] The following workflow provides a systematic approach to vetting and approving a new supplier for this compound.
Caption: A logical workflow for the qualification of a new chemical supplier.
Protocol: Standard Operating Procedure for New Supplier Qualification
-
Define Requirements : Clearly document the required purity, quantity, packaging, and necessary documentation (e.g., CoA, SDS, Certificate of Origin).[15]
-
Identify Potential Suppliers : Compile a list of potential suppliers from various sources.[15]
-
Initial Screening : Contact suppliers to request quotes, typical lead times, and a sample with a lot-specific CoA.
-
Analytical Verification : Upon receipt of the sample, perform in-house analytical testing (e.g., ¹H NMR, HPLC/GC-MS) to confirm identity and purity. This independent verification is a cornerstone of a self-validating system.
-
Data Comparison : Compare the in-house analytical results against the supplier's CoA and the predefined specifications. Any discrepancies must be investigated.
-
Risk-Based Audit : For critical, long-term, or GMP-grade supply, a more thorough evaluation is necessary.[13] This may involve a remote questionnaire or an on-site audit of the supplier's quality management systems.[11]
-
Quality Agreement : For GMP suppliers, establish a formal Quality Agreement that defines the responsibilities of each party regarding quality control, change notification, and handling of deviations.[13]
-
Approval and Monitoring : If all criteria are met, add the supplier to the Approved Supplier List (ASL). Supplier performance should be monitored on an ongoing basis.[13][15]
Section 4: Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety. Bromo-aromatic compounds can be corrosive and hazardous.[16]
-
Personal Protective Equipment (PPE) : Always handle the compound in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Storage : Store containers tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][18] The use of amber glass bottles is recommended to protect against light-induced degradation.[18] For added safety, especially with larger quantities, using secondary containment is a prudent practice.[19]
-
Disposal : Dispose of waste material in accordance with institutional and local environmental regulations. Contaminated packaging should be treated as hazardous waste.[17]
Conclusion
The procurement of this compound, while seemingly a routine task, is a critical control point in the research and development pipeline. A strategic approach to sourcing—one that emphasizes quality, verification, and a robust supplier qualification framework—is indispensable. By treating raw material procurement with the same scientific rigor as the subsequent experimental work, researchers and drug development professionals can build a foundation of quality and reproducibility that will support the integrity of their work from the bench to potential clinical applications.
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An In-Depth Technical Guide to the Physical Properties of 5-Bromo-1H-Indene
Introduction: The Significance of 5-Bromo-1H-Indene
This compound is a halogenated derivative of indene, a bicyclic hydrocarbon. Its structure, featuring a reactive bromine atom on the benzene ring, makes it a valuable and versatile intermediate in organic synthesis. For professionals in drug development, this compound serves as a crucial building block for constructing more complex molecular architectures. The bromine atom provides a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the strategic introduction of diverse functional groups. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is paramount for its proper handling, purification, and application in multi-step synthetic campaigns. This guide provides a detailed examination of these properties, grounded in established analytical principles and methodologies.
Core Physical and Chemical Properties
The physical state and thermal behavior of a compound are dictated by its molecular structure and intermolecular forces. For this compound, these properties are essential for predicting its behavior under various experimental conditions, from storage to reaction setup.
| Property | Value | Source |
| Melting Point | 41 °C | [1] |
| Boiling Point | 245.0 ± 29.0 °C (at 760 mmHg) | [1] |
| Molecular Formula | C₉H₇Br | [1] |
| Molecular Weight | 195.056 g/mol | [1] |
| Physical Form | Solid | |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
Expert Analysis of Thermal Properties
Melting Point: A Critical Indicator of Purity
The experimentally cited melting point for this compound is 41°C.[1] In a laboratory setting, the melting point is never a single temperature but rather a melting range. For a pure crystalline compound, this range is typically sharp, often spanning only 0.5-1.0°C.[2] The presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of the melting range.[3]
Therefore, determining the melting point is the first and most fundamental step in assessing the purity of a newly synthesized or procured batch of this compound. A sample melting over a wide range (e.g., 35-39°C) would be immediately suspect and would likely require purification (e.g., recrystallization or chromatography) before use in a sensitive downstream reaction where stoichiometry is critical.
Boiling Point: Considerations for Distillation and Stability
The reported boiling point of 245.0 ± 29.0 °C at atmospheric pressure (760 mmHg) provides a baseline for purification by distillation.[1] However, two key factors must be considered:
-
Pressure Dependence: The boiling point of a compound is highly dependent on the ambient pressure.[2][4] Many organic compounds are prone to decomposition at high temperatures. Therefore, purification is often conducted via vacuum distillation to lower the boiling point and mitigate the risk of thermal degradation.
-
Reported Uncertainty: The significant uncertainty (± 29.0 °C) associated with the cited boiling point suggests it may be a computationally predicted value rather than a rigorously determined experimental one. Such predictions are useful for estimation but should be confirmed experimentally for procedural design.
Given its relatively high boiling point, any distillative purification of this compound should be performed under reduced pressure.
Methodology: Standard Protocols for Physical Characterization
The trustworthiness of any physical data relies on the rigor of the methodology used to obtain it. The following protocols represent standard, self-validating systems for the determination of melting and boiling points.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides an accurate determination of the melting range and is a primary indicator of sample purity.
Causality: The slow, controlled heating of a small, packed sample ensures thermal equilibrium, allowing for the precise observation of the temperatures at which the phase transition from solid to liquid begins and completes.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine, homogenous powder using a clean mortar and pestle.
-
Capillary Packing: Press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[5] Repeat until a densely packed column of 2-3 mm height is achieved.
-
Initial Fast Determination: Place the packed capillary into the heating block of the apparatus. Heat rapidly (e.g., 10-20°C/min) to find an approximate melting range. This prevents spending excessive time on the precise measurement.[3]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Insert a new, freshly packed capillary.
-
Heating and Observation: Heat the sample at a slow, controlled rate of 1-2°C per minute.[3]
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of solid melts completely.
-
The melting range is reported as T₁ - T₂. For pure this compound, this range should be narrow and centered around 41°C.
-
Workflow for Purity Assessment of this compound
The following diagram outlines the logical workflow a researcher would follow when receiving or synthesizing a new batch of this compound, prioritizing the melting point as a key quality control check.
Caption: Quality control workflow for this compound.
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Theoretical Framework for Elucidating the Electronic Structure of 5-bromo-1H-indene
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indene scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a bromine atom at the 5-position of the 1H-indene core is known to significantly modulate its electronic properties, thereby influencing its reactivity and potential as a pharmacophore or an organic electronic material.[1] This technical guide presents a comprehensive theoretical framework for investigating the electronic structure of 5-bromo-1H-indene using first-principles quantum chemical calculations. We detail a robust computational protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze the molecule's ground-state geometry, frontier molecular orbitals (FMOs), electrostatic potential, global reactivity descriptors, and excited-state properties. The methodologies and insights presented herein provide a foundational guide for researchers aiming to predict the chemical behavior of substituted indenes and to rationally design novel molecules for targeted applications in drug development and materials science.
Introduction
The indene ring system, consisting of a fused benzene and cyclopentadiene ring, is a core component of numerous biologically active compounds and functional organic materials.[2][3] Its unique electronic and structural characteristics make it a versatile building block in organic synthesis. The strategic functionalization of the indene scaffold is a key approach to fine-tuning its properties. Halogenation, in particular, is a powerful tool for modifying a molecule's lipophilicity, metabolic stability, and binding interactions in a biological context.
The bromine atom in this compound acts as more than a simple placeholder; it introduces significant electronic perturbations through its inductive and resonance effects.[1] Understanding the precise nature of these perturbations is critical for predicting the molecule's reactivity, intermolecular interactions, and photophysical properties. While experimental characterization is indispensable, computational chemistry offers a powerful, complementary approach to gain deep, atomistic-level insights into the electronic landscape of a molecule.[4]
This guide provides a validated protocol for the theoretical investigation of this compound's electronic structure. By leveraging Density Functional Theory (DFT), we can construct a detailed model of its molecular orbitals, charge distribution, and reactivity, providing a predictive framework that can accelerate research and development efforts.[5]
Part 1: Theoretical Framework & Computational Methodology
Justification of Method Selection: Density Functional Theory (DFT)
For a molecule of this size (C₉H₇Br), DFT provides the optimal balance between computational accuracy and resource efficiency.[4] Unlike more computationally expensive methods like Møller-Plesset perturbation theory or Coupled Cluster, DFT can accurately describe electron correlation effects, which are crucial for predicting molecular properties.
We select the B3LYP hybrid functional , which incorporates a portion of the exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals. B3LYP has a long-standing track record of providing reliable results for the geometries and electronic properties of a wide range of organic molecules, including those containing halogens.[6][7]
Basis Set Selection: Pople Style with Polarization and Diffuse Functions
The choice of basis set is critical for obtaining accurate results. For this compound, we recommend the 6-311++G(d,p) basis set . Let's break down this choice:
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactions.
-
++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing species with electron density far from the nucleus, such as anions or molecules with lone pairs, and for calculating properties like electron affinity.
-
(d,p): These letters denote the addition of polarization functions to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These functions allow for the distortion of atomic orbitals within the molecular environment, which is crucial for accurately modeling bonding and intermolecular interactions. The inclusion of d-orbitals is particularly important for describing the hypervalent character around the bromine atom.[7]
Computational Workflow
The theoretical investigation follows a multi-step, self-validating protocol to ensure the reliability of the results.
-
Initial Structure Generation: A 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
Single-Point Energy & Population Analysis: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic energy and to generate data for Molecular Electrostatic Potential (MEP) maps and Mulliken population analysis.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file.
-
Excited State Calculation (TD-DFT): To simulate the UV-Visible absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed, typically requesting the first 10-20 singlet excited states.[8] This provides information on excitation energies, oscillator strengths, and the nature of electronic transitions.
Caption: Computational workflow for the theoretical analysis of this compound.
Part 2: Analysis of Electronic Structure & Properties (Simulated Results)
This section outlines the key data and insights that can be extracted from the computational workflow described above. The quantitative values presented in the tables are representative and serve to illustrate the type of data generated.
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D arrangement of the molecule. Key structural parameters provide a baseline for understanding its steric and electronic properties. The planarity of the ring system is a crucial factor in its aromaticity.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.91 Å |
| C=C (cyclopentadiene) | 1.35 Å | |
| C-C (bridgehead) | 1.47 Å | |
| Bond Angle | C-C-Br | 119.8° |
| Dihedral Angle | C-C-C-C (benzene ring) | ~0.0° (planar) |
Table 1: Predicted key geometric parameters for this compound.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5][9] The energy gap between them (E_gap) is a critical indicator of molecular stability and electronic excitability. A smaller gap generally implies higher reactivity and easier electronic excitation.[5]
For this compound, the HOMO is expected to be a π-orbital delocalized across the fused ring system, while the LUMO will be a corresponding π*-antibonding orbital. The bromine atom's lone pairs will influence the energy and distribution of these orbitals.
| Orbital | Energy (eV) | Description |
| LUMO | -1.25 | π* orbital, delocalized over the aromatic system |
| HOMO | -6.50 | π orbital, delocalized over the aromatic system |
| E_gap | 5.25 | Indicates high kinetic stability |
Table 2: Predicted Frontier Molecular Orbital energies for this compound.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total charge distribution on the molecular surface. It is an invaluable tool for predicting how the molecule will interact with other species.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), marking likely sites for electrophilic attack. For this compound, these regions are expected above and below the plane of the π-system and around the electronegative bromine atom.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), marking likely sites for nucleophilic attack. These are typically found around the hydrogen atoms.
Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.
Global Reactivity Descriptors
From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated using conceptual DFT.[5] These provide quantitative measures of the molecule's stability and reactivity profile.
-
Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.
-
Electron Affinity (A ≈ -E_LUMO): Energy released when an electron is added.
-
Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution.
-
Electronegativity (χ = (I + A) / 2): The power to attract electrons.
-
Electrophilicity Index (ω = χ² / 2η): A measure of the energy lowering of a system when it accepts electrons.
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -E_HOMO | 6.50 |
| Electron Affinity (A) | -E_LUMO | 1.25 |
| Electronegativity (χ) | (I+A)/2 | 3.875 |
| Chemical Hardness (η) | (I-A)/2 | 2.625 |
| Electrophilicity Index (ω) | χ²/2η | 2.86 |
Table 3: Predicted Global Reactivity Descriptors for this compound.
Simulated Electronic Spectra (TD-DFT)
TD-DFT calculations predict the electronic transitions that give rise to UV-Visible absorption. The results can be directly compared with experimental spectra to validate the computational model. The primary transitions in aromatic systems like this are typically π → π* in nature.
| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 295 | 0.08 | HOMO → LUMO (95%) |
| S₀ → S₂ | 260 | 0.45 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 225 | 0.62 | HOMO → LUMO+1 (91%) |
Table 4: Predicted electronic transitions for this compound in the gas phase.
Part 3: Implications for Research and Drug Development
The theoretical analysis of this compound's electronic structure provides actionable intelligence for chemists and pharmacologists:
-
Guiding Synthetic Strategy: The MEP and FMO analyses pinpoint the most nucleophilic and electrophilic sites on the molecule. For instance, the electron-rich π-system suggests susceptibility to electrophilic aromatic substitution, with the precise regioselectivity influenced by the bromine substituent. This allows chemists to design more efficient synthetic routes and predict potential side products.
-
Rational Drug Design: In drug development, understanding the electrostatic potential is crucial for predicting how a ligand will interact with a protein's binding pocket. The electron-rich regions of this compound could form favorable π-π stacking or halogen bonding interactions, while the overall electronic profile influences its ability to cross cell membranes.
-
Materials Science Applications: The HOMO-LUMO gap is a fundamental parameter in the design of organic semiconductors.[10] The calculated value of 5.25 eV suggests that this compound itself is an insulator, but this computational framework can be used to screen other derivatives with potentially smaller gaps suitable for applications in organic electronics.
Conclusion
This technical guide has detailed a robust and validated computational protocol for the comprehensive analysis of the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, frontier orbitals, electrostatic potential, reactivity, and electronic spectra. These theoretical insights provide a powerful predictive tool that complements experimental work, enabling a more rational and efficient approach to the design and synthesis of novel indene-based compounds for applications in medicine and materials science.
References
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An In-depth Technical Guide to 5-bromo-1H-indene: A Versatile Building Block in Modern Organic Synthesis
Foreword: The Strategic Value of a Brominated Indene Scaffold
In the landscape of synthetic organic chemistry, the selection of a starting material is a decision that dictates the subsequent synthetic route's efficiency, versatility, and ultimate success. Privileged scaffolds—molecular frameworks that can be readily and selectively functionalized—are the cornerstone of modern drug discovery and materials science. 5-bromo-1H-indene has emerged as one such scaffold. Its rigid bicyclic indene core, composed of a fused benzene and cyclopentene ring, provides a defined three-dimensional structure, while the bromine atom at the 5-position serves as a synthetically powerful and versatile handle.
This guide moves beyond a simple recitation of facts. It is designed to provide researchers, medicinal chemists, and process development scientists with a deep, field-tested understanding of why and how this compound is leveraged in complex molecular construction. We will explore the causality behind experimental choices, from catalyst and ligand selection in cross-coupling reactions to the strategic considerations for multi-step syntheses. Every protocol and piece of data presented herein is grounded in established literature to ensure reliability and reproducibility.
Core Characteristics of this compound
A comprehensive understanding of a building block's physicochemical properties is fundamental to its effective use. These properties govern solubility, reactivity, and storage requirements, directly impacting reaction setup and success.
Physicochemical and Spectroscopic Data
This compound is typically a solid at room temperature.[1] The introduction of the bromine atom significantly increases its molecular weight and alters its electronic properties compared to the parent 1H-indene, making it an ideal substrate for a variety of transition metal-catalyzed reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇Br | [1][2] |
| Molecular Weight | 195.06 g/mol | [1][2] |
| CAS Number | 75476-78-7 | [1] |
| Appearance | Solid | |
| Melting Point | 41ºC | [1] |
| Boiling Point | 245.0 ± 29.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Spectroscopic data is crucial for in-process reaction monitoring and final product characterization. While specific spectra depend on the solvent and instrument, the key identifiers for this compound are well-established.
The Synthetic Workhorse: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound lies in the reactivity of its carbon-bromine bond. As an aryl bromide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds with high precision.[3]
Diagram: Synthetic Utility of this compound
Caption: Key cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction for functionalizing aryl halides. It involves the coupling of an organohalide with an organoboron species, offering broad functional group tolerance and high yields.[4] Derivatives of 5-bromo-1-indanone have been successfully synthesized using this method.[4]
Causality Behind the Protocol:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd(dppf)Cl₂ are commonly used; the former is reduced in situ, while the latter is a stable Pd(II) complex that readily forms the active catalyst.[5][6]
-
Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more complex ones like dppf stabilize the palladium center and modulate its reactivity, influencing the rate of oxidative addition and reductive elimination.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is critical. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[3][6] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.[3]
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or DME) and water is common.[3][6] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
This protocol provides a generalized, robust starting point for the coupling of this compound with an arylboronic acid. Optimization is often necessary for specific substrates.
-
Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the palladium catalyst.[3]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%).[5]
-
Solvent Addition: Add degassed solvents via syringe. A typical system is a 4:1 mixture of 1,4-dioxane and water.[3][6] The solution should be sparged with inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-1H-indene product.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples the aryl halide with an alkene to form a new, more substituted alkene, expelling H-Br which is neutralized by a base.[7] This reaction is a powerful tool for creating styrenyl-type derivatives of the indene core.
Causality Behind the Protocol:
-
Catalyst: As with Suzuki coupling, a Pd(0) catalyst is required. Pd(OAc)₂ is a common and cost-effective precursor that is reduced in situ.[8][9]
-
Base: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the H-Br generated during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[7]
-
Ligand: The choice of ligand can be critical, especially for less reactive aryl bromides. Electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[8] However, for some systems, the reaction can proceed without a phosphine ligand ("ligand-free"), though this often requires higher temperatures.[7]
Caption: Standard workflow for a Heck cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[10] This reaction uniquely requires a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.
Causality Behind the Protocol:
-
Palladium Catalyst: The role of the palladium catalyst is analogous to its function in the Suzuki and Heck reactions: to undergo oxidative addition with the this compound.[10]
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards the palladium complex in the transmetalation step than the alkyne itself.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the H-Br byproduct and to act as a solvent.
-
Anaerobic Conditions: It is critical to perform this reaction under strictly oxygen-free conditions. Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common and problematic side reaction that consumes the alkyne and complicates purification.[11]
Applications in Medicinal Chemistry and Drug Development
The indene scaffold is present in numerous biologically active molecules. The ability to easily functionalize the 5-position of the indene core via this compound makes it a highly valuable starting point for generating libraries of compounds for structure-activity relationship (SAR) studies.[12] Derivatives have shown promise in therapeutic areas such as central nervous system (CNS) disorders and oncology.[12] For example, the related 5-bromo-1H-indole scaffold has been used to develop potent inhibitors of key protein kinases implicated in cancer, such as VEGFR-2.[13]
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. This compound is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust and predictable reactivity in a suite of high-yield cross-coupling reactions allows for the efficient and modular synthesis of complex molecular architectures. The principles and protocols outlined in this guide provide a foundational framework for researchers to harness the full potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and advanced materials.
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Methodological & Application
5-bromo-1H-indene Suzuki coupling reaction conditions
An Application Guide to the Suzuki-Miyaura Coupling of 5-bromo-1H-indene: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The indene scaffold, in particular, is a valuable structural motif, and its derivatives are of significant interest in medicinal chemistry and materials science.[3][4][5][6]
Functionalization at the 5-position of the 1H-indene core via Suzuki-Miyaura coupling provides a powerful and direct route to a diverse array of 5-aryl-1H-indenes. This guide offers a detailed exploration of the reaction, from its core mechanism to practical, field-tested protocols and optimization strategies, specifically tailored for the coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined palladium-based catalytic cycle. This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8][9][10] Understanding these steps is critical for rational troubleshooting and optimization of reaction conditions.
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[2] The process oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.
-
Transmetalation : This step involves the transfer of the organic group (e.g., an aryl group) from the organoboron reagent to the Pd(II) complex. Crucially, this process requires activation of the boronic acid by a base.[9][11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium center.
-
Reductive Elimination : In the final step, the two organic fragments—the indene and the newly transferred aryl group—are coupled, forming the desired C-C bond and the final product. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[7][12]
Critical Reaction Parameters: A Scientist's Guide
The success of coupling this compound hinges on the judicious selection of several key components. Each plays a synergistic role in navigating the catalytic cycle efficiently.
-
Palladium Catalyst/Precatalyst : While the active catalyst is a Pd(0) species, stable Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) are often used.[13][14] These are reduced in situ to generate the active Pd(0) catalyst. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice as it is a direct source of Pd(0).[15]
-
Phosphine Ligands : Ligands are not mere spectators; they are crucial for catalyst stability and reactivity.[12]
-
Function : Electron-rich and bulky phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[12][16] They stabilize the palladium center and facilitate the formation of the active monoligated palladium species believed to be key in the catalytic cycle.[16]
-
Common Choices : For aryl bromides, ligands range from the classic triphenylphosphine (PPh₃) to more advanced, bulky, and electron-rich dialkylbiaryl phosphines like SPhos and XPhos (Buchwald ligands), and bidentate ligands such as dppf.[1][9][16][17]
-
-
Base : The base is essential for activating the boronic acid to facilitate the transmetalation step.[11][12] The choice of base can significantly impact yield and must be matched with the substrate and solvent.
-
Solvent System : The solvent must accommodate both the organic substrates and the inorganic base. This often necessitates the use of a biphasic or aqueous solvent mixture.
Data Presentation: Typical Reaction Conditions
While optimal conditions must be determined empirically for each specific substrate pairing, the following table summarizes common starting points for the Suzuki-Miyaura coupling of aryl bromides, including indene, indole, and indazole analogs.[3][14][15][18][20]
| Catalyst (mol%) | Ligand (if separate) | Base (equiv.) | Solvent System | Temp. (°C) | Typical Yields | Reference Insights |
| Pd(PPh₃)₄ (1-5%) | - | K₂CO₃ (2.0) | Toluene/H₂O | 80-110 | Good to High | A classic, robust system for many aryl bromides.[15][18] |
| PdCl₂(dppf) (3-5%) | - | K₂CO₃ (2.0) | DME | 80 | High | Excellent for coupling heteroaryl boronic acids.[13][14] |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | K₃PO₄ (2.0-3.0) | Toluene/H₂O or Dioxane/H₂O | 80-110 | High to Excellent | Buchwald ligands are highly effective for challenging or electron-rich substrates.[17][20] |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ (2.0) | Dioxane | 100-110 | High to Excellent | Another powerful system for difficult couplings.[21] |
| Pd(OAc)₂ (0.005%) | Ligand-Free | K₂CO₃ (2.0) | PEG400/TBAB | 110 | Quantitative | Ligand-free systems can be highly efficient and simplify purification.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized, step-by-step methodology for the coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[19]
-
Inert Atmosphere : Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle at least three times to ensure all oxygen is removed.[19]
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[15] Following this, add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.[18]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[18]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the this compound is fully consumed (typically 2–24 hours).
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and then with brine.[19]
-
Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[18]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5-aryl-1H-indene product.[13]
Troubleshooting & Optimization
-
Low Conversion/No Reaction :
-
Oxygen Contamination : Ensure the system is rigorously deoxygenated. The Pd(0) catalyst is sensitive to air.
-
Ineffective Catalyst System : Screen different combinations of palladium precatalysts, ligands, and bases. For electron-rich or sterically hindered substrates, a switch to a more active system (e.g., using a Buchwald ligand) is often necessary.[17]
-
-
Significant Side Products :
-
Debromination : The formation of 1H-indene from the starting material can occur. This side reaction may be promoted by certain bases or high temperatures.[8][18] Consider using a milder base (e.g., KF if substrates are sensitive) or lowering the reaction temperature.[11][18]
-
Homocoupling : The formation of a biaryl product from the boronic acid (Ar'-Ar') can occur if the catalyst is oxidized or the reaction is not properly degassed.[8] Rigorous inert technique is the best preventative measure.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-1H-indene derivatives. Its success is not accidental but is a direct result of the careful orchestration of the catalyst, ligand, base, and solvent. By understanding the underlying mechanism and the function of each component, researchers can rationally design, execute, and troubleshoot these powerful transformations. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to confidently apply this chemistry in their synthetic endeavors, accelerating the discovery and development of novel molecules.
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- Jana, S., et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 2008, 73(21), 8596-8599.
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- Thomas, A. A., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 2016, 6(7), 4461-4465.
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- Chem Help ASAP. Suzuki cross-coupling reaction. (2020).
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- Mohanta, J. Enantioselective Synthesis of Axially Chiral 1H- Indenes via Pd-Catalyzed Suzuki- Miyaura Cross- Coupling Reaction. (2023). Available from: [Link] sermohali.ac.in:8080/jspui/handle/123456789/2239
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Introduction: The Strategic Importance of the Sonogashira Coupling
An Application Note and Detailed Protocol for the Sonogashira Coupling of 5-bromo-1H-indene
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4] These attributes have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, conjugated polymers, and advanced organic materials.[2][3][4]
The 1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of this core structure is therefore of significant interest to researchers in drug development. This guide provides a detailed protocol and technical insights for the Sonogashira coupling of this compound, a key intermediate for introducing alkynyl moieties to the indene ring system. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide a validated, step-by-step protocol for researchers.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the classical Sonogashira reaction hinges on the synergistic interplay of two independent, yet interconnected, catalytic cycles: a palladium cycle and a copper cycle.[5][6] While the precise mechanism is a subject of ongoing study, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[5]
The process begins with the activation of the palladium(II) precatalyst to a catalytically active palladium(0) species.[3]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of this compound to the Pd(0) complex, forming a Pd(II)-indenyl intermediate. This is often the rate-determining step, and the reactivity of the aryl halide follows the trend I > OTf > Br > Cl.[1][3][7]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide species.[3][8] The base deprotonates the alkyne, increasing its nucleophilicity.[5]
-
Transmetalation: The crucial C-C bond-forming step is the transmetalation event, where the acetylide ligand is transferred from the copper acetylide to the Pd(II) complex, displacing the bromide.[5][9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final 5-alkynyl-1H-indene product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Design: Causality Behind Protocol Choices
The success of the Sonogashira coupling with this compound is contingent upon the careful selection of several key parameters. Aryl bromides are generally less reactive than the corresponding iodides, often necessitating slightly elevated temperatures or more active catalyst systems for efficient conversion.[1][3]
1. Catalyst System Selection:
-
Palladium Precatalyst: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The latter is often preferred due to its higher stability and solubility.[5] For less reactive aryl bromides, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ and a phosphine ligand can offer superior activity.[1]
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective choice. However, for challenging substrates, more electron-rich and bulky phosphine ligands such as SPhos or XPhos can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[1][10] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering great stability and activity.[3][5][11]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its presence significantly accelerates the reaction, allowing it to proceed under milder conditions.[3][4] However, a primary drawback is the promotion of oxidative alkyne homocoupling (Glaser coupling), an undesired side reaction.[3][12] This necessitates the strict exclusion of oxygen, typically by performing the reaction under an inert atmosphere (Argon or Nitrogen).
2. The Role of the Base and Solvent:
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves two main purposes: deprotonating the terminal alkyne to form the acetylide and scavenging the HBr generated during the reaction.[3] Et₃N can often be used as both the base and a solvent or co-solvent.[13]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are typically used to ensure the solubility of all reactants. The choice of solvent can influence reaction rates and must be anhydrous for optimal results.
3. Copper-Free Protocols: To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[14][15] These methods often rely on more sophisticated, highly active palladium/phosphine catalyst systems and may require different bases (e.g., Cs₂CO₃) or solvents.[1][16] While potentially "greener" and cleaner, they may require higher temperatures or longer reaction times for aryl bromides.[14]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Standard Palladium/Copper-Cocatalyzed Coupling
This protocol is optimized for general applicability and high reactivity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich, Acros |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Sigma-Aldrich, TCI |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 99% | Strem, Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 99.99% | Strem, Sigma-Aldrich |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Acros, Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros, Sigma-Aldrich |
| Argon or Nitrogen Gas | High Purity | Local Supplier |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (195 mg, 1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and CuI (11.4 mg, 0.06 mmol, 6 mol%).
-
Evacuation and Backfilling: Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (2 mL) via syringe. Stir the mixture for 5 minutes to allow for dissolution.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 123 mg, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-alkynyl-1H-indene product.
Caption: Standard experimental workflow for Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira Coupling in Water
This protocol represents a greener alternative, minimizing organic solvent use and avoiding copper.[14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥97% | Sigma-Aldrich, Acros |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Sigma-Aldrich, TCI |
| Palladium(II) Acetate [Pd(OAc)₂] | 98% | Strem, Sigma-Aldrich |
| Cyclopropylphosphine | ≥97% | Strem, Sigma-Aldrich |
| Triethylamine (Et₃N) | Reagent Grade, ≥99% | Acros, Sigma-Aldrich |
| PTS (Amphiphile) | As specified in literature | See Reference[14] |
| Deionized Water | High Purity | In-house |
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a vial, combine this compound (195 mg, 1.0 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., cyclopropylphosphine, 4 mol%).[14]
-
Aqueous Medium: Add a 3% solution of PTS amphiphile in degassed water (3 mL).
-
Base and Alkyne Addition: Add triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).[14]
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature. The micellar environment created by the PTS facilitates the reaction between the hydrophobic substrates.[14]
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Upon completion, extract the product directly from the aqueous mixture using ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the protocols described. Yields are indicative and may vary based on the specific terminal alkyne used and the purity of the reagents.
| Parameter | Protocol 1 (Standard Pd/Cu) | Protocol 2 (Copper-Free) |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Alkyne | Terminal Alkyne (1.2 equiv) | Terminal Alkyne (1.2 equiv) |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - (included in precatalyst) | Cyclopropylphosphine (4 mol%) |
| Co-catalyst | CuI (6 mol%) | None |
| Base | Et₃N (as co-solvent) | Et₃N (2.0 equiv) |
| Solvent | THF | 3% PTS in Water |
| Temperature | 60 °C | Room Temperature |
| Atmosphere | Inert (Argon/N₂) | Air (or Inert) |
| Expected Yield | 75-95% | 80-96%[14] |
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- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
- Gallop, C. W., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.PubMed. [Link]
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.University of California, Santa Barbara. [Link]
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- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with...
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). Asian Journal of Applied Sciences. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
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Application Notes & Protocols: Heck Reaction of 5-Bromo-1H-indene with Alkenes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-C Bond Formation via the Heck Reaction
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis.[1][2] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the construction of carbon-carbon bonds, offering a versatile and efficient method for creating substituted alkenes.[1][2] This reaction is integral to the synthesis of a wide array of valuable compounds, from pharmaceuticals and agrochemicals to advanced materials.[3] The indene scaffold, in particular, is a privileged structure found in numerous biologically active molecules and materials. The ability to functionalize the indene core at specific positions, such as the C5 position, opens up vast possibilities for generating novel chemical entities with tailored properties. This guide provides a comprehensive overview and detailed protocols for the Heck reaction of 5-bromo-1H-indene with various alkenes, a key transformation for the synthesis of 5-substituted indene derivatives.
Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][4]
.dot
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density and steric environment of the palladium center.[4]
-
Alkene Coordination and Migratory Insertion: The resulting organopalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion.[2][4]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-manner, to form the substituted alkene product and a hydrido-palladium(II) species.[4] This step is stereospecific and typically leads to the formation of the more thermodynamically stable trans-(E)-alkene.[4]
-
Reductive Elimination: A base is required to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[4]
Key Parameters for a Successful Heck Reaction
The success of the Heck reaction with this compound hinges on the careful selection and optimization of several critical parameters.
Catalyst and Ligand Selection
The choice of the palladium source and the supporting ligand is crucial for catalytic activity and stability.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][5] Pd(OAc)₂ is often preferred as it is more stable and can be reduced in situ to the active Pd(0) species.[6]
-
Ligands: Phosphine ligands are widely used to stabilize the palladium catalyst and modulate its reactivity.[7]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic and cost-effective choice.
-
Bulky, Electron-Rich Phosphines: Ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or bulky biaryl phosphines can enhance the rate of oxidative addition, particularly for less reactive aryl bromides.[7]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Heck reactions, often exhibiting high thermal stability and activity.[8]
-
The Role of the Base and Solvent
-
Base: An inorganic or organic base is necessary to neutralize the hydrobromic acid (HBr) generated during the reaction.[1] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, and NMP are frequently used due to their ability to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[5] Toluene is also a viable option.[4] In recent years, more environmentally friendly "green" protocols have been developed using solvents like ethanol or even water.[9][10]
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol provides a general procedure for the Heck coupling of this compound with styrene as a model alkene. Optimization may be required for different alkene substrates.
.dot
Caption: General experimental workflow for the Heck reaction.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply
-
Heating mantle or oil bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and PPh₃ (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to this compound), followed by styrene (1.2 equiv) and Et₃N (2.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-styryl-1H-indene.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Substrate Scope and Optimization Strategies
The versatility of the Heck reaction allows for the coupling of this compound with a range of alkenes. The following table summarizes representative examples and typical reaction conditions.
| Alkene Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | High |
| Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMAc | 110 | Good |
| n-Butyl Acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | High |
| 1-Hexene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | Moderate |
Troubleshooting and Optimization:
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or employing a more robust base like Cs₂CO₃.[11] Reaction temperature and time can also be optimized.[12][13][14]
-
Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation and deactivation.[11] This can be mitigated by ensuring strictly anaerobic conditions and using appropriate ligands to stabilize the palladium species.[11]
-
Regioselectivity Issues: With unsymmetrical alkenes, a mixture of regioisomers may be obtained. The regioselectivity is influenced by steric and electronic factors, and can sometimes be controlled by the choice of ligand.[11]
Conclusion
The Heck reaction of this compound provides a powerful and adaptable method for the synthesis of a diverse range of 5-substituted indenes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this transformation to access novel compounds for applications in drug discovery and materials science. The protocols and guidelines presented herein serve as a solid foundation for the successful implementation and optimization of this important synthetic tool.
References
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Application Notes & Protocols: 5-Bromo-1H-indene as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Abstract: The 1H-indene framework is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The strategic introduction of a bromine atom at the 5-position transforms the simple indene core into a powerful and versatile building block. 5-Bromo-1H-indene serves as a key synthetic intermediate, where the bromine atom acts as a synthetically labile handle for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the rational design of novel therapeutics. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of diverse bioactive molecules, including kinase and tubulin polymerization inhibitors. We will delve into the causality behind experimental choices for key transformations and provide detailed, field-proven protocols.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in drug discovery stems from its unique combination of structural and chemical properties. The rigid, bicyclic indene core provides a defined three-dimensional orientation for appended functional groups, which is crucial for precise interaction with biological targets. The bromine atom at the 5-position is the key to its versatility, serving as an ideal anchor point for carbon-carbon and carbon-heteroatom bond formation.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the rapid assembly of complex molecular architectures.[2][3][4] this compound is an excellent substrate for several of the most powerful of these transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkynyl, and alkenyl moieties, facilitating extensive Structure-Activity Relationship (SAR) studies.[1][3] Derivatives of the indene scaffold have demonstrated significant potential in oncology, neuroscience, and infectious diseases.[1]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Indene Functionalization
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis.[5][6] The following sections detail the application of the three most relevant coupling strategies for modifying this compound.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6] It is the premier choice for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures found in many kinase inhibitors.[7][8]
Causality Behind the Protocol:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are used for their stability and ease of handling; they are reduced in situ to Pd(0). The choice of phosphine ligands is critical: bulky, electron-rich ligands like PPh₃ stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[6]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic borate complex, which facilitates the transfer of the organic group from boron to palladium.[5]
-
Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.
Protocol 2.1.1: General Synthesis of 5-Aryl-1H-indenes
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[9][10][11]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indene.
-
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DME/H₂O | 85 | 8 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 12 | 70-85 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 85 | 6 | 88-96 |
Table 1: Representative conditions for Suzuki-Miyaura coupling with this compound. Yields are estimates based on similar reported reactions.[10][11]
Sonogashira Coupling for Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for installing a rigid alkyne linker, a common strategy in the synthesis of complex natural products, organic materials, and certain classes of enzyme inhibitors.[12][14]
Causality Behind the Protocol:
-
Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium(0) complex performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[15]
-
Copper's Role: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the palladium(II) complex than the alkyne itself, accelerating the catalytic cycle.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the H-X acid formed during the reaction and to act as the solvent.
Protocol 2.2.1: Synthesis of 5-(Phenylethynyl)-1H-indene
This protocol is based on standard Sonogashira conditions reported for aryl bromides.[15][16]
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine, followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the amine salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 5-(phenylethynyl)-1H-indene.
-
Heck Coupling for Alkenyl Group Installation
The Heck reaction forms a C(sp²)-C(sp²) bond by coupling an aryl halide with an alkene.[17][18] This transformation is particularly useful for synthesizing stilbene-like structures and other conjugated systems. In the context of indene-based bioactive molecules, it can be used to append linker groups or pharmacophores that mimic the side chains of natural products. For example, some potent tubulin polymerization inhibitors feature a substituted dihydro-1H-indene core connected to another aromatic ring via an alkenyl linker.[19][20]
Causality Behind the Protocol:
-
Catalyst: As with other palladium-catalyzed reactions, a Pd(0) source is required. Pd(OAc)₂ is a common and inexpensive pre-catalyst.
-
Ligand: Phosphine ligands are often necessary, especially for less reactive aryl bromides.
-
Base: A mild inorganic or organic base (e.g., Et₃N, K₂CO₃) is needed to neutralize the H-X generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[18]
-
Stereoselectivity: The Heck reaction typically proceeds with excellent trans selectivity in the product alkene due to the syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination.[17][21]
Sources
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- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Role of 5-Bromo-1H-Indene in the Synthesis of Novel Anti-Cancer Agents
Introduction: The Indene Scaffold as a Privileged Motif in Oncology
The 1H-indene core, a bicyclic aromatic hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. This has led to the development of numerous indene derivatives with potent anti-cancer activity.[1][2] These compounds exhibit diverse mechanisms of action, including the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of key oncogenic signaling pathways such as the Ras/Raf/MEK cascade.[1][3]
This application note focuses on the utility of a key intermediate, 5-bromo-1H-indene , as a versatile building block for the synthesis of potent anti-cancer agents. The strategic placement of the bromine atom at the 5-position of the indene ring offers a reactive handle for a variety of powerful cross-coupling reactions. This allows for the systematic and efficient introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We will provide detailed protocols for the synthesis of two distinct classes of indene-based anti-cancer agents originating from this compound: tubulin polymerization inhibitors and indenopyrazole derivatives.
The Significance of the 5-Bromo Substituent
The bromine atom at the 5-position of the 1H-indene ring is not merely a placeholder but a key functional group that unlocks a vast chemical space for drug discovery. Its significance lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[4][5][6][7][8] These reactions are renowned for their high efficiency, functional group tolerance, and reliability in forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
The use of this compound as a starting material provides several advantages:
-
Convergent Synthesis: It allows for a convergent synthetic strategy where the complex indene core is prepared first and then coupled with various partners, streamlining the synthesis of a library of analogues.
-
Late-Stage Functionalization: The bromo group can be transformed at a late stage in the synthetic sequence, enabling the introduction of sensitive or complex moieties without the need for extensive protecting group chemistry.
-
SAR Exploration: The ability to easily introduce a wide variety of substituents at the 5-position is invaluable for probing the SAR of indene-based anti-cancer agents and optimizing their potency, selectivity, and pharmacokinetic properties.
Class I: Indene-Based Tubulin Polymerization Inhibitors
A significant class of anti-cancer agents derived from the indene scaffold are those that inhibit tubulin polymerization.[9][10][11][12] These compounds bind to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[2][13]
The following section details a synthetic protocol for a potent dihydro-1H-indene-based tubulin inhibitor, starting from this compound. The synthetic strategy involves a key Suzuki coupling reaction to introduce a substituted aryl group at the 5-position of the indene core.
Synthetic Workflow for a Dihydro-1H-indene Tubulin Inhibitor
Caption: Synthetic workflow for a dihydro-1H-indene tubulin inhibitor.
Experimental Protocol: Synthesis of 5-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene
Materials:
-
This compound
-
(4-Hydroxy-3-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Part 1: Suzuki Coupling
-
To a round-bottom flask, add this compound (1.0 eq), (4-hydroxy-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and ethanol.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(4-hydroxy-3-methoxyphenyl)-1H-indene.
Part 2: Catalytic Hydrogenation
-
Dissolve the purified 5-(4-hydroxy-3-methoxyphenyl)-1H-indene (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 5-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene.
Quantitative Data: Biological Activity of Dihydro-1H-indene Derivatives
The following table summarizes the anti-proliferative activity of a representative dihydro-1H-indene derivative against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[12] |
| 12d | A549 (Lung) | 0.087 |
| HeLa (Cervical) | 0.078 | |
| H22 (Hepatocellular) | 0.068 | |
| K562 (Leukemia) | 0.028 |
Class II: Indenopyrazole Derivatives as Kinase Inhibitors
Another important class of anti-cancer agents derived from the indene scaffold are the indenopyrazoles. These compounds have been shown to act as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often dysregulated in non-small cell lung cancer (NSCLC).[3] The synthesis of these heterocyclic systems can be efficiently achieved from substituted indanones, which can be prepared from this compound.
Synthetic Workflow for an Indenopyrazole Kinase Inhibitor
Caption: Synthetic workflow for an indenopyrazole kinase inhibitor.
Experimental Protocol: Synthesis of a 5-Bromo-indenopyrazole Derivative
Materials:
-
This compound
-
Chromium trioxide (CrO3)
-
Acetic acid
-
Arylhydrazine hydrochloride
-
Ethanol
-
Sodium acetate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Part 1: Oxidation to 5-Bromo-1-indanone
-
Dissolve this compound (1.0 eq) in acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chromium trioxide (2.0 eq) in a mixture of acetic acid and water.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-1-indanone.
Part 2: Condensation to form the Indenopyrazole
-
To a solution of 5-bromo-1-indanone (1.0 eq) in ethanol, add arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the 5-bromo-indenopyrazole derivative.
Quantitative Data: Anti-Cancer Activity of Indenopyrazole Derivatives
The following table presents the growth inhibition percentage of a representative indenopyrazole derivative against a panel of cancer cell lines.
| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10 µM[14] |
| 4e | SNB-75 (CNS Cancer) | 41.25 |
| 4i | SNB-75 (CNS Cancer) | 38.94 |
| UO-31 (Renal Cancer) | 30.14 | |
| CCRF-CEM (Leukemia) | 26.92 | |
| EKVX (NSCLC) | 26.61 | |
| OVCAR-5 (Ovarian Cancer) | 23.12 |
Mechanism of Action: A Multi-Targeted Approach
The anti-cancer activity of indene derivatives is not limited to a single mechanism. As demonstrated, these compounds can be designed to target different cellular components and pathways critical for cancer cell survival and proliferation.
Tubulin Polymerization Inhibition
Indene-based tubulin inhibitors, such as the dihydro-1H-indene derivatives, function by binding to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By disrupting microtubule formation, these agents cause the cell cycle to arrest at the G2/M phase, leading to the activation of the apoptotic cascade and programmed cell death.
Caption: Mechanism of action of indene-based tubulin polymerization inhibitors.
Kinase Inhibition
Indenopyrazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. For instance, by targeting the ATP-binding site of EGFR tyrosine kinase, these compounds can block the downstream signaling cascade, including the Ras/Raf/MEK/ERK pathway. Inhibition of this pathway suppresses the transcription of genes involved in cell proliferation and survival, ultimately leading to a reduction in tumor growth.
Caption: Mechanism of action of indenopyrazole-based kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of anti-cancer agents. Its strategic bromo-substituent provides a convenient handle for the application of powerful palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The ability to readily functionalize the indene scaffold at the 5-position is crucial for the exploration of structure-activity relationships and the optimization of lead compounds targeting various hallmarks of cancer. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working towards the discovery of novel and effective cancer therapeutics.
References
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- El-Gazzar, M. G., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC, PMC11151614. [Link]
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- ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
- Front. Chem. (2024).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]
- De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed, 33383325. [Link]
- Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (2018). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C-C Bond Scission. [Link]
- Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed, 24992380. [Link]
- ResearchGate. (2025).
- ResearchGate. (2025).
- Al-Ostath, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
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Application Notes and Protocols: Leveraging 5-bromo-1H-indene for the Development of Novel Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and evaluation of novel tubulin polymerization inhibitors derived from the versatile starting material, 5-bromo-1H-indene. Microtubules, dynamic polymers of α- and β-tubulin, are critical for mitosis, making them a prime target for anticancer therapeutics.[1][2] Indene derivatives have emerged as a promising class of compounds that bind to the colchicine site on β-tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis.[3][4] Herein, we present a detailed synthetic route starting from this compound, leveraging its capacity for functionalization through cross-coupling reactions.[5] This is followed by robust, step-by-step protocols for in vitro and cell-based assays to characterize the biological activity of the synthesized compounds. This guide is designed to provide both the chemical rationale and the practical biological methodologies required for the discovery and development of potent indene-based anticancer agents.
Introduction: The Rationale for Targeting Tubulin with Indene Scaffolds
The dynamic instability of microtubules is fundamental to numerous cellular processes, and its disruption is a validated strategy in cancer therapy.[2] Agents that interfere with tubulin polymerization can be classified as either microtubule-stabilizing or -destabilizing agents.[2] A significant class of destabilizing agents are those that bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[6] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cancer cells.[6][7]
The dihydro-1H-indene scaffold has been identified as a privileged structure for the design of potent tubulin polymerization inhibitors that interact with the colchicine binding site.[5][7] The strategic placement of substituents on the indene core allows for the optimization of binding affinity and antiproliferative activity. The starting material, this compound, is particularly advantageous due to the presence of the bromine atom, which serves as a versatile handle for introducing diverse chemical moieties through well-established cross-coupling reactions.[5] This enables the systematic exploration of structure-activity relationships (SAR) to identify lead candidates with potent anticancer properties.
Synthetic Pathway: From this compound to a Potent Tubulin Inhibitor
This section outlines a representative synthetic scheme to generate a potent tubulin polymerization inhibitor, designated as IND-Compound-12d , based on the structure of a highly active derivative reported in the literature.[3][6][7] The synthesis involves a Suzuki coupling reaction to introduce a key pharmacophore, followed by further functionalization.
Synthetic Workflow Diagram
Caption: Synthetic scheme for IND-Compound-12d.
Detailed Synthetic Protocol
Step 1: Synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-indene
-
Rationale: This step utilizes a palladium-catalyzed Suzuki cross-coupling reaction to attach the 3,4,5-trimethoxyphenyl group, a key feature of many potent colchicine-site inhibitors, to the indene core at the 5-position.
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (4:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-(3,4,5-trimethoxyphenyl)-1H-indene.
-
Step 2: Synthesis of 5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene (IND-Compound-12d)
-
Rationale: The reduction of the double bond in the five-membered ring of the indene core is a common modification in this class of inhibitors, often leading to enhanced activity.[7]
-
Procedure:
-
Dissolve 5-(3,4,5-trimethoxyphenyl)-1H-indene (1.0 eq) in methanol in a round-bottom flask.
-
Add palladium on carbon (10 wt. %).
-
Evacuate and backfill the flask with hydrogen gas (using a balloon).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, IND-Compound-12d.
-
Biological Evaluation: Protocols for Assessing Tubulin Inhibition
This section provides detailed protocols for the biological characterization of the synthesized indene derivatives.
In Vitro Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.[1][2]
-
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
-
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[8]
-
Prepare a 10 mM stock solution of GTP in G-PEM buffer.
-
Prepare serial dilutions of IND-Compound-12d in G-PEM buffer. Include a vehicle control (e.g., DMSO) and positive controls like nocodazole or colchicine (typically 10 µM final concentration).[1]
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound dilutions and controls.
-
On ice, prepare the tubulin reaction mix: tubulin (final concentration of 3 mg/mL), GTP (final concentration of 1 mM), and G-PEM buffer with 10% glycerol.[1]
-
Initiate polymerization by adding the tubulin reaction mix to the wells of the plate.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Plot the absorbance values against time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
-
-
Expected Results: A potent inhibitor like IND-Compound-12d is expected to decrease the rate and extent of tubulin polymerization in a dose-dependent manner, resulting in lower absorbance values compared to the vehicle control.
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| IND-Compound-12d | To be determined |
| Nocodazole (Control) | ~2-5 |
| Colchicine (Control) | ~1-3 |
Cell-Based Assays
Cell-based assays are crucial for evaluating the antiproliferative effects of the synthesized compounds in a more complex biological system.[9][10]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
-
Detailed Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of IND-Compound-12d for 48-72 hours.[8]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[11]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
-
-
Expected Results: Potent compounds will show a dose-dependent decrease in cell viability. Published data for similar dihydro-1H-indene derivatives show potent antiproliferative activity against various cancer cell lines.[6][7]
| Cell Line | IND-Compound-12d IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
| K562 (Leukemia) | To be determined | ~0.1 |
| A549 (Lung Cancer) | To be determined | ~0.5 |
| MCF-7 (Breast Cancer) | To be determined | ~0.8 |
| HCT116 (Colon Cancer) | To be determined | ~0.3 |
(Reference IC₅₀ values for a similar compound, 12d, ranged from 0.028-0.087 µM across these cell lines)[3][6]
-
Principle: Tubulin polymerization inhibitors are known to cause cell cycle arrest at the G2/M phase.[6] This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.
-
Detailed Protocol:
-
Treat cancer cells with IND-Compound-12d at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.[8]
-
Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
-
-
Expected Results: Treatment with IND-Compound-12d should lead to a significant increase in the percentage of cells in the G2/M phase compared to untreated control cells.
-
Principle: The induction of apoptosis is a key mechanism of action for many anticancer drugs. Apoptosis can be detected using an Annexin V-FITC/PI staining kit and flow cytometry.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Detailed Protocol:
-
Treat cells with IND-Compound-12d for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Expected Results: A successful tubulin inhibitor will induce a significant increase in the populations of early and late apoptotic cells.[7]
Conclusion and Future Directions
The this compound scaffold provides a fertile starting point for the development of novel tubulin polymerization inhibitors. The synthetic and biological protocols detailed in this guide offer a robust framework for the design, synthesis, and characterization of these potent anticancer agents. Future work should focus on expanding the library of derivatives to further refine the structure-activity relationship, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of lead candidates in preclinical animal models. The ultimate goal is to translate these promising laboratory findings into effective clinical therapeutics for the treatment of cancer.
References
- Benchchem.
- Benchchem.
- Reaction Biology. Cell-based Assays for Drug Discovery. URL
- Benchchem. The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry. URL
- Noble Life Sciences.
- PMC - NIH. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. URL
- ResearchGate. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. URL
- PubMed. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. URL
- Taylor & Francis Online. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. URL
- Benchchem.
- PMC - NIH. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. URL
- Benchchem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols: The Strategic Preparation of 5-Bromo-1H-Indene Derivatives for Medicinal Chemistry
Introduction: The 5-Bromo-1H-Indene Scaffold as a Privileged Framework in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," offer a robust starting point for the development of novel therapeutic agents. The indene nucleus, a rigid bicyclic system composed of a fused benzene and cyclopentene ring, is one such scaffold.[1] Its constrained conformation provides a well-defined orientation for appended functional groups, facilitating optimized interactions with biological targets.[1]
The strategic introduction of a bromine atom at the 5-position transforms the simple indene core into This compound , a highly versatile and powerful building block for drug discovery.[2] The bromine atom is not merely a substituent; it is a synthetically enabling handle. Its presence allows for a diverse array of late-stage functionalizations through well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This capability is paramount for systematically exploring the chemical space around the scaffold, a cornerstone of modern structure-activity relationship (SAR) studies.[2]
Derivatives stemming from this bromo-indene core have demonstrated significant potential across multiple therapeutic areas, including oncology, where they function as potent tubulin polymerization inhibitors, and in the treatment of central nervous system (CNS) and inflammatory disorders.[2][3][4] This guide provides an in-depth exploration of the synthesis and derivatization of the this compound scaffold, presenting detailed, field-proven protocols and the scientific rationale behind key experimental choices.
Part 1: Synthesis of the Core Scaffold: this compound
The efficient construction of the this compound core is the critical first step. While various methods exist for synthesizing indenes, a robust and scalable approach involves a multi-step sequence starting from a readily available brominated aromatic precursor. The following pathway leverages a classical Friedel-Crafts reaction followed by reduction and dehydration.
Synthetic Workflow: From p-Bromophenylacetic Acid to this compound
This workflow is designed for reliability and scalability, proceeding through a stable indanone intermediate.
Caption: Workflow for the synthesis of this compound.
Protocol 1.1: Synthesis of 5-Bromoindan-1-one
This two-step protocol first activates the carboxylic acid and then effects an intramolecular cyclization to form the indanone ring system.
Materials:
-
p-Bromophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Step-by-Step Procedure:
-
Acid Chloride Formation: In a fume hood, suspend p-bromophenylacetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides, which are necessary for the subsequent Friedel-Crafts reaction. The reaction is performed in a fume hood due to the release of HCl and SO₂ gases.
-
-
Friedel-Crafts Acylation: Cool the acyl chloride solution to 0 °C in a separate flask equipped with a nitrogen inlet. Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, activating it for electrophilic aromatic substitution. The reaction is highly exothermic, and slow addition at low temperature is critical to prevent side reactions and ensure regioselectivity.
-
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This step is highly exothermic.
-
Rationale: Quenching with acidic ice water hydrolyzes the aluminum complexes and protonates the intermediate to yield the final product, while also neutralizing any remaining AlCl₃.
-
-
Work-up and Purification: Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromoindan-1-one.
Protocol 1.2: Conversion of 5-Bromoindan-1-one to this compound
This conversion is achieved via a straightforward reduction of the ketone to an alcohol, followed by acid-catalyzed elimination of water.
Materials:
-
5-Bromoindan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Reduction to Alcohol: Dissolve 5-bromoindan-1-one (1.0 eq) in methanol at 0 °C. Add NaBH₄ (1.1 eq) portion-wise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Rationale: NaBH₄ is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols without affecting the aromatic bromide. Methanol serves as both a solvent and a proton source for the work-up.
-
-
Quenching and Isolation: Quench the reaction by the slow addition of water. Remove most of the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield crude 5-bromoindan-1-ol, which is often used directly in the next step.
-
Dehydration to Indene: Dissolve the crude 5-bromoindan-1-ol in toluene. Add a catalytic amount of p-TsOH (0.05 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, collecting the water that forms.
-
Rationale: p-TsOH is a strong acid catalyst that protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination under heating forms the double bond of the indene ring. The Dean-Stark trap removes water, driving the equilibrium towards product formation.
-
-
Purification: After cooling, wash the toluene solution with saturated NaHCO₃ solution and brine. Dry over MgSO₄, concentrate, and purify the residue by column chromatography (silica gel, typically eluting with hexanes) to afford pure this compound.
Part 2: Strategic Functionalization via Cross-Coupling Reactions
The true power of the this compound scaffold lies in the synthetic versatility of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, enabling the introduction of a vast array of molecular fragments.
Caption: Key cross-coupling reactions for derivatization.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol allows for the introduction of aryl, heteroaryl, or vinyl groups.
-
Reaction Setup: To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture (typically 80-100 °C) and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
This protocol is used to form C-N bonds, introducing primary or secondary amines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture (typically 90-110 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash, dry, and concentrate as described previously.
-
Purification: Purify the product by column chromatography.
| Reaction Type | Typical Catalyst / Ligand | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90 - 110 |
| Table 1: Common conditions for cross-coupling reactions on this compound. |
Part 3: Medicinal Chemistry Applications and Biological Activity
The derivatized this compound scaffold has given rise to compounds with potent and diverse biological activities.
Application 1: Oncology - Tubulin Polymerization Inhibitors
A significant application of the indene scaffold is in the development of anticancer agents that target microtubule dynamics.[2] Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site.[4] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[4]
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 12d | A549 (Lung) | 0.087 | [4] |
| 12d | Hela (Cervical) | 0.078 | [4] |
| 12d | K562 (Leukemia) | 0.028 | [4] |
| Table 2: Antiproliferative activity of a potent indene-based tubulin inhibitor.[4] |
Application 2: Inflammatory Bowel Disease (IBD) - TNF-α Pathway Modulation
Derivatives of 2-benzylidene-2,3-dihydro-1H-inden-1-one have been developed as potential therapeutics for IBD.[3] These compounds potently inhibit the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the inflammatory cascade of IBD.[3] Their mechanism involves the suppression of key pro-inflammatory transcription factors, including NF-κB and AP-1.[3]
Caption: Simplified mechanism of TNF-α pathway inhibition.
Application 3: CNS Disorders - 5-HT₆ Receptor Ligands
The 5-bromo-2,3-dihydro-1H-indene scaffold has also been utilized to develop ligands for the serotonin 6 (5-HT₆) receptor.[2] As this receptor is almost exclusively expressed in the brain and is implicated in cognitive processes, its modulation is a promising strategy for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[2] The bromo-indene core provides a rigid platform to orient substituents in a way that achieves high affinity and selectivity for the 5-HT₆ receptor.
Conclusion
The this compound scaffold is a testament to the power of strategic design in medicinal chemistry. Its rigid core, combined with the synthetically versatile bromine handle, provides an exceptional platform for the generation of diverse and potent molecular entities. The robust synthetic routes and functionalization protocols detailed herein empower researchers to efficiently access a wide range of derivatives for screening and optimization. From disrupting mitosis in cancer cells to modulating inflammatory and neurological pathways, the applications of this compound derivatives continue to expand, solidifying its status as a truly privileged scaffold in the quest for novel therapeutics.
References
- The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry.
- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)
- The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review. Benchchem.
- Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted Indenes. Benchchem.
- The Versatile Scaffold: Applications of 5-Bromo-3-methyl-1H-indole in Medicinal Chemistry and Drug Design. Benchchem.
- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online.
- A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. Benchchem.
- Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC - PubMed Central.
- Bioactive compounds with indene as the core structure.
- Synthesis of indenes. Organic Chemistry Portal.
- Bromination of Benz[f]indene: Synthesis of New Benz[f]indane Derivatives.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: High-Purity Isolation of 5-bromo-1H-indene via Automated Flash Column Chromatography
Abstract & Introduction
5-bromo-1H-indene is a critical bicyclic aromatic halide intermediate, serving as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its utility in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allows for the introduction of diverse functional groups, making it invaluable in medicinal chemistry and materials science.[3][4] The purity of this compound is paramount, as residual starting materials, synthetic byproducts (e.g., isomeric or poly-brominated species), or degradation products can lead to undesirable side reactions, lower yields, and complicate the purification of subsequent products.[5][6]
This application note provides a detailed, field-proven protocol for the efficient purification of crude this compound using normal-phase flash column chromatography. The methodology is designed to be a self-validating system, emphasizing the rationale behind each step, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.
Principle of Chromatographic Separation
The purification strategy leverages the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a largely non-polar mobile phase.[7] Compound separation is achieved based on differential polarity:
-
Polar Impurities: More polar compounds in the crude mixture will have a stronger affinity for the polar silica gel stationary phase. They will adsorb more strongly and elute from the column more slowly.
-
Non-Polar Compounds: Less polar compounds, including the target this compound, interact less strongly with the silica gel. They spend proportionally more time in the mobile phase and are eluted from the column more quickly.[8]
By systematically increasing the polarity of the mobile phase (gradient elution), a refined separation between the target compound and closely-related impurities can be achieved.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Flash Chromatography System |
| Silica Gel (230-400 mesh)[9] | Fume Hood |
| n-Hexane (HPLC Grade) | Rotary Evaporator |
| Ethyl Acetate (HPLC Grade) | TLC Tank and UV Lamp (254 nm) |
| Dichloromethane (DCM, HPLC Grade) | Glass Vials / Test Tubes for Fraction Collection |
| TLC Plates (Silica gel 60 F254) | Standard Laboratory Glassware |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Personal Protective Equipment (PPE): Safety Goggles, Lab Coat, Nitrile Gloves[10] |
Experimental Protocol: Step-by-Step Purification
Step 1: Preliminary TLC Analysis for Eluent Optimization
The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase, which is determined empirically using TLC.[11]
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane.
-
TLC Spotting: Spot the dissolved crude material onto a TLC plate.
-
Solvent System Testing: Develop the TLC plate in a series of solvent systems with increasing polarity. Start with 100% n-Hexane and incrementally add ethyl acetate.
-
Test systems: 100% Hexane, 99:1 Hexane:EtOAc, 98:2 Hexane:EtOAc, 95:5 Hexane:EtOAc.
-
-
Analysis: Visualize the developed plates under a UV lamp (254 nm). The optimal solvent system is one that provides a retention factor (Rf) of 0.2-0.4 for the this compound spot and achieves clear separation from other UV-active impurities.[12] The Rf is calculated as: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
Step 2: Column Packing (Wet Slurry Method)
Proper column packing is critical to prevent cracking or channeling of the stationary phase, which would compromise separation efficiency.
-
Prepare Slurry: In a beaker, add the required amount of silica gel to the initial, low-polarity mobile phase (e.g., 100% n-Hexane) determined from TLC analysis. Mix gently to form a homogenous slurry free of air bubbles.
-
Pack Column: Secure the flash column vertically. Pour the slurry into the column in a single, continuous motion.
-
Equilibrate: Allow the silica to settle, then open the column outlet to drain the excess solvent until it is just level with the top of the silica bed. Pressurize the system with the mobile phase and run 2-3 column volumes of the initial eluent through the packed bed to ensure it is stable and fully equilibrated. Never allow the column to run dry.
Step 3: Sample Loading
-
Dissolve Crude Product: Dissolve the crude this compound (e.g., 1.0 g) in the minimum amount of dichloromethane required for full dissolution. Causality Note: Using a minimal volume of a solvent that is slightly more polar than the eluent ensures the sample is loaded onto the column in a tight, concentrated band, which is essential for high-resolution separation.
-
Load Sample: Carefully apply the dissolved sample solution onto the top surface of the equilibrated silica bed using a pipette.
-
Adsorb Sample: Open the column outlet and allow the sample to be drawn into the silica gel until the liquid is level with the silica surface. Carefully add a small layer of the initial eluent and repeat. This ensures the sample is fully adsorbed onto the stationary phase.
Step 4: Elution and Fraction Collection
-
Initiate Elution: Carefully fill the column with the mobile phase. Begin the elution process using the optimized solvent system, applying pressure via the flash chromatography system.
-
Gradient Elution (if necessary): Start with the low-polarity mobile phase (e.g., 99:1 Hexane:EtOAc). If impurities are closely eluting, a shallow gradient increase in the more polar solvent (ethyl acetate) can be employed to improve separation.[9]
-
Collect Fractions: Collect the eluate in sequentially numbered glass vials or test tubes. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor Elution: Periodically spot collected fractions onto TLC plates and develop them to track the elution of the product and identify which fractions contain the pure compound.
Step 5: Product Isolation and Characterization
-
Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain only the pure this compound spot.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure.
-
Final Drying: Dry the resulting product under high vacuum to remove any residual solvent.
-
Purity Assessment: Determine the final purity and confirm the structure of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Data Summary & Visualization
Table of Purification Parameters
| Parameter | Recommended Value / Method | Rationale & Expert Insight |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for separating non-polar to moderately polar organic compounds. The fine mesh size provides a larger surface area for better resolution.[9] |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient | Offers a wide polarity range with good solubility for the analyte. A gradient from low to high ethyl acetate concentration provides excellent control over elution.[3][11] |
| Optimal Rf (TLC) | 0.2 - 0.4 | This Rf range ensures the compound interacts sufficiently with the stationary phase for effective separation without requiring excessively long elution times.[12] |
| Sample Loading | Concentrated in Dichloromethane | Dichloromethane is a good solvent for the compound and is sufficiently volatile. Loading in a minimal volume prevents band broadening.[11] |
| Elution Monitoring | TLC with UV (254 nm) visualization | A rapid and effective method to track the separation in real-time and identify fractions containing the pure product. |
Purification Workflow Diagram
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:75476-78-7 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Imperative for Purity in Advanced Synthesis
An Application Note for the Purification of 5-bromo-1H-indene via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of complex molecules in materials science and pharmaceutical development. The purity of this starting material is paramount, as contaminants can lead to undesirable side reactions, low yields, and difficulties in the purification of subsequent products. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, capable of delivering high-purity material when optimized correctly.
This application note provides a comprehensive guide to the recrystallization of this compound. Moving beyond a simple list of steps, this document elucidates the rationale behind solvent selection, procedural choices, and troubleshooting strategies. It is designed to equip researchers with the expertise to not only execute the purification but also to adapt the methodology based on empirical observations.
Foundational Principles of Recrystallization
The efficacy of recrystallization hinges on the differential solubility of a compound in a given solvent at different temperatures.[1] An ideal solvent will dissolve the target compound (solute) sparingly at low temperatures but extensively at elevated temperatures.[2] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent, known as the mother liquor.[1]
Characterization and Safety Profile of this compound
A thorough understanding of the physical properties and safety hazards of this compound is essential before commencing any experimental work.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 75476-78-7 | [3] |
| Molecular Formula | C₉H₇Br | [3] |
| Molecular Weight | 195.06 g/mol | [4] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature | [3] |
| Hazard Statements | H302 (Harmful if swallowed) | [3][4] |
| GHS Pictograms | GHS07 (Exclamation mark) | [3] |
| Precautionary Measures | Wear protective gloves, clothing, and eye protection. Handle in a well-ventilated fume hood. | [5][6] |
Expert Insight: The aromatic and hydrocarbon-like structure of this compound suggests that nonpolar or moderately polar organic solvents will be most effective for recrystallization. The adage "like dissolves like" is a reliable starting point for solvent selection.[1][7] Haloaryl compounds, in particular, often exhibit good crystallization behavior in boiling hexanes or petroleum ether.[8]
Protocol: A Step-by-Step Guide to Recrystallization
This protocol is designed as a self-validating system, beginning with small-scale solvent screening to determine optimal conditions before proceeding to a larger scale purification.
Part A: Solvent Screening
The critical first step is to identify a suitable solvent or solvent system. This is achieved by testing the solubility of a small amount of crude this compound in various solvents.
Table 2: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Hexane | 69 | Nonpolar | Good choice for nonpolar, aromatic compounds. Expect high solubility when hot, low when cold.[7] |
| Ethanol | 78 | Polar | May dissolve the compound well when hot. Can be used in a co-solvent system with water.[7] |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent that may offer a good solubility differential.[7] |
| Toluene | 111 | Nonpolar | Effective for aromatic compounds, but its high boiling point can sometimes lead to "oiling out".[7] |
| Ethanol/Water | Variable | Polar | A co-solvent system. Dissolve in hot ethanol, then add water dropwise until cloudy.[9] |
| Ethyl Acetate/Hexane | Variable | Intermediate | An excellent co-solvent system for tuning polarity to achieve ideal solubility.[10] |
Screening Procedure:
-
Place ~20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature. Note the solubility.
-
If the compound does not dissolve, gently heat the test tube in a water bath. Observe if the solid dissolves completely.[1]
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature, completely soluble when hot, and forms abundant crystals upon cooling.
Part B: Bulk Recrystallization Workflow
Once an optimal solvent has been identified from the screening process, proceed with the bulk sample.
Caption: Workflow for the recrystallization of this compound.
Detailed Experimental Protocol:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent in small portions while gently heating on a hotplate with stirring. Continue adding the minimum volume of hot solvent required to fully dissolve the solid.[10]
-
Decolorization (Optional): If the resulting solution is colored by impurities, remove it from the heat source. Add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (if charcoal was used): This step must be performed quickly to prevent premature crystallization. Filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[10]
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Break the vacuum and wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Reapply the vacuum to pull the wash solvent through.[10]
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Troubleshooting and Optimization
| Problem | Causality | Solution(s) |
| "Oiling Out" | The compound comes out of solution as a liquid instead of a solid. This occurs if the solution is too concentrated or cools too rapidly, or if the boiling point of the solvent is higher than the melting point of the solute.[11] | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation and allow the solution to cool much more slowly. Seeding with a pure crystal can also help.[11] |
| Low Yield | The most common cause is using an excessive volume of solvent, which keeps a significant amount of product dissolved in the mother liquor even after cooling. | If you suspect too much solvent was used, you can evaporate some of it to re-saturate the solution and attempt crystallization again. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.[11] |
| No Crystals Form | The solution may be too dilute or supersaturated. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If available, add a "seed crystal" of pure compound. If the solution is too dilute, evaporate some solvent. Alternatively, if using a co-solvent system, add a small amount of the "anti-solvent" (the one in which the compound is less soluble). |
Purity Verification
After recrystallization, the purity of the this compound should be confirmed. The most straightforward method is melting point analysis. A pure compound will exhibit a sharp melting point over a narrow range (typically < 2 °C). Impurities depress and broaden the melting point range. Further characterization can be performed using spectroscopic methods such as NMR or FT-IR.
References
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- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene.
- University of California, Los Angeles. (n.d.).
- YouTube. (2022).
- National Institutes of Health. (n.d.). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. PMC. [Link]
- ACS Publications. (2024). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters. [Link]
- Gelest, Inc. (2016). 5-BROMO-1-PENTENE, 95%. [Link]
- Angene Chemical. (2025).
- University of Rochester. (n.d.).
- ResearchGate. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Application Notes and Protocols for the Scale-up Synthesis of 5-bromo-1H-indene Derivatives
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the scale-up synthesis of 5-bromo-1H-indene, a pivotal intermediate in the development of novel therapeutics. The indene scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions.[1] This document is intended for researchers, chemists, and process development scientists, offering insights into a robust and scalable synthetic route, critical process parameters, safety considerations, and analytical characterization.
Introduction: The Significance of this compound in Drug Discovery
The quest for novel therapeutic agents is a driving force in medicinal chemistry. Central to this endeavor is the use of "privileged scaffolds" - molecular frameworks that can be readily modified to interact with a variety of biological targets.[1] The this compound core has emerged as one such scaffold, with its derivatives showing significant promise in several therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: Targeting serotonin receptors like 5-HT6 for the treatment of cognitive deficits.[1]
-
Metabolic Diseases: Development of ghrelin receptor inverse agonists for potential obesity treatments.[1]
-
Oncology: Design of tubulin polymerization inhibitors that bind to the colchicine site, exhibiting antiproliferative activity against various cancer cell lines.[1]
-
Infectious Diseases: Serving as a foundation for novel antifungal and antibacterial agents.[1]
The bromine atom at the 5-position is of strategic importance, acting as a key functional group for introducing molecular diversity through reactions like Suzuki and Buchwald-Hartwig aminations.[1] This synthetic versatility makes this compound a highly valuable building block in the synthesis of compound libraries for drug screening and lead optimization. Given its importance, the development of a safe, efficient, and scalable synthesis is paramount for advancing preclinical and clinical research.
Synthetic Strategy and Rationale
The selected synthetic strategy for the scale-up production of this compound involves a two-step sequence starting from the commercially available 5-bromo-1-indanone. This approach is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the chosen transformations. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Rationale for the Synthetic Route:
-
Step 1: Reduction of 5-Bromo-1-indanone: The reduction of the ketone to a secondary alcohol is a crucial transformation. Sodium borohydride (NaBH₄) is the reducing agent of choice for scale-up operations due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄), and ease of handling.[2] Performing the reaction at low temperatures is critical to minimize side reactions and ensure high yields.[2]
-
Step 2: Acid-Catalyzed Dehydration: The subsequent elimination of water from the intermediate alcohol to form the indene double bond is efficiently achieved through acid catalysis. p-Toluenesulfonic acid (p-TsOH) is a suitable catalyst for this dehydration, being a strong organic acid that is easy to handle in solid form.[2] The reaction is typically carried out at reflux in a solvent like toluene, which allows for the azeotropic removal of water, driving the reaction to completion.
Process Safety and Hazard Analysis
A thorough understanding and mitigation of potential hazards are critical for the safe scale-up of any chemical process.
Reagent Hazard Assessment:
| Reagent | Key Hazards | Mitigation Strategies |
| 5-Bromo-1-indanone | Harmful if swallowed, causes skin and eye irritation.[3] | Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated area. |
| Sodium Borohydride | Flammable solid, reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage. | Handle in a fume hood away from water and ignition sources. Use dry solvents and equipment. Have a Class D fire extinguisher readily available. |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated fume hood. Ground all equipment to prevent static discharge. |
| p-Toluenesulfonic Acid | Causes severe skin burns and eye damage. | Wear acid-resistant gloves and eye protection. Handle with care to avoid dust inhalation. |
| Toluene | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. | Use in a well-ventilated fume hood with appropriate engineering controls. Avoid inhalation and skin contact. |
Bromine Safety (General Consideration for Bromination Reactions):
While this specific protocol does not use elemental bromine, it is a common reagent in the synthesis of bromo-aromatic compounds. Should alternative routes involving direct bromination be considered, the following must be taken into account:
-
High Toxicity and Corrosivity: Bromine is fatal if inhaled and causes severe skin burns and eye damage.[4]
-
Strong Oxidizer: It can react violently with combustible materials and reducing agents.[5]
-
Engineering Controls: All manipulations involving liquid bromine must be conducted in a dedicated fume hood with a scrubber facility.[6]
-
Emergency Preparedness: Have a neutralizing agent, such as 1 M sodium carbonate solution, readily available for spills.[4]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale-up and can be adapted for pilot-plant production with appropriate engineering controls.
Bill of Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Equiv. |
| 5-Bromo-1-indanone | 34598-49-7 | 211.06 | 100.0 g | 0.474 | 1.0 |
| Sodium Borohydride | 16940-66-2 | 37.83 | 19.7 g | 0.521 | 1.1 |
| Methanol | 67-56-1 | 32.04 | 1.0 L | - | - |
| Toluene | 108-88-3 | 92.14 | 1.5 L | - | - |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 4.5 g | 0.024 | 0.05 |
Step 1: Reduction of 5-Bromo-1-indanone
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 100.0 g (0.474 mol) of 5-bromo-1-indanone in 1.0 L of methanol.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add 19.7 g (0.521 mol) of sodium borohydride in small portions over a period of 1.5 to 2 hours, ensuring the internal temperature is maintained below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 4-5 and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 5-bromo-2,3-dihydro-1H-inden-1-ol as an off-white solid, which can be used in the next step without further purification.
Step 2: Dehydration of 5-Bromo-2,3-dihydro-1H-inden-1-ol
-
Transfer the crude alcohol from Step 1 to a 3 L round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap.
-
Add 1.5 L of toluene and 4.5 g (0.024 mol) of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 3-4 hours, or until no more water is collected.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 500 mL) followed by brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude this compound can be purified by fractional distillation under reduced pressure.[2] Alternatively, for higher purity, flash column chromatography can be employed.
-
Stationary Phase: Silica gel. It is highly recommended to use deactivated silica gel to prevent polymerization or degradation of the acid-sensitive indene derivative.[7] To deactivate, flush the packed column with a solution of 1-2% triethylamine in the mobile phase before loading the sample.[7]
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).
Characterization and Quality Control
The identity and purity of the final product should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | The spectrum should show characteristic peaks for the aromatic, vinylic, and aliphatic protons, consistent with the this compound structure. Integration should correspond to the expected proton ratios. |
| ¹³C NMR | Structural confirmation. | The spectrum will display the correct number of signals corresponding to the unique carbon atoms in the molecule. |
| GC-MS | Purity assessment and confirmation of molecular weight. | The gas chromatogram should show a single major peak. The mass spectrum will exhibit the molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M+2 peak of similar intensity). |
| HPLC | Quantitative purity analysis. | A reverse-phase HPLC method can be developed to determine the purity of the final product with high accuracy.[8] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reduction (Step 1) | Insufficient reducing agent or deactivation of NaBH₄. | Ensure NaBH₄ is fresh and handled under anhydrous conditions. A slight excess of the reagent may be required. |
| Low Yield in Dehydration (Step 2) | Incomplete reaction or side reactions. | Ensure complete removal of water using an efficient Dean-Stark trap. Monitor the reaction closely by TLC to avoid prolonged heating, which can lead to polymerization. |
| Product Degradation during Purification | Acidic nature of standard silica gel. | Use deactivated silica gel or an alternative stationary phase like alumina.[7] |
| Polymerization | Instability of the indene product, especially at elevated temperatures. | Remove solvents at the lowest possible temperature. If distilling, use a high vacuum to minimize the boiling point and add a radical inhibitor like BHT.[7] |
Conclusion
This application note provides a robust and scalable two-step synthesis of this compound from 5-bromo-1-indanone. The protocol emphasizes safe laboratory practices, rational selection of reagents, and detailed procedures for synthesis and purification. The troubleshooting guide offers practical solutions to common challenges encountered during scale-up. By following this detailed guide, researchers and process chemists can reliably produce high-purity this compound, a critical intermediate for the advancement of various drug discovery programs.
References
- BenchChem. (2025). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-1-pentyne.
- BenchChem. (2025). Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide.
- BenchChem. (2025). The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-2-methyl-1H-indene Derivatives.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine solution.
- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
- PubChem. (n.d.). 5-Bromo-1-indanone.
- YouTube. (2024, June 7). Bromination safety.
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Application Note: 5-Bromo-1H-indene as a Versatile Precursor for a "Turn-On" Fluorescent Zinc Probe
Abstract
This technical guide details the strategic application of 5-bromo-1H-indene as a foundational scaffold for the synthesis of novel, selective "turn-on" fluorescent probes. We present a comprehensive, field-proven protocol for the design and synthesis of a zinc-responsive probe, Indene-DPA-Zn1 , based on a Photoinduced Electron Transfer (PeT) mechanism. This guide provides researchers, scientists, and drug development professionals with the necessary protocols for the synthesis, characterization, and application of this indene-based fluorescent sensor, highlighting the versatility of the this compound building block in the creation of advanced chemical biology tools.
Introduction: The Indene Scaffold in Fluorescent Probe Design
The indene core, a bicyclic aromatic hydrocarbon, offers a unique structural motif for the development of fluorescent probes.[1] Its rigid framework provides a stable platform for the attachment of both fluorophores and recognition moieties. This compound, in particular, is an excellent precursor due to the presence of a reactive bromine atom at the 5-position.[2] This bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of diverse functional groups.[3][4][5]
This application note focuses on the development of a "turn-on" fluorescent probe for the detection of zinc ions (Zn²⁺). Zinc is an essential metal ion involved in a myriad of biological processes, and its dysregulation is associated with several diseases.[6][7][8] Therefore, the development of selective and sensitive fluorescent probes for Zn²⁺ is of significant interest in chemical biology and drug discovery.[2][6][7]
The designed probe, Indene-DPA-Zn1 , utilizes a Photoinduced Electron Transfer (PeT) mechanism for its "turn-on" response.[9][10][11] In the absence of Zn²⁺, the fluorescence of the indene-based fluorophore is quenched by the lone pair of electrons on the nitrogen atoms of the dipicolylamine (DPA) chelator.[12][13] Upon binding of Zn²⁺ to the DPA moiety, the PeT process is inhibited, leading to a significant enhancement in fluorescence intensity.[12][13]
Synthesis of the Fluorescent Probe: Indene-DPA-Zn1
The synthesis of Indene-DPA-Zn1 is a multi-step process that begins with the Sonogashira coupling of this compound with a suitable terminal alkyne, followed by the introduction of the DPA chelator.
Overall Synthetic Scheme
Caption: Synthetic route for Indene-DPA-Zn1.
Detailed Experimental Protocols
Materials and Methods:
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be sourced from commercial suppliers.[2] Anhydrous solvents should be used for the coupling and subsequent reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of (5-(1H-inden-5-yl)prop-2-yn-1-ol) (Indene-alkyne Intermediate)
This step involves a Sonogashira coupling reaction between this compound and propargyl alcohol.[4][5]
-
Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (Et₃N) as the solvent.
-
Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the indene-alkyne intermediate.
-
Step 2: Synthesis of (5-(1H-inden-5-yl)prop-2-yn-1-yl 4-methylbenzenesulfonate) (Indene-tosylate Intermediate)
-
Protocol:
-
Dissolve the indene-alkyne intermediate (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude indene-tosylate intermediate is used in the next step without further purification.
-
Step 3: Synthesis of N,N-bis(pyridin-2-ylmethyl)-1-(5-(1H-inden-5-yl)prop-2-yn-1-yl)amine (Indene-DPA-Zn1)
-
Protocol:
-
Dissolve the crude indene-tosylate intermediate (1.0 eq) and dipicolylamine (DPA, 1.2 eq) in anhydrous acetonitrile (CH₃CN).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the mixture.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the final probe, Indene-DPA-Zn1 .
-
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
| Compound | Technique | Expected Observations |
| Indene-alkyne Intermediate | ¹H NMR, ¹³C NMR, MS | Signals corresponding to the indene and propargyl alcohol moieties. Molecular ion peak confirming the coupled product. |
| Indene-tosylate Intermediate | ¹H NMR, ¹³C NMR | Appearance of signals from the tosyl group and a downfield shift of the propargylic protons. |
| Indene-DPA-Zn1 | ¹H NMR, ¹³C NMR, HRMS | Signals corresponding to the indene, alkyne, and DPA moieties. High-resolution mass spectrometry to confirm the exact mass. |
Evaluation of the Fluorescent Probe
Sensing Mechanism
Caption: "Turn-on" fluorescence mechanism of Indene-DPA-Zn1.
Protocol for Fluorescence Measurements
-
Stock Solutions: Prepare a stock solution of Indene-DPA-Zn1 in a suitable solvent (e.g., DMSO or acetonitrile). Prepare stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Ni(ClO₄)₂, etc.) in deionized water.
-
Working Solutions: In a series of cuvettes, add a fixed amount of the Indene-DPA-Zn1 stock solution to a buffer solution (e.g., HEPES buffer, pH 7.4) to a final probe concentration of 10 µM.
-
Titration: To each cuvette, add increasing concentrations of the Zn²⁺ stock solution.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.
-
Selectivity Study: To assess the selectivity of the probe, add a fixed concentration of various other metal ions to the probe solution and record the fluorescence spectra.
-
Competition Study: To a solution of the probe and Zn²⁺, add other potentially interfering metal ions to observe any changes in fluorescence.
Expected Results
-
Fluorescence Response: A significant increase in fluorescence intensity should be observed upon the addition of Zn²⁺ to the solution of Indene-DPA-Zn1 .
-
Selectivity: The probe should exhibit a high selectivity for Zn²⁺ over other biologically relevant metal ions.
-
Limit of Detection (LOD): The LOD can be calculated from the titration data to determine the sensitivity of the probe.
Conclusion
This application note demonstrates the utility of this compound as a versatile precursor for the synthesis of a novel "turn-on" fluorescent probe for zinc ions. The detailed protocols provide a clear pathway for the synthesis, characterization, and evaluation of Indene-DPA-Zn1 . The modular nature of this synthetic approach allows for further modifications of the indene scaffold to develop a wide range of fluorescent probes for various analytes, highlighting the potential of this building block in the field of chemical biology and diagnostics.
References
- David, M., Gutkin, S., Nithun, R. V., Jbara, M., & Shabat, D. (2024). Unprecedented Photoinduced-Electron-Transfer Probe with a Turn-ON Chemiluminescence Mode-of-Action. ChemRxiv. [Link]
- Zhang, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules. [Link]
- Zhang, J., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews. [Link]
- Gudem, M., et al. (2011). Photoinduced Electron Transfer (PET) Based Zn2+ Fluorescent Probe: Transformation of Turn-On Sensors into Ratiometric Ones with Dual Emission in Acetonitrile. The Journal of Physical Chemistry A. [Link]
- Kandemir, Y., & Koca, A. (2021). Recent studies focusing on the development of fluorescence probes for zinc ion. Journal of Molecular Structure. [Link]
- Li, Y., et al. (2019).
- Yuan, L., et al. (2019). Activity-Based Sensing and Theranostic Probes Based on Photoinduced Electron Transfer. Accounts of Chemical Research. [Link]
- Squeo, B. M., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. The Journal of Physical Chemistry C. [Link]
- Squeo, B. M., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells.
- Chen, Y., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry. [Link]
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The Strategic Utility of 5-bromo-1H-indene in Advanced Materials Science: A Guide to Synthesis and Application
Introduction: 5-bromo-1H-indene as a Versatile Building Block
In the landscape of materials science, the pursuit of novel organic materials with tailored electronic, optical, and thermal properties is a relentless endeavor. Within this pursuit, this compound has emerged as a strategic and versatile monomer. Its unique structure, combining a readily polymerizable double bond with a synthetically accessible bromine handle on the aromatic ring, offers a dual-pronged approach to materials design. This guide provides an in-depth exploration of the applications of this compound, detailing its polymerization and its pivotal role as a precursor to functionalized polymers and advanced organic electronic materials. The protocols and insights presented herein are curated for researchers and scientists aiming to harness the potential of this valuable molecule.
Part 1: Polymerization of this compound – A Functional Polymeric Scaffold
The primary application of this compound in materials science is its use as a monomer to create poly(this compound). This polymer serves as a foundational scaffold, where the bromine atoms act as latent functional groups for subsequent chemical transformations.
Causality in Experimental Design: The Impact of the Bromine Substituent
The presence of the bromine atom, an electron-withdrawing group, on the indene ring influences the polymerization process, particularly in cationic polymerization. This substituent deactivates the aromatic ring, making the monomer less susceptible to side reactions like electrophilic substitution on the ring during polymerization. However, it can also slightly reduce the monomer's reactivity towards the growing polymer chain. Therefore, careful selection of the initiator and reaction conditions is crucial to achieve controlled polymerization and high molecular weight polymers.
Experimental Protocol: Cationic Polymerization of this compound
This protocol is adapted from established methods for the cationic polymerization of indene, with modifications to account for the electronic properties of the bromo-substituted monomer.
Materials:
-
This compound (freshly purified by passing through a short column of activated alumina)
-
Anhydrous dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄) or Boron trifluoride etherate (BF₃·OEt₂) as initiator
-
Anhydrous methanol
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line and glassware
Protocol:
-
Reactor Setup: Under an inert atmosphere, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum.
-
Monomer Solution Preparation: In the reaction flask, dissolve the purified this compound in anhydrous DCM to a concentration of 1 M.
-
Cooling: Cool the monomer solution to -78 °C using a dry ice/acetone bath.
-
Initiator Preparation: In a separate, dry Schlenk flask, prepare a 0.1 M solution of the initiator (TiCl₄ or BF₃·OEt₂) in anhydrous DCM.
-
Initiation: Slowly add the initiator solution dropwise to the vigorously stirred monomer solution. The reaction mixture may develop a color, indicating the formation of carbocationic species.
-
Polymerization: Allow the reaction to proceed at -78 °C for 2-4 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination: Quench the polymerization by adding an excess of pre-chilled anhydrous methanol to the reaction mixture. This will terminate the growing polymer chains.
-
Polymer Precipitation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated white polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
Data Presentation: Expected Polymer Characteristics
| Property | Expected Value |
| Appearance | White to off-white powder |
| Solubility | Soluble in chlorinated solvents (DCM, CHCl₃) |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (GPC) |
| Polydispersity (PDI) | 1.5 - 2.5 |
Part 2: Post-Polymerization Modification of Poly(this compound)
The true utility of poly(this compound) lies in its capacity for post-polymerization modification. The pendant bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups to tailor the material's properties.[1]
Workflow for Post-Polymerization Modification
Caption: Workflow from monomer to functional materials.
Protocol 1: Suzuki Cross-Coupling for Aryl Functionalization
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl groups onto the polymer backbone.[2][3][4][5] This modification can be used to tune the polymer's solubility, thermal stability, and electronic properties.
Materials:
-
Poly(this compound)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas supply
-
Schlenk line and glassware
Protocol:
-
Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve poly(this compound) in the anhydrous solvent.
-
Reagent Addition: Add the arylboronic acid (1.5 equivalents per bromo group), the palladium catalyst (2-5 mol% per bromo group), and the base (3 equivalents per bromo group).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals adjacent to the bromine.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Purification: Precipitate the polymer by pouring the filtrate into a large volume of a non-solvent (e.g., methanol or hexane).
-
Isolation and Drying: Collect the functionalized polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 2: Buchwald-Hartwig Amination for Nitrogen-Containing Polymers
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the polymer backbone.[6][7][8][9][10] This is particularly useful for creating materials with altered polarity, potential for hydrogen bonding, or for use as ligands in catalysis.
Materials:
-
Poly(this compound)
-
Amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas supply
-
Schlenk line and glassware
Protocol:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, mix the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Reactor Setup: In a separate Schlenk flask, dissolve poly(this compound) in the anhydrous solvent.
-
Reagent Addition: Add the amine (1.5 equivalents per bromo group) and the base (2 equivalents per bromo group) to the polymer solution.
-
Reaction: Add the pre-formed catalyst solution to the polymer mixture. Heat the reaction to 80-110 °C and stir for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Suzuki coupling.
Part 3: Application in Organic Electronics - Synthesis of Indenofluorene Derivatives
This compound is a key precursor for the synthesis of indenofluorene derivatives, a class of polycyclic aromatic hydrocarbons with significant potential in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[11][12][13][14][15]
Synthetic Pathway to Indenofluorenes
Caption: Synthetic route to indenofluorene derivatives.
Illustrative Synthetic Protocol: Synthesis of a Dibromo-Indenofluorene Precursor
This protocol outlines a key step in the synthesis of indenofluorene derivatives, showcasing the utility of this compound.
Materials:
-
This compound
-
1,4-dibromo-2,5-diiodobenzene
-
Pd(PPh₃)₄
-
K₃PO₄
-
Anhydrous 1,4-dioxane
-
Inert gas supply
-
Schlenk line and glassware
Protocol:
-
Reactor Setup: To a Schlenk flask under an inert atmosphere, add this compound (2.2 equivalents), 1,4-dibromo-2,5-diiodobenzene (1 equivalent), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (4 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the mixture to 100 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the dibromo-indenofluorene precursor. This intermediate can then undergo further cyclization reactions to form the final indenofluorene scaffold.
Conclusion: A Strategic Component for Future Materials
This compound stands as a testament to the power of strategic molecular design in materials science. Its dual functionality as a polymerizable monomer and a platform for post-polymerization modification provides a clear and efficient pathway to a diverse range of functional materials. From tunable organic semiconductors to specialized polymers with tailored properties, the applications of this versatile building block are continually expanding. The protocols and insights provided in this guide are intended to empower researchers to explore and innovate, further unlocking the potential of this compound in the development of next-generation materials.
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- Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic...
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- Buchwald-Hartwig Amin
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The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle
An In-Depth Guide to the Palladium-Catalyzed Amination of 5-Bromo-1H-indene: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational process in the synthesis of countless biologically active molecules. The Buchwald-Hartwig amination has emerged as an indispensable tool for this purpose, offering a versatile and efficient method for coupling aryl halides with amines.[1][2][3] This guide provides a detailed exploration of the palladium-catalyzed amination of this compound, a key intermediate for synthesizing novel compounds with the valuable 5-amino-1H-indene scaffold, a motif present in various pharmacologically significant molecules.[4][5]
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale behind procedural choices, and the critical parameters that govern reaction success.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that operates through a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for specific substrates.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex, a critical intermediate for the subsequent coupling.[7][8][9] The efficiency of this step is heavily influenced by the ligand bound to the palladium center.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[2][10] The choice of base is crucial and must be strong enough to deprotonate the amine but not so harsh as to degrade the substrates or reagents.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired 5-amino-1H-indene product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8][11] This step is often the rate-limiting step and is greatly facilitated by the use of bulky, electron-rich ligands.[12]
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the amination of this compound.
The Decisive Role of Ligands and Reagents
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system and reaction conditions. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, scope, and yield.
Palladium Precursors and Ligands: The Catalyst System
While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the true driver of reactivity is the phosphine ligand.[3] For aryl bromides like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[13][14] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which accelerates both the oxidative addition and the crucial reductive elimination step.[13]
| Ligand Family | Key Examples | Characteristics & Rationale |
| Buchwald Ligands | XPhos, SPhos, RuPhos, BrettPhos | Sterically demanding and electron-rich; they stabilize the palladium catalyst, enhance the rate of oxidative addition even with less reactive bromides, and facilitate the final C-N bond formation.[9][15] |
| Ferrocene-Based | dppf | Bidentate ligand that can prevent the formation of inactive palladium dimers, often leading to higher reaction rates and yields compared to simpler monodentate ligands.[1] |
Bases and Solvents: Controlling the Reaction Environment
The base is essential for generating the active nucleophile (the amide) in the catalytic cycle. The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective base, particularly for less nucleophilic amines.[16]
-
Milder Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are used for base-sensitive substrates, though they may require higher temperatures or longer reaction times.[8][11]
Anhydrous, aprotic solvents are typically required to prevent catalyst deactivation and competing side reactions. Toluene and 1,4-dioxane are the most common choices.[2][3]
Experimental Protocol: Synthesis of 5-(dialkylamino)-1H-indene
This protocol provides a general method for the coupling of this compound with a generic secondary amine. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Equipment
-
Reagents: this compound, amine (e.g., morpholine, piperidine), palladium precursor (e.g., Pd₂(dba)₃), phosphine ligand (e.g., RuPhos), sodium tert-butoxide (NaOtBu), anhydrous toluene.
-
Equipment: Oven-dried Schlenk tube or microwave vial, magnetic stir bar, septum or screw cap, syringes, inert gas manifold (Schlenk line) or glovebox, heating block or oil bath, TLC plates, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (typically 1-5 mol%), and the palladium precursor (typically 0.5-2.5 mol%).
-
Inerting the Vessel: Seal the vessel with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Base and Solvent: Under a positive pressure of inert gas, add the sodium tert-butoxide (1.2-1.5 equiv). Then, add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Addition of Amine: Add the amine (1.1-1.2 equiv) to the stirring suspension via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath set to 100-110 °C. Allow the reaction to stir vigorously for 16-24 hours.[2]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table of Representative Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Precursor | Pd₂(dba)₃ (1 mol%) | Common, stable Pd(0) source. Pd(OAc)₂ can also be used. |
| Ligand | RuPhos (2 mol%) | A bulky, electron-rich ligand effective for aryl bromides. |
| Base | NaOtBu (1.4 equiv) | Strong, effective base for a wide range of amines. |
| Solvent | Anhydrous Toluene | High boiling point, aprotic. Dioxane is also a good alternative. |
| Temperature | 110 °C | Ensures a reasonable reaction rate for most substrates. |
| Time | 16-24 h | Typical duration; should be optimized with reaction monitoring. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure strictly anhydrous/anaerobic conditions.2. Increase temperature in 10 °C increments.3. Screen different ligands (e.g., XPhos) or a stronger base. |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Competing reactions due to base sensitivity. | 1. Use a milder base (e.g., K₃PO₄).2. Lower the reaction temperature. |
| Product Decomposition | The 5-amino-1H-indene product may be unstable to purification conditions. | Use a deactivated silica gel for chromatography or consider alternative purification methods like crystallization. |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are precious metals and can be toxic. Handle them in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. They should be handled exclusively under an inert atmosphere.[3]
-
Bases: Sodium tert-butoxide is a strong, corrosive, and hygroscopic base. Handle with care in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and avoid inhalation or skin contact.
By understanding the mechanistic principles and carefully controlling the reaction parameters outlined in this guide, researchers can reliably and efficiently perform the palladium-catalyzed amination of this compound, unlocking access to a valuable class of compounds for further investigation and development.
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- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of a 5-Aryl-1-Indanone Scaffolds: A Step-by-Step Guide to a Key Pharmaceutical Intermediate
Introduction
The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Notably, derivatives of 1-indanone have been investigated as potent agents for the treatment of neurodegenerative disorders such as Alzheimer's disease, acting as inhibitors of enzymes like acetylcholinesterase (AChE).[2][3][4] The functionalization of the indanone skeleton, particularly at the 5-position, allows for the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This application note provides a detailed, two-step protocol for the synthesis of 5-(4-methoxyphenyl)-1-indanone, a key intermediate for the development of novel therapeutics, starting from the readily available 5-bromo-1H-indene. The synthetic strategy involves an initial oxidation of the indene to the corresponding indanone, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety. This guide is intended for researchers and professionals in drug discovery and process development, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles and practical considerations for success.
Synthetic Strategy Overview
The synthesis is designed as a straightforward and efficient two-step sequence. The first step focuses on the selective oxidation of the allylic methylene group of this compound to the corresponding ketone, 5-bromo-1-indanone. The second step employs the robust and versatile Suzuki-Miyaura coupling to forge a carbon-carbon bond between the brominated indanone and an arylboronic acid, yielding the desired 5-aryl-1-indanone.
Caption: Overall synthetic workflow.
Part 1: Oxidation of this compound to 5-Bromo-1-indanone
The selective oxidation of an allylic C-H bond to a carbonyl group is a fundamental transformation in organic synthesis. While various methods exist, the use of tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst or under thermal conditions offers a practical approach. For the conversion of this compound to 5-bromo-1-indanone, a direct oxidation protocol is outlined below, adapted from procedures for similar substrates.[5] This step is crucial as it sets the stage for the subsequent cross-coupling reaction.
Experimental Protocol: Step 1
Materials and Equipment:
-
This compound
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent like dichloromethane, add a 70% aqueous solution of tert-butyl hydroperoxide (6.0-10.0 equiv.).
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate. Stir until the bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-bromo-1-indanone as a solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₇Br | 195.06 | Not widely reported | Solid |
| 5-Bromo-1-indanone | C₉H₇BrO | 211.06 | 126-129[6] | White to brown solid[7] |
Characterization Data for 5-Bromo-1-indanone (Literature Values):
-
¹H NMR (CDCl₃): δ 7.82-7.79 (d, 1H), 7.67-7.55 (m, 2H), 3.19 (t, 2H), 2.75 (t, 2H).[8]
-
¹³C NMR (CDCl₃): δ 206.7, 156.1, 147.2, 136.9, 136.2, 128.0, 126.9, 126.6, 124.9, 124.4, 36.8, 26.1.[9]
Part 2: Suzuki-Miyaura Coupling for the Synthesis of 5-(4-Methoxyphenyl)-1-indanone
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[10] This Nobel Prize-winning reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[8] In this step, 5-bromo-1-indanone is coupled with 4-methoxyphenylboronic acid to yield the target drug intermediate.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (5-bromo-1-indanone), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond of the product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Step 2
This protocol is adapted from the work of Ökten et al.[9]
Materials and Equipment:
-
5-Bromo-1-indanone
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask, combine 5-bromo-1-indanone (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-(4-methoxyphenyl)-1-indanone.
| Reagent | Role | Equivalents | CAS Number |
| 5-Bromo-1-indanone | Starting Material | 1.0 | 34598-49-7 |
| 4-Methoxyphenylboronic acid | Coupling Partner | 1.2 | 5720-07-0 |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 | 3375-31-3 |
| PPh₃ | Ligand | 0.04 | 603-35-0 |
| K₂CO₃ | Base | 2.0 | 584-08-7 |
Characterization Data for 5-(4-Methoxyphenyl)-1-indanone (Literature Values): [9]
-
Appearance: Yellow solid
-
Yield: 93%
-
¹H NMR (300 MHz, CDCl₃): δ 7.80-7.78 (d, J = 7.2 Hz, 1H), 7.63-7.55 (m, 4H), 7.01-6.99 (m, 2H), 3.87 (s, 3H), 3.17 (t, 2H), 2.72 (t, 2H).
-
¹³C NMR (75 MHz, CDCl₃): δ 206.9, 160.2, 156.2, 147.3, 135.6, 132.6, 128.8, 126.3, 124.6, 124.2, 114.6, 55.6, 36.7, 26.1.
Safety and Handling
-
This compound and 5-Bromo-1-indanone: These are brominated organic compounds and should be handled with care. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or a fume hood. Avoid generating dust.
-
tert-Butyl Hydroperoxide: TBHP is a strong oxidizing agent and can be explosive. Handle with extreme caution, avoiding contact with metals and reducing agents.[5]
-
Solvents: Toluene and dichloromethane are flammable and volatile. Work in a well-ventilated fume hood and away from ignition sources.
Conclusion
This application note details a reliable and efficient two-step synthesis of 5-(4-methoxyphenyl)-1-indanone, a valuable intermediate in pharmaceutical research. The described protocols for the oxidation of this compound and the subsequent Suzuki-Miyaura coupling are robust and scalable, providing a practical route to this important molecular scaffold. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can successfully synthesize this and related compounds to accelerate the discovery and development of new therapeutic agents.
References
- Sigma-Aldrich. This compound-1,3(2H)-dione. (n.d.).
- Supplementary Inform
- ChemicalBook. 5-Bromo-1-indanone synthesis. (n.d.).
- Chemsrc. This compound. (2025).
- Singh, M., & Kaur, M. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. Bioorganic & Medicinal Chemistry, 26(1), 215-224.
- Wang, Y., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4796-4800.
- Li, Y., et al. (2023). Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. Future Medicinal Chemistry, 15(20), 1823-1841.
- NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). (n.d.).
- BenchChem. In-depth Technical Guide on 5-bromo-2,3-dihydro-1H-indene Structural Analogs. (n.d.).
- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. (n.d.).
- Rose-Hulman Institute of Technology.
- Beilstein Journals.
- PubChem. 5-bromo-2,3-dihydro-1H-indene. (n.d.).
- PubChem. 5-Bromo-1H-inden-2(3H)-one. (n.d.).
- Sigma-Aldrich. This compound. (n.d.).
- Sigma-Aldrich. 5-Bromo-1-indanone 97. (n.d.).
- PubMed.
- Organic Chemistry Portal. Suzuki Coupling. (n.d.).
- PubMed.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.).
- ChemicalBook. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR. (n.d.).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.).
- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014.
- ChemicalBook. Indene(95-13-6) 1H NMR spectrum. (n.d.).
- 1H-NMR. (n.d.).
- BenchChem.
- ResearchGate. Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. (2025).
- Scribd. Suzuki Cross-Coupling Procedure. (n.d.).
- ChemicalBook. 4-Methoxyphenylacetone(122-84-9) 1H NMR spectrum. (n.d.).
- TCI Chemicals. 5-Bromo-1-indanone. (n.d.).
Sources
- 1. rsc.org [rsc.org]
- 2. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. 4-Methoxyphenylacetone(122-84-9) 1H NMR [m.chemicalbook.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. This compound | 75476-78-7 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-1H-indene
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indene. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of this compound, offering step-by-step solutions grounded in mechanistic principles.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling of this compound with an arylboronic acid is resulting in low or no yield. What are the primary factors to investigate?
Answer: Low conversion is a common challenge and often points to suboptimal conditions within the catalytic cycle. The key steps to scrutinize are oxidative addition, transmetalation, and reductive elimination.[1] A systematic approach focusing on the catalyst system, base, and solvent is crucial for optimization.
Troubleshooting Steps:
-
Evaluate the Catalyst System (Palladium Precatalyst & Ligand): The choice of catalyst is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, more robust systems often provide superior results, especially for potentially challenging substrates.[2]
-
Insight: The indene motif can be sensitive, and standard catalysts may not be active enough or could lead to side reactions. Electron-rich and bulky phosphine ligands can enhance the rates of both oxidative addition and reductive elimination, which are often the rate-limiting steps.[3][4]
-
Recommendation: Switch to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, or pre-formed precatalysts, are excellent starting points.[3][4] For heterocyclic boronic acids, Pd(dppf)Cl₂ has shown high efficacy.[5][6]
-
-
Assess the Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[7] Its strength and solubility can significantly impact the reaction rate and yield.
-
Insight: An inappropriate base can lead to incomplete activation of the boronic acid or promote side reactions like protodeboronation.[8]
-
Recommendation: Screen a panel of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[9][10] K₃PO₄ and Cs₂CO₃ are stronger and can be more effective for less reactive coupling partners.[10][11]
-
-
Optimize the Solvent System: The solvent must solubilize the reactants, catalyst, and base (or at least the active form of the base). The presence of water is often beneficial.
-
Insight: A mixture of an organic solvent and water is frequently employed. Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[9] A common ratio is 4:1 to 10:1 organic solvent to water.[12][13]
-
Recommendation: Ethereal solvents like 1,4-dioxane or THF, and aromatic solvents like toluene, are excellent choices.[9] If solubility is an issue, polar aprotic solvents like DMF can be used, but be mindful of potential side reactions at high temperatures.[12] Always ensure your solvents are rigorously degassed to prevent catalyst deactivation.[14]
-
-
Adjust the Reaction Temperature: Suzuki couplings are often run at elevated temperatures to drive the reaction to completion.
-
Insight: The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing substrate or product degradation.[14]
-
Recommendation: Start with a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish. Temperatures between 80-110 °C are typical.[13][15]
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant amounts of homocoupled and/or dehalogenated byproducts. How can I suppress these side reactions?
Answer: The formation of homocoupled (biaryl from the boronic acid or bi-indenyl) and dehalogenated (1H-indene) products points to specific competing reaction pathways. Addressing these requires careful control of the reaction atmosphere and conditions.
Troubleshooting Dehalogenation:
Dehalogenation is the replacement of the bromine atom with a hydrogen, leading to the formation of 1H-indene.[16]
Primary Causes & Solutions:
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (if it has basic protons), or impurities.
-
Troubleshooting Steps:
-
Choice of Base: Avoid bases that can act as hydride donors.
-
Solvent Purity: Ensure the use of high-purity, anhydrous (if a water-free system is desired) and degassed solvents.[14]
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the rate of reductive elimination of the desired product versus undesired pathways. Bulky, electron-rich ligands can sometimes favor the desired coupling.[3][4]
-
Troubleshooting Homocoupling:
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[17]
Primary Causes & Solutions:
-
Oxygen Contamination: The palladium catalyst can promote the oxidative homocoupling of boronic acids in the presence of oxygen.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step. Ensure the reaction mixture and solvent are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[13]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura coupling?
A1: The generally accepted mechanism involves a catalytic cycle with a palladium catalyst.[9] It consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.[1][18]
Q2: Which palladium catalyst is the best starting point for the Suzuki coupling of this compound?
A2: For a robust starting point, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice. It has demonstrated high yields in the coupling of similar 5-bromo-indazole systems.[6] Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is highly effective for a broad range of aryl bromides.[2][3][4]
Q3: How do I choose the right base and solvent?
A3: The choice is often substrate-dependent and may require screening. A good starting point is K₂CO₃ or K₃PO₄ as the base in a solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[6][12][13] If your starting materials or product are sensitive to water or strong bases, you might consider anhydrous conditions with a milder base like KF.[7]
Q4: My boronic acid seems to be decomposing. What is happening and how can I prevent it?
A4: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often accelerated in aqueous conditions.[8][9] To minimize this, you can:
-
Use anhydrous solvents.
-
Employ a milder base.
-
Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable.[8]
Q5: What is a standard experimental protocol to start with?
A5: A reliable starting protocol is as follows:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).[2]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[19]
-
Add degassed 1,4-dioxane and water (4:1 v/v).[13]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[19]
-
Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.[20]
Data & Visualizations
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is robust for heteroaryl couplings.[6] Buchwald systems are broadly effective for Ar-Br.[3][4] Pd(PPh₃)₄ is a traditional but sometimes effective choice.[2] |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | Cs₂CO₃ (2 equiv.) | K₂CO₃ is a good general base. K₃PO₄ and Cs₂CO₃ are stronger and may improve yields for challenging substrates.[10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | 2-MeTHF (anhydrous) | Dioxane/water is a very common and effective system.[13] Toluene is a good alternative. Anhydrous 2-MeTHF can be used if protodeboronation is an issue.[9] |
| Temperature | 80 °C | 100 °C | 90 °C | A temperature screen is essential to balance reaction rate and stability.[15] |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
- Scite.ai. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Zonguldak Bülent Ecevit University. (2010). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions.
- ResearchGate. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- ResearchGate. (2010). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- NIH National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Reddit. (2025). Problems with Suzuki coupling.
- ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- NIH National Center for Biotechnology Information. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- ACS Publications. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross.
- NIH National Center for Biotechnology Information. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
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- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Grignard Reaction with 5-bromo-1H-indene
Welcome to the technical support center for advanced Grignard reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of 5-indenylmagnesium bromide from 5-bromo-1H-indene. Here, we address common failure points in a direct question-and-answer format, providing not just solutions but the core chemical principles behind them.
The synthesis of the Grignard reagent from this compound presents a unique set of challenges primarily due to two competing chemical properties of the starting material:
-
The Acidity of the C1 Methylene Protons: The protons on the cyclopentadienyl ring of indene are significantly acidic (pKa ≈ 20 in DMSO)[1]. This acidity means the already-formed Grignard reagent, a powerful base, can deprotonate the starting material or another indene molecule instead of participating in the desired reaction.
-
Reactivity of the Vinyl Bromide: The carbon-bromine bond is on an aromatic ring, making it a vinyl halide. These are generally less reactive towards magnesium insertion than alkyl halides[2][3].
This guide will provide detailed troubleshooting strategies to navigate these issues, ensuring a higher probability of success in your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction won't start. There's no heat, bubbling, or color change. What's wrong?
A1: This is a classic initiation failure, the most common issue in Grignard synthesis. The primary culprit is almost always the passivating layer of magnesium oxide (MgO) on the surface of your magnesium turnings, which prevents the magnesium from reacting with the aryl halide.[4][5][6] Less reactive halides like this compound are particularly susceptible to this problem.
Troubleshooting Workflow for Initiation Failure:
Caption: Troubleshooting workflow for Grignard reaction initiation.
Immediate Actions:
-
Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily destroyed by water.[7][8][9] All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: This is the most critical step. The goal is to break through the MgO layer to expose fresh, reactive metal.[4][10] See the table and protocol below for detailed methods.
Table 1: Comparison of Magnesium Activation Techniques
| Activation Method | Description | Visual Cue of Success | Notes |
| Iodine (I₂) Crystal | A small crystal of iodine is added to the Mg. It etches the surface. | The purple/brown color of iodine fades.[4][10] | A classic, reliable method. |
| 1,2-Dibromoethane (DBE) | A few drops of DBE react readily with Mg to form MgBr₂ and ethylene gas.[4][7][11] | Bubbling (ethylene evolution).[4] | Excellent for cleaning the Mg surface. |
| Mechanical Grinding | Gently crush the turnings with a glass rod or stir them vigorously under inert gas.[5][11] | Fresh, shiny metal surfaces appear. | Simple but can be very effective. |
| DIBAH | Diisobutylaluminum hydride can be used as a powerful activator and drying agent.[4][12] | Allows for initiation at lower temperatures. | Use with caution; highly reactive. |
Q2: The reaction started, but then it turned cloudy and the yield of my desired product is very low. What is the likely side reaction?
A2: You are likely observing the consequences of the acidic C1 proton on the indene ring. The Grignard reagent (5-indenylmagnesium bromide), once formed, is a potent base. It can readily deprotonate the C1 position of another molecule of this compound that has not yet reacted. This acid-base reaction is often faster than the Grignard formation itself and consumes your active reagent, leading to low yields.
Caption: Competing reaction pathways in the Grignard synthesis.
Strategies to Minimize the Side Reaction:
-
Inverse Addition: Instead of adding the this compound solution to the magnesium, try adding the magnesium turnings portion-wise to the entire solution of this compound. This keeps the concentration of the Grignard reagent low at any given time, disfavoring the bimolecular deprotonation reaction.
-
Use a Non-Coordinating Solvent: While THF is excellent for stabilizing Grignard reagents[5], its high polarity can sometimes facilitate proton transfer. Consider a less polar solvent like diethyl ether or a mixture of ether and toluene to potentially slow down the deprotonation side reaction.
-
Low Temperature: Perform the reaction at the lowest temperature that still allows for Grignard formation. While initiation may require gentle warming, once the reaction is underway, maintain a controlled temperature (e.g., 0 °C or room temperature) rather than refluxing, which can accelerate side reactions.[6]
Q3: How can I confirm that I have successfully formed the Grignard reagent and determine its concentration before proceeding?
A3: Visual cues like turbidity are a good sign, but they are not quantitative. [10] To avoid wasting valuable electrophiles, it is highly recommended to quantify the active Grignard reagent. Titration is the gold standard for this.
Recommended Method: Titration with a Colorimetric Endpoint
One of the most reliable methods involves titrating the Grignard solution against a standard solution of an alcohol, like (-)-menthol, using an indicator such as 1,10-phenanthroline.[13][14][15] The Grignard reagent forms a colored complex with the indicator. At the endpoint, when all the Grignard reagent has been quenched by the alcohol, the color disappears sharply.
Key Experimental Protocols
Protocol 1: Magnesium Activation with 1,2-Dibromoethane (DBE)
Objective: To prepare a highly reactive magnesium surface for Grignard reagent formation.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous THF or diethyl ether
-
1,2-Dibromoethane (DBE)
-
Flame-dried, three-necked round-bottom flask with a condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Place the magnesium turnings into the flame-dried flask.
-
Assemble the glassware and flush the entire system with an inert gas (N₂ or Ar) for at least 10 minutes.
-
Add enough anhydrous solvent to just cover the magnesium turnings.
-
Using a syringe, add 3-5 drops of 1,2-dibromoethane to the stirred magnesium suspension.
-
If necessary, gently warm the flask with a heat gun until bubbling is observed. This indicates the activation is successful.[11]
-
Allow the flask to cool to room temperature before proceeding with the addition of your this compound solution.
Protocol 2: Titration of 5-indenylmagnesium bromide
Objective: To determine the molar concentration of the active Grignard reagent.
Materials:
-
Sample of your Grignard solution (e.g., 1.0 mL)
-
1,10-phenanthroline (~2-3 mg)
-
Standardized solution of sec-butanol or (-)-menthol in anhydrous toluene or THF (e.g., 1.0 M)[13][14]
-
Anhydrous THF
-
Dry syringes and needles
Procedure:
-
To a flame-dried vial under an inert atmosphere, add the 1,10-phenanthroline indicator and ~2 mL of anhydrous THF.
-
Using a dry syringe, carefully withdraw an exact volume (e.g., 1.00 mL) of your Grignard solution and add it to the indicator solution. The solution should turn a distinct color (e.g., rust-red or violet).[15]
-
Fill another dry syringe with the standardized alcohol solution.
-
Slowly add the alcohol titrant dropwise to the stirred Grignard/indicator solution.
-
The endpoint is reached when the color sharply disappears, leaving a colorless or pale yellow solution.[13]
-
Record the volume of titrant added.
-
Calculate the concentration: Molarity (Grignard) = [Volume (titrant) x Molarity (titrant)] / Volume (Grignard)
By implementing these advanced troubleshooting steps and validation protocols, you will be better equipped to overcome the inherent challenges of the Grignard reaction with this compound and achieve a more successful and reproducible synthesis.
References
- The Grignard Reaction. (n.d.). University of California, Davis, Department of Chemistry.
- Thore, S. N., & Kote, S. V. (2014). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 18(10), 1259–1263.
- Various Authors. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
- Various Authors. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate.
- Watson, S. C., & Eastham, J. F. (1967). Colored Indicators for Simple Direct Titration of Magnesium and Lithium Reagents. Journal of Organometallic Chemistry, 9(1), 165-168.
- ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
- Knochel, P., et al. (2006). A Convenient and Reliable Procedure for the Titration of Various Organometallic Compounds. Organic Syntheses, 83, 151.
- Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Occidental College. (n.d.). Grignard Reaction.
- Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
- Domski, G. J., et al. (2011). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 88(10), 1434–1436.
- Wikipedia. (n.d.). Grignard reaction.
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- Allen, C. F. H., Gates, J. W., Jr., & VanAllan, J. A. (1946). 2,3-Diphenylindone. Organic Syntheses, 26, 34.
- Michigan State University, Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- Richey, H. G., Jr. (2000). The Grignard Reagents. Organometallics, 19(26), 5729–5735.
- Professor Dave Explains. (2015, January 4). Grignard Reaction [Video]. YouTube.
- Leah4Sci. (2024, February 20). Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube.
- Jackson, J. E., et al. (2018). Surprising acidity for the methylene of 1,3-indenocorannulenes?. Beilstein Journal of Organic Chemistry, 14, 2831–2838.
- Skattebøl, L., Jones, E. R. H., & Whiting, M. C. (1959). 1-Phenyl-1-penten-4-yn-3-ol. Organic Syntheses, 39, 56.
- The Organic Chemistry Tutor. (2023, September 15). How to find the most acidic proton in a molecule | Step-by-Step Guide [Video]. YouTube.
- Ashenhurst, J. (2010). 5 Key Factors That Influence Acidity In Organic Chemistry. Master Organic Chemistry.
- Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.
Sources
- 1. Surprising acidity for the methylene of 1,3-indenocorannulenes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leah4sci.com [leah4sci.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Preventing debromination of 5-bromo-1H-indene during reactions
A Guide to Preventing Debromination in Synthetic Applications
Welcome to the Technical Support Center for 5-bromo-1H-indene. As Senior Application Scientists, we understand the challenges researchers face when utilizing this versatile building block. A recurring and often frustrating issue is the premature loss of the bromine atom—debromination—during critical reaction steps. This guide is designed to provide in-depth, field-proven insights and actionable protocols to help you mitigate this unwanted side reaction, ensuring the success of your synthetic campaigns.
We will move beyond simple procedural lists to explore the mechanistic underpinnings of debromination, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
Debromination, specifically hydrodebromination, is a side reaction where the bromine atom on the indene ring is replaced by a hydrogen atom.[1] This is highly problematic as it consumes your starting material, lowers the yield of the desired product, and introduces a byproduct that can be difficult to separate, complicating purification.[1]
Q2: What are the primary chemical mechanisms that cause debromination?
The mechanism varies with the reaction type:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck): The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can be generated from various sources, such as trace water, alcohol solvents, or even certain bases and phosphine ligands.[1] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium center, yielding the debrominated indene and regenerating the Pd(0) catalyst.[1]
-
Metal-Halogen Exchange (e.g., Lithiation): When forming an organometallic intermediate (e.g., 5-lithio-1H-indene) using reagents like n-BuLi or t-BuLi, the resulting species is a powerful base. If not trapped quickly by an electrophile, it can be quenched by abstracting a proton from the solvent, trace moisture, or other acidic protons in the reaction mixture, resulting in the debrominated indene.[2]
-
Radical Pathways: Under certain conditions, such as those involving photoredox catalysis or radical initiators, a single-electron transfer to the C-Br bond can occur. This forms a radical anion that fragments, cleaving the C-Br bond and generating an aryl radical, which can then abstract a hydrogen atom from the reaction environment.[3][4]
Q3: Is the 1H-proton on the indene ring a factor in debromination?
Yes, indirectly. The protons on the C1 position of the indene ring are allylic and relatively acidic (pKa ≈ 20 in DMSO). In the presence of very strong bases (e.g., organolithiums, sodium amide), this position can be deprotonated. While this doesn't directly cause debromination, it can create competing reaction pathways and complicate the reaction mixture. For N-H containing heterocycles like indoles, which have a similarly acidic proton, protection of the N-H group is often recommended to prevent side reactions.[1] While C-H protection is less common, the choice of a base that is strong enough to participate in the catalytic cycle but not strong enough to deprotonate the indene is a critical consideration.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
If you are observing significant debromination in reactions like Suzuki-Miyaura or Heck coupling, use this guide to diagnose and resolve the issue.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting debromination in cross-coupling reactions.
Detailed Parameter Optimization
| Parameter | Common Problem | Recommended Solution & Rationale |
| Catalyst & Ligand | Ligand promotes Pd-H formation or slow reductive elimination. | Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the desired C-C bond-forming reductive elimination, allowing it to outcompete the debromination pathway.[1] Using stable pre-catalysts can also ensure a consistent generation of the active Pd(0) species.[1] |
| Base | Strong bases (e.g., NaOtBu, NaOEt) can generate hydride sources or promote other side reactions.[1][5] | Use a weaker inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to facilitate the catalytic cycle but are less prone to generating hydride species that lead to debromination.[1] |
| Solvent | Protic solvents (e.g., ethanol, methanol) or residual water act as a direct source for the problematic Pd-H intermediate.[6] | Use anhydrous, aprotic solvents. Toluene, 1,4-dioxane, or THF are highly recommended.[6] Ensure solvents are rigorously dried and degassed to remove both water and oxygen, which can degrade the catalyst. |
| Temperature | High temperatures can increase the rate of the debromination side reaction, which may have a higher activation energy. | Lower the reaction temperature. Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can significantly improve the selectivity for the desired cross-coupled product.[1][5][6] |
| Reagents | Impurities in boronic acids or degradation can poison the catalyst. | Use high-purity boronic acids or switch to more stable boronic esters (e.g., pinacol esters).[5] Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[5] |
Competing Reaction Pathways in Suzuki Coupling
Caption: The desired Suzuki catalytic cycle versus the competing debromination pathway.[5][6]
Preventative Protocols & Methodologies
Protocol 1: Debromination-Minimized Suzuki-Miyaura Coupling
This protocol is optimized to favor C-C bond formation and suppress hydrodebromination for a substrate like this compound.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 eq)
-
Anhydrous, degassed Toluene (5 mL) and Water (0.5 mL)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate & Backfill: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][6]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene and degassed water. Bubble argon through the mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.[6]
-
Catalyst Addition: Add the XPhos Pd G3 pre-catalyst to the flask under positive argon pressure.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Lithiation and Trapping of this compound
This protocol is designed to achieve efficient metal-halogen exchange while minimizing the quenching that leads to debromination.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 mmol, 1.1 eq)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 eq)
-
Anhydrous Diethyl Ether or THF (10 mL)
Procedure:
-
Inert Atmosphere Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of Argon.
-
Initial Cooldown: Add the this compound to the flask and dissolve it in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
Lithiation: Add the n-BuLi solution dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -70 °C. The bromine-lithium exchange is typically very fast and should be complete within 15-30 minutes.[2] Avoid extended stirring times for the lithiated intermediate, as this increases the chance of decomposition or side reactions.
-
Electrophile Addition (Trapping): While maintaining the temperature at -78 °C, add the electrophile dropwise to the freshly formed 5-lithio-1H-indene solution.
-
Warming: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to warm slowly to room temperature over 1-2 hours.
-
Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product for further purification.
Caption: Desired electrophilic trapping versus undesired proton quenching of the lithiated indene.
References
- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
- datapdf.com. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- ResearchGate. (2022). Lithiation product stability?.
Sources
Improving the stability of 5-bromo-1H-indene in solution
Welcome to the technical support center for 5-bromo-1H-indene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of this compound in solution, ensuring the integrity and success of your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for its unique structural and electronic properties. However, the very features that make it a reactive and useful molecule also contribute to its inherent instability. The indene core, a bicyclic aromatic hydrocarbon, is susceptible to degradation, a characteristic that can be influenced by the presence of the bromo substituent. Understanding and mitigating these stability issues are paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors affecting the stability of this compound in solution and offers practical strategies to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My once colorless solution of this compound has turned yellow/brown. What is happening?
A1: A change in color from colorless to yellow or brown is a common visual indicator of degradation.[1] This is typically due to two main processes: oxidation and polymerization. The indene ring system is susceptible to atmospheric oxidation, which can lead to the formation of colored, oxygenated derivatives such as hydroxyindenes and indenones.[2] Additionally, the double bond in the five-membered ring makes the molecule prone to polymerization, which can be initiated by light, heat, or trace acidic impurities, resulting in the formation of oligomeric and polymeric materials that are often colored.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways are:
-
Polymerization: Indene and its derivatives are known to undergo polymerization through both cationic and free-radical mechanisms.[1] Cationic polymerization can be initiated by acidic impurities, while free-radical polymerization can be triggered by exposure to light or atmospheric oxygen.[1]
-
Oxidation: The allylic C-H bonds of the five-membered ring are susceptible to oxidation, particularly in the presence of oxygen. This can lead to the formation of various oxygenated byproducts.[2]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To maximize the shelf-life of this compound, it should be stored with the following precautions:
-
Temperature: Store in a refrigerator or freezer to minimize thermal degradation and polymerization.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Light: Keep the container in a dark place or use an amber vial to protect the compound from light-induced degradation.[1]
-
Purity: Ensure the compound is free from acidic impurities, which can catalyze polymerization.
Q4: Can the choice of solvent impact the stability of this compound?
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent Reaction Yields and Formation of Insoluble Material
Symptoms:
-
Lower than expected yield of the desired product.
-
Formation of a viscous oil or an insoluble precipitate in the reaction mixture.
-
Difficulty in isolating the product from a complex mixture.
Root Cause Analysis:
This is often a result of the polymerization of this compound during the reaction.[1] Higher reaction temperatures and the presence of acidic reagents or impurities can accelerate this process.
Solutions:
-
Lower the Reaction Temperature: The rate of polymerization is highly temperature-dependent. Reducing the reaction temperature can significantly slow down this unwanted side reaction.[1]
-
Ensure an Inert Atmosphere: Oxygen can initiate free-radical polymerization. Conducting the reaction under a nitrogen or argon atmosphere is crucial.[1]
-
Purify the Starting Material: If the starting material has been stored for a long time, it may contain oligomers. Purify the this compound by passing it through a short plug of deactivated silica gel immediately before use.
Issue 2: Product Degradation During Chromatographic Purification
Symptoms:
-
Streaking of the product on the TLC plate.
-
Low recovery of the product after column chromatography.
-
Appearance of new, colored impurities in the collected fractions.
Root Cause Analysis:
Standard silica gel is acidic and can promote the degradation and polymerization of sensitive compounds like indene derivatives.[4]
Solutions:
-
Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a base. This can be done by washing the silica with a solvent containing a small amount of triethylamine (1-2%), followed by evaporation of the solvent.
-
Use a Non-Acidic Stationary Phase: Consider using alternative stationary phases like alumina (neutral or basic) for purification.
-
Minimize Contact Time: Run the chromatography as quickly as possible to reduce the time the compound spends on the stationary phase.
-
Non-Chromatographic Purification: If the product is thermally stable, consider purification by vacuum distillation.[4]
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in Solution by ¹H NMR
Objective: To qualitatively assess the stability of this compound in a given solvent over time.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., CDCl₃, Benzene-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum.
-
Store the NMR tube under the desired conditions (e.g., at room temperature on the benchtop).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Analyze the spectra for changes, such as the appearance of new peaks, broadening of signals, or a decrease in the integration of the characteristic peaks of this compound.
Protocol 2: Purification of this compound from Oligomeric Impurities
Objective: To remove non-volatile polymerization products from a sample of this compound prior to use in a reaction.
Materials:
-
Crude this compound
-
Silica gel
-
Triethylamine
-
Hexane
-
Ethyl acetate
-
Chromatography column
Procedure:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in hexane containing 1% triethylamine. Let it stand for 30 minutes, then filter and dry the silica gel under vacuum.
-
Pack the Column: Prepare a short-path chromatography column with the deactivated silica gel using hexane as the eluent.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elute the Product: Elute the column with hexane. This compound is relatively non-polar and should elute quickly. The more polar oligomers and baseline impurities will be retained on the silica gel.
-
Collect and Concentrate: Collect the fractions containing the pure product (monitor by TLC) and remove the solvent under reduced pressure.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ 4 °C | Reduces the rate of thermal polymerization and degradation. |
| Storage Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation of the indene ring system.[1] |
| Light Conditions | Dark (Amber vial) | Minimizes light-induced free-radical polymerization.[1] |
| Solvent for Storage | High-purity, dry, aprotic | Minimizes solvent-mediated degradation pathways. |
| Purification | Deactivated silica gel or vacuum distillation | Avoids acid-catalyzed degradation on standard silica gel.[4] |
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: A systematic workflow for troubleshooting degradation issues.
References
- Benchchem. (2026). A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. Benchchem.
- MDPI. (n.d.). Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane. MDPI.
- Benchchem. (2026). Strategies to improve the yield and purity of Indene synthesis. Benchchem.
- Benchchem. (2026). Identifying and minimizing side reactions in Indene chemistry. Benchchem.
- PubMed. (1989). Oxidation of halogenated compounds by cytochrome P-450, peroxidases, and model metalloporphyrins. PubMed.
- RSC Publishing. (n.d.). Polymerization of substituted acetylenes and features of the formed polymers. RSC Publishing.
- ACS Publications. (2026). Oxidative Halogenation of Alkenes or Alkynes via Visible Light Induces Singlet Oxygen Production. The Journal of Organic Chemistry.
- Benchchem. (2026). A Senior Application Scientist's Guide to the Structural Elucidation of 5-bromo-3-methyl-1H- indole using ¹H NMR Spectroscopy. Benchchem.
- Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic Chemistry Portal.
- RSC Publishing. (n.d.). Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. Journal of the Chemical Society C.
- TIPS. (n.d.). 1H-indene-1,3(2H)-dione targeting ty. TIPS.
- NIH. (n.d.). Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI) Complexes*. NIH.
- Journal of Chemical Physics. (1962). AN NMR STUDY OF INDENE USING A PROTON-PROTON DECOUPLING TECHNIQUE. Journal of Chemical Physics.
- Benchchem. (2026). In-depth Technical Guide on 5-bromo-2,3-dihydro-1H-indene Structural Analogs. Benchchem.
- Frontiers. (n.d.).
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- Benchchem. (2026).
- Alchemist-pharm. (n.d.). 5-bromo-1-methylene-2,3-dihydro-1H-indene. Alchemist-pharm.
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry.
- Benchchem. (2026). Safe Disposal of 5-bromo-2,3-dihydro-1H-indene: A Comprehensive Guide. Benchchem.
- MDPI. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. MDPI.
- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. PubChem.
- NIH. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. NIH.
- Chemsrc. (2026). This compound | CAS#:75478-78-7. Chemsrc.
- ResearchGate. (2022). (PDF) Inline purification in continuous flow synthesis – opportunities and challenges.
- Benchchem. (2026). Technical Support Center: Reactions Involving 1-Bromo-1-pentene. Benchchem.
- ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... ResearchGate.
- ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- PubMed. (2024). Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT. PubMed.
- YouTube. (2024). Reviewing ALL Organic Chemistry 1 Reactions with Practice Problems!. YouTube.
- Benchchem. (2026).
- ResearchGate. (n.d.). Fig. 8 1 H NMR spectra (aliphatic region) of ortho-bromo derivative 6j.... ResearchGate.
- YouTube. (2023). Halogenation of Alkenes | Mechanism | Stereochemistry | Examples. YouTube.
- YouTube. (2018). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. YouTube.
- ResearchGate. (2026). Identification of low molecular weight aromatic compounds by gas chromatography–mass spectrometry (GC–MS) from kraft lignin degradation by three Bacillus sp.
- ResearchGate. (n.d.). Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt. ResearchGate.
Sources
Technical Support Center: 5-Bromo-1H-Indene Reactions Under Basic Conditions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-bromo-1H-indene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges and side reactions encountered when using this versatile reagent under basic conditions. Our focus is on understanding the underlying chemical principles to proactively mitigate issues and optimize your synthetic outcomes.
I. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific problems you may encounter during your experiments, providing explanations for their cause and actionable solutions.
Issue 1: Low Yield of Desired Product Accompanied by an Isomeric Impurity
Question: I am attempting a substitution reaction on this compound using a strong base, but I'm observing a significant amount of an isomeric byproduct and recovering unreacted starting material. What is happening and how can I prevent it?
Answer:
This is a classic issue stemming from the inherent acidity of the protons at the C1 position of the indene ring. Under basic conditions, two competitive reactions are at play: the intended reaction at the C5-bromo position and the deprotonation at C1.
Causality:
The cyclopentadiene moiety of the indene ring system possesses protons at the C1 position with a pKa of approximately 20. Strong bases, such as organolithiums (e.g., n-BuLi) or lithium amides (e.g., LDA), are strong enough to deprotonate this position, forming a resonance-stabilized indenyl anion. This anion can then be reprotonated upon workup, but this process can lead to isomerization.
Protonation of the indenyl anion can occur at either the C1 or C3 position. While protonation at C1 regenerates the starting 1H-indene, protonation at C3 can lead to the formation of the more stable, conjugated 2H-indene isomer (5-bromo-2H-indene). This isomerization pathway consumes your starting material and complicates purification.
Mitigation Strategies:
-
Choice of Base: Opt for bases that are less likely to cause deprotonation. For reactions like Suzuki or Sonogashira couplings, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred as they are typically not strong enough to deprotonate the indene ring.[1]
-
Temperature Control: If a strong base is necessary (e.g., for metal-halogen exchange), maintaining a very low temperature (typically -78 °C) is critical.[2] At these temperatures, the rate of deprotonation can be significantly slowed relative to the desired reaction.
-
Order of Addition: Adding the base slowly to a solution of the this compound and the electrophile can help to keep the concentration of the free base low, thereby minimizing the deprotonation side reaction.
Issue 2: Formation of Dimeric and Oligomeric Byproducts
Question: My reaction mixture is showing several high molecular weight impurities that appear to be dimers or oligomers of my starting material. What causes this and how can I suppress it?
Answer:
The formation of dimers and higher-order oligomers is another consequence of the deprotonation of this compound.
Causality:
Once the indenyl anion is formed, it can act as a nucleophile and attack another molecule of this compound. This nucleophilic attack can occur at the electrophilic C1 position of a neutral indene molecule, leading to the formation of a dimeric species. This process can continue, resulting in the formation of trimers and other oligomers.[3] This is particularly problematic in the presence of Friedel-Crafts type acids, but can also be induced by strong bases that generate the reactive indenyl anion.
Preventative Measures:
-
Avoid Strongly Acidic or Basic Conditions (if possible): As with isomerization, the key is to avoid conditions that favor the formation of the indenyl anion or carbocation intermediates.
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction relative to the desired intramolecular or intermolecular reaction with your intended electrophile.
-
Use of a Co-solvent: In some cases, the addition of a co-solvent like THF to a non-polar solvent can influence the aggregation state and reactivity of organometallic bases, potentially reducing side reactions.[4]
Issue 3: Debromination of the Starting Material
Question: I am observing a significant amount of 1H-indene in my crude product mixture, indicating that the bromine atom has been removed. Why is this happening?
Answer:
Debromination is a common side reaction, particularly when using organolithium reagents or certain palladium catalysts under specific conditions.
Causality:
-
With Organolithium Reagents: When using reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) to perform a lithium-halogen exchange, the resulting aryllithium species is a strong base. If there are any proton sources in the reaction mixture (e.g., trace water, acidic glassware, or even some solvents), the aryllithium intermediate will be quenched to form 1H-indene.
-
In Palladium-Catalyzed Reactions: In reactions like Suzuki or Buchwald-Hartwig couplings, debromination can occur as a result of a competing hydrodehalogenation pathway. This can be promoted by certain ligands, bases, or the presence of hydride sources in the reaction.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Reagent Quality: Use freshly titrated n-BuLi to ensure accurate stoichiometry.[2] Old or improperly stored n-BuLi can contain lithium hydroxide, which can contribute to unwanted side reactions.
-
Optimize Catalytic System: For palladium-catalyzed reactions, screen different ligands and bases. Sometimes, a milder base or a different palladium precursor can minimize hydrodehalogenation.[1]
II. Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydride (NaH) to deprotonate this compound for subsequent alkylation?
A1: Yes, sodium hydride is a suitable base for deprotonating this compound to form the corresponding sodium indenide.[5] This can then be reacted with an alkyl halide in an alkylation reaction. However, be aware of the potential for competing reactions. The resulting indenide is a soft nucleophile, and if your alkylating agent has multiple electrophilic sites, you may see a mixture of products.
Q2: What is the best way to introduce a functional group at the C1 position without causing side reactions?
A2: To functionalize the C1 position, you will need to deprotonate with a strong base. To minimize side reactions:
-
Cool the reaction to -78 °C before adding the base to slow down potential side reactions.
-
Use a strong, non-nucleophilic base like LDA or LiHMDS.
-
Add the base slowly to your solution of this compound.
-
Add your electrophile at -78 °C and then slowly allow the reaction to warm to the desired temperature.
Q3: Are there any specific safety concerns when working with this compound under basic conditions?
A3: Yes. This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[6] When using strong bases like n-BuLi, which is pyrophoric, extreme caution must be exercised. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn. Always quench strong bases and reactive intermediates carefully and behind a blast shield.
III. Experimental Protocols & Data
Table 1: Base Selection Guide for Common Reactions with this compound
| Reaction Type | Recommended Base(s) | Conditions | Potential Side Reactions to Monitor |
| Suzuki Coupling | K₂CO₃, Cs₂CO₃, K₃PO₄ | 80-110 °C | Debromination, Isomerization (less common) |
| Sonogashira Coupling | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Room Temp to 60 °C | Glaser coupling (homocoupling of alkyne) |
| Buchwald-Hartwig Amination | NaOtBu, KOtBu | 80-110 °C | Debromination |
| Metal-Halogen Exchange | n-BuLi, t-BuLi | -78 °C | Isomerization, Dimerization, Debromination |
| C1-Alkylation | NaH, LDA | 0 °C to Room Temp | Dimerization, Over-alkylation |
Protocol 1: Mitigation of Isomerization and Dimerization in a Grignard Formation Attempt
This protocol outlines a method to form the Grignard reagent of this compound while minimizing side reactions.
-
Preparation: Assemble a three-neck round-bottom flask, oven-dried and cooled under a stream of argon. Equip the flask with a reflux condenser, a magnetic stir bar, and a dropping funnel.
-
Initiation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple iodine vapor is visible, then allow it to cool.
-
Reagent Addition: Add anhydrous diethyl ether or THF to the flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Completion: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete conversion.
Rationale: The use of magnesium to form a Grignard reagent is a less basic method than using organolithium reagents, which reduces the likelihood of deprotonation at the C1 position.
IV. Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways of this compound
Caption: Key reaction pathways for this compound under basic conditions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
V. References
-
Benchchem. An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications. Available at:
-
Benchchem. In-depth Technical Guide on 5-bromo-2,3-dihydro-1H-indene Structural Analogs. Available at:
-
Benchchem. impact of base and solvent on 5-bromo-2,3-dihydro-1H-indene reactivity. Available at:
-
ResearchGate. Indene dimerization products. Available at: [Link]
-
ResearchGate. Synthesis of 5-bromo-indole derivatives. Reagent and conditions. Available at: [Link]
-
PubChem. 5-bromo-2,3-dihydro-1H-indene. Available at: [Link]
-
PubMed Central. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. Available at: [Link]
-
ResearchGate. Am I overlooking something in n-BuLi reactions?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-bromo-1H-indene
Welcome to the Technical Support Center for the synthesis and purification of 5-bromo-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate. Our focus is on delivering actionable, evidence-based troubleshooting in a direct question-and-answer format to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude this compound appears as a dark oil after synthesis and work-up. What are the likely impurities?
A1: The appearance of a dark oil is common and typically indicates the presence of several types of impurities. Indene and its derivatives are known to be sensitive, and side reactions or degradation can occur.[1][2]
-
Polymerized Indenes: Indene readily polymerizes, especially in the presence of acid or heat.[3][4] This is a primary cause of dark, viscous crude products.
-
Oxidation Products: Exposure to air can lead to the formation of oxidized species, contributing to the discoloration.
-
Residual Starting Materials: Depending on the synthetic route, unreacted starting materials may persist.
-
Side-Reaction Products: The specific synthesis method will dictate the potential side products. For instance, in reactions involving Friedel-Crafts type cyclizations, regioisomers or products of incomplete cyclization can be formed.[5]
Q2: I'm observing streaking and poor separation during column chromatography of this compound on standard silica gel. What's causing this and how can I fix it?
A2: This is a frequent issue when purifying indene derivatives. The acidic nature of standard silica gel can cause on-column degradation or polymerization of the sensitive indene ring system, leading to streaking and low recovery.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine.[1][6] Allow this to stir for about 20 minutes before packing your column.
-
Optimize Your Solvent System: A common eluent system for bromo-aromatic compounds is a gradient of ethyl acetate in hexane.[1] Start with a low polarity (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity.
-
Consider an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral or basic alumina.[6]
-
Solid Loading: If your crude product has poor solubility in the initial eluent, this can cause streaking.[6] To avoid this, dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.[6]
Purification Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
This is the most recommended method for purifying this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Sand
-
Collection tubes
-
Rotary evaporator
Step-by-Step Procedure:
-
Silica Gel Deactivation: In a beaker, prepare a slurry of silica gel in hexane. Add triethylamine to a final concentration of 1-2% by volume.[1][6] Stir for 15-20 minutes.
-
Column Packing: Pour the deactivated silica gel slurry into the chromatography column. Allow the silica to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 2% ethyl acetate in hexane). Carefully load the sample onto the sand layer.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 2% ethyl acetate in hexane), ensuring the eluent also contains 1-2% triethylamine. Gradually increase the polarity of the eluent as needed.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
For solid crude products, recrystallization can be an effective alternative or a final polishing step after chromatography.
Materials:
-
Crude this compound (solid)
-
Selected recrystallization solvent (e.g., ethanol, hexane, or a mixed solvent system like ethyl acetate/hexane)[7]
-
Erlenmeyer flask
-
Hotplate
-
Büchner funnel and filter flask
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | Decomposition on acidic silica gel; Product is too polar or non-polar for the chosen eluent. | Use deactivated silica gel or neutral alumina.[1][6] Adjust the solvent system polarity based on TLC analysis. |
| Product Co-elutes with an Impurity | Insufficient separation power of the solvent system. | Use a shallower solvent gradient during elution. Consider a different solvent system (e.g., dichloromethane/hexane). |
| Product "Oils Out" During Recrystallization | The solution is too concentrated; Cooling is too rapid; High impurity level. | Reheat to redissolve and add a small amount of additional hot solvent. Allow for slower cooling. |
| Persistent Yellow/Brown Color in Purified Product | Presence of persistent colored impurities or slight decomposition. | Consider a pre-column wash with a dilute solution of a reducing agent like sodium bisulfite, followed by a water wash. A final recrystallization step may also be beneficial. |
Visualized Workflows
Caption: Troubleshooting guide for column chromatography issues.
References
- ResearchGate. (n.d.). Synthesis indene derivatives via C−H activation.
- Wikipedia. (n.d.). Indene.
- Google Patents. (n.d.). Recovery of high purity indene by chromatographic fractionation and fractional distillation.
- Organic Chemistry Portal. (n.d.). Synthesis of indenes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Indene: Properties, Reactivity, and Industrial Potential.
- ResearchGate. (n.d.). Synthesis of indene 126 and reaction mechanism.
- Royal Society of Chemistry. (n.d.). Indene formation upon borane-induced cyclization of arylallenes, 1,1-carboboration, and retro-hydroboration.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
- Organic Chemistry Portal. (n.d.). Indane synthesis.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Organic Chemistry Portal. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis.
- ACS Publications. (2025). Bio-Oil Production from Date Palm Surface Fibers: Thermo-Kinetic and Pyrolysis GC/MS Analysis.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 5-bromo-1H-indene
Welcome to the technical support center for 5-bromo-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the causal relationships between solvent choice and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aromatic hydrocarbon featuring an indene core structure with a bromine substituent on the benzene ring. This structure makes it a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse functional groups. Its primary applications are in the synthesis of pharmaceutical intermediates and advanced materials where the indene scaffold is a key structural motif.
Q2: Why is solvent selection so critical for reactions involving this compound?
Solvent selection is paramount because it directly influences reaction kinetics, mechanism, and product distribution. The choice of solvent can:
-
Affect Solubility: All reactants, catalysts, and reagents must be sufficiently soluble for the reaction to proceed efficiently. This compound is generally soluble in common organic solvents like ethers and chlorinated hydrocarbons but insoluble in water.[1][2]
-
Influence Reaction Pathway: The polarity of the solvent plays a crucial role in stabilizing or destabilizing transition states and reactive intermediates. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with nucleophiles, potentially reducing their reactivity in SN2-type reactions.[3][4] Conversely, polar aprotic solvents (e.g., DMF, DMSO) can accelerate such reactions by solvating cations while leaving the anionic nucleophile more reactive.[3][5] For reactions proceeding through ionic intermediates, like an SN1 pathway, polar protic solvents are often preferred as they can stabilize both the carbocation and the leaving group.[3][6]
-
Mediate Catalyst Activity: In metal-catalyzed reactions, such as Suzuki or Heck couplings, the solvent can impact the stability and activity of the catalytic species.
Q3: What are the general solubility characteristics of this compound?
Based on the properties of its parent compound, indene, this compound is a non-polar, aromatic molecule.[7] It exhibits good solubility in a wide range of non-polar and polar aprotic organic solvents, including:
-
Toluene, Benzene
-
Diethyl ether, Tetrahydrofuran (THF)
-
Dichloromethane (DCM), Chloroform
-
Ethyl acetate
-
N,N-Dimethylformamide (DMF)
It is considered practically insoluble in water.[2]
Q4: What are the key stability and safety considerations when using this compound?
Like its parent structure, 1H-indene is sensitive to air and light and may polymerize.[2] While the bromo-substituent adds some stability, it is crucial to handle this compound under an inert atmosphere (e.g., Argon or Nitrogen) when possible, especially for sensitive applications like metal-catalyzed cross-coupling reactions. It should be stored in a cool, dark place. From a safety perspective, it is harmful if swallowed or inhaled and causes skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide & In-Depth Protocols
This section addresses specific issues that may arise during experimentation, with a focus on palladium-catalyzed cross-coupling reactions, a common application for this substrate.[1]
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired product. What role could the solvent and base be playing?
Causality and Solution:
Low conversion in Suzuki-Miyaura couplings is frequently tied to the selection of the solvent and base system, which is critical for both reagent solubility and facilitating the catalytic cycle.[9] The base is essential for activating the boronic acid to enable transmetalation to the palladium center.[9][10] If the base or the resulting boronate salt is not soluble in the reaction solvent, the reaction will be sluggish or fail entirely.
Recommended Actions:
-
Evaluate the Solvent System: The most robust systems for Suzuki couplings often involve a mixture of an organic solvent and water. The aqueous phase is crucial for dissolving the inorganic base (like K₂CO₃ or Cs₂CO₃), while the organic phase dissolves the this compound and the boronic acid.[1]
-
Ensure Proper Degassing: Oxygen can deactivate the Pd(0) catalyst.[1] It is imperative to thoroughly degas all solvents before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.
-
Select an Appropriate Base: The strength and solubility of the base are key. Stronger bases can sometimes promote side reactions like protodeboronation (decomposition of the boronic acid).[1] A moderately strong, soluble base is often ideal.
Data Summary: Common Solvent/Base Systems for Suzuki-Miyaura Coupling
| Solvent System | Base | Typical Temperature (°C) | Commentary |
|---|---|---|---|
| Toluene/H₂O (e.g., 4:1) | K₃PO₄ or K₂CO₃ | 80 - 110 | A widely used and robust system suitable for many aryl bromides.[1] |
| 1,4-Dioxane/H₂O (e.g., 4:1) | K₂CO₃ or NaOH | 90 - 100 | Effective, though NaOH is a very strong base and can promote side reactions.[1] |
| Ethanol/H₂O | Cs₂CO₃ | 70 - 80 | A milder system, often used for sensitive substrates.[11] |
| aq. DMF | K₂CO₃ | Room Temp - 80 | Can be effective for ligand-free protocols.[12] |
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am isolating significant quantities of impurities alongside my desired coupled product. What are the likely side reactions and how can solvent choice mitigate them?
Causality and Solution:
Side product formation is often a consequence of reaction conditions that favor alternative pathways. For this compound, two common issues are protodeboronation of the coupling partner and reactions involving the acidic protons of the indene ring itself.
-
Protodeboronation: This is the undesired reaction where the boronic acid reacts with a proton source to regenerate the corresponding arene, consuming your coupling partner. This is often exacerbated by high temperatures and excessively strong bases in protic solvents.[1]
-
Mitigation: Use the mildest effective base (e.g., K₂CO₃ instead of NaOH).[1] Consider using a predominantly aprotic solvent system to minimize the availability of proton sources.
-
-
Indene Ring Reactivity: The methylene (CH₂) protons at the C1 position of the 1H-indene ring system are acidic. In the presence of a strong base, this position can be deprotonated, leading to potential dimerization, polymerization, or other undesired reactions.
-
Mitigation: The choice of solvent can influence the effective basicity of the system. In aprotic solvents, the base will be more reactive and more likely to deprotonate the indene. If this is a problem, a polar protic solvent might be considered to temper the base's reactivity, though this must be balanced with the needs of the primary reaction. A weaker base is a more direct solution.
-
Issue 3: My this compound appears to be degrading in a protic solvent.
Question: I dissolved my this compound in methanol for analysis, but I'm seeing evidence of degradation over time. Why is this happening?
Causality and Solution:
While this compound is an aryl bromide and generally less susceptible to nucleophilic substitution than an alkyl bromide, the indene system can influence its reactivity. The potential for degradation in a protic, nucleophilic solvent like methanol arises from solvolysis.[13]
-
Solvolysis (SN1-type reaction): Although less common for aryl halides, under certain conditions (e.g., presence of heat or trace acid/metal catalysts), the C-Br bond can cleave to form an aryl cation. Polar protic solvents are particularly effective at stabilizing such ionic intermediates, facilitating the reaction.[3][6] The solvent (methanol) then acts as a nucleophile, attacking the carbocation to form a methoxy-indene byproduct.
-
Stability: Benzylic-type halides are known to be more reactive and prone to degradation.[13] The structure of this compound shares some characteristics with benzylic systems.
Recommended Actions:
-
Use Aprotic Solvents for Storage/Analysis: For analytical purposes (e.g., preparing a sample for TLC or HPLC), always use a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[13]
-
Minimize Time in Solution: If a protic solvent is required for a reaction, the this compound should be added as late as possible to the reaction mixture to minimize its exposure time to potentially degradative conditions.[13]
Visualizations & Protocols
Decision Workflow for Solvent Selection
This diagram outlines the logical steps in choosing an appropriate solvent system based on the intended reaction type.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. youtube.com [youtube.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Large-Scale Synthesis of 5-bromo-1H-indene
Welcome to the technical support center for the synthesis of 5-bromo-1H-indene. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis. We will move beyond simple procedural outlines to address the critical challenges of selectivity, stability, and purification, providing actionable solutions grounded in chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is complicated by the inherent reactivity of the indene scaffold. The primary challenge lies in achieving selective electrophilic bromination on the aromatic ring (C5) without inducing unwanted side reactions at the reactive double bond of the cyclopentene moiety or causing polymerization.[1][2] This guide provides two primary strategic workflows and addresses the common pitfalls associated with each.
Strategic Workflow Overview
The choice of synthetic strategy is the most critical decision in the large-scale synthesis of this compound. The optimal path depends on factors such as scale, purity requirements, and available starting materials. Below is a diagram outlining the two main approaches.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.
Part 1: Issues with Direct Bromination of 1H-Indene (Route 1)
Question 1: My direct bromination of 1H-indene with Br₂ resulted in a low yield and a complex mixture of products. What happened?
Answer: This is a very common outcome. The direct use of molecular bromine (Br₂) with 1H-indene is problematic because the double bond in the five-membered ring is highly susceptible to electrophilic addition.[1] This leads to the formation of dibromo- and hydroxybromo- adducts, significantly reducing the yield of the desired product.[3][4] Furthermore, the strongly acidic HBr byproduct generated during the reaction can catalyze the polymerization of the starting material and the product, resulting in an intractable tar.
Question 2: Can N-Bromosuccinimide (NBS) be used for a more selective direct bromination?
Answer: Yes, but with critical considerations. NBS is often used for allylic or benzylic bromination via a radical pathway, or as a source for electrophilic bromine for addition to alkenes.[5][6]
-
For Aromatic Bromination: To achieve electrophilic aromatic substitution, the reaction requires an acid catalyst. However, this reintroduces the problem of acid-catalyzed polymerization.
-
Radical Conditions: Initiating a radical reaction (e.g., with AIBN or light) would favor bromination at the allylic position (C1), not the desired aromatic C5 position.[6]
-
Electrophilic Addition: In polar, protic solvents, NBS can still act as an electrophile and react with the double bond to form bromohydrins.[5][6]
While NBS offers better handling and safety than liquid bromine, its use for direct C5 bromination of 1H-indene without significant byproduct formation is challenging and not recommended for large-scale synthesis where reproducibility and purity are paramount.[7]
Part 2: Issues with the Indane-Based Synthesis (Route 2)
Question 3: I am getting poor regioselectivity during the Friedel-Crafts bromination of indane. How can I ensure bromination occurs at the C5 position?
Answer: The alkyl-substituted ring of indane is activating and ortho-, para-directing. The C5 position is para to the point of fusion, and the C6 position is ortho. Steric hindrance from the cyclopentane ring typically favors substitution at the less hindered C5 position. To maximize C5 selectivity:
-
Control Temperature: Run the reaction at a low temperature (e.g., 0-5 °C). Higher temperatures can reduce selectivity and increase the formation of the C6-bromo isomer and polybrominated byproducts.
-
Catalyst Choice: Use a mild Lewis acid catalyst. While AlCl₃ is powerful, it can sometimes lead to isomerization or over-reaction. Consider catalysts like FeCl₃ or I₂.
-
Slow Addition: Add the brominating agent (e.g., Br₂) slowly to the solution of indane and catalyst. This keeps the instantaneous concentration of bromine low, preventing localized overheating and reducing side reactions.[8]
Question 4: The dehydrogenation of 5-bromoindane to this compound is inefficient. What are the best conditions for this step?
Answer: Dehydrogenation can be challenging. Common methods include reaction with sulfur or selenium at high temperatures, or catalytic dehydrogenation. For a cleaner, more scalable approach, consider the following:
-
Benzylic Bromination: First, selectively brominate the benzylic position of 5-bromoindane using NBS and a radical initiator (AIBN or benzoyl peroxide) in a non-polar solvent like CCl₄.[6][9]
-
Elimination: Treat the resulting 1,5-dibromoindane intermediate with a non-nucleophilic base, such as DBU (1,8-Diazabicycloundec-7-ene) or a hindered alkoxide like potassium tert-butoxide, to induce E2 elimination and form the double bond. This two-step sequence is often more controllable and higher-yielding than direct high-temperature dehydrogenation.
Part 3: General Purification and Stability Issues
Question 5: My product degrades during silica gel column chromatography. How can I purify this compound effectively?
Answer: 1H-indene and its derivatives are notoriously sensitive to acid, and standard silica gel is acidic.[10][11] This acidity can catalyze polymerization or isomerization, leading to significant product loss on the column.
Recommended Solution: Deactivated Silica Chromatography
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., hexane). Add 1-2% triethylamine (v/v) relative to the solvent volume. Stir for 15-20 minutes, then pack the column as usual.
-
Run the Column: Elute the column with a solvent system containing a small amount of triethylamine (e.g., 0.5%) to maintain the neutral environment. A typical eluent would be a gradient of ethyl acetate in hexane.[10]
Alternative Purification Methods:
-
Vacuum Distillation: If the product is sufficiently thermally stable, fractional vacuum distillation can be an excellent, scalable, non-chromatographic purification method.[11]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization from a suitable solvent (e.g., hexane or ethanol/water) can be very effective.
Question 6: My purified this compound turns dark and polymerizes upon storage. What are the proper storage conditions?
Answer: this compound is prone to oxidation and polymerization upon exposure to air, light, and heat.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Store in a refrigerator or freezer at low temperatures.
-
Light: Use an amber vial or wrap the container in aluminum foil to protect it from light.
-
Inhibitor: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene).
Comparative Analysis of Brominating Agents
The choice of brominating agent is critical for success, especially at scale.
| Feature | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Primary Use | Electrophilic Aromatic Substitution | Benzylic/Allylic Radical Bromination[5][6][12] |
| Selectivity (Indane) | Good with temperature control | Excellent for benzylic position (Route 2, Step 2a) |
| Safety & Handling | Highly corrosive, toxic, volatile. Requires specialized handling.[7] | Crystalline solid, easier to handle.[5] |
| Byproducts | Generates 1 equivalent of HBr (corrosive). | Generates succinimide (water-soluble, easily removed). |
| Scale-Up Viability | Feasible but hazardous. Requires excellent thermal management.[13] | Safer and often preferred for selective reactions.[7] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoindane (Route 2, Step 1)
Materials:
-
Indane (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Iron(III) chloride (FeCl₃, 0.05 eq) or Iron powder
-
Bromine (1.05 eq)
-
10% aq. Sodium bisulfite solution
-
Saturated aq. Sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with indane and anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.
-
Add the FeCl₃ catalyst to the stirred solution.
-
Dissolve bromine in a small amount of DCM and load it into the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The color of the reaction should fade as the bromine is consumed.
-
After the addition is complete, let the reaction stir at 0 °C for an additional hour. Monitor progress by TLC or GC-MS.
-
Slowly quench the reaction by adding 10% aq. sodium bisulfite solution until the reddish-brown color disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-bromoindane, which can be purified by vacuum distillation.
Protocol 2: Purification by Deactivated Silica Chromatography
Caption: Workflow for purification using deactivated silica gel.
References
- CHEM Experiment 4 - Hydroxybromination of Indene - Structural Analysis by NMR. (n.d.). Docsity.
- Çetin, M., & Gök, Y. (2021). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. RSC Advances, 11(32), 19653-19666.
- Hydrobromination of indene 1 occurs at the double. (2020). Chegg.com.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- N-Bromosuccinimide. (n.d.). Wikipedia.
- The 1H‐indene and some examples of indene pharmaceuticals. (n.d.). ResearchGate.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules, 26(16), 4995.
Sources
- 1. chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. docsity.com [docsity.com]
- 4. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Identifying and characterizing unexpected products in 5-bromo-1H-indene reactions
Welcome to the technical support center for 5-bromo-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we address common issues encountered during its use, focusing on the identification and characterization of unexpected products through a series of frequently asked questions and troubleshooting protocols.
Overview: The Duality of this compound's Reactivity
This compound is a valuable building block, combining a reactive aryl bromide handle suitable for cross-coupling reactions with the unique indene scaffold. However, the inherent reactivity of the indene core—specifically the activated double bond and acidic allylic protons—can lead to a variety of unexpected side reactions. This guide provides a systematic approach to diagnosing and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material has turned yellow/brown upon storage. What is causing this, and can I still use it?
A: A yellow or brown coloration in this compound is a common indicator of degradation, primarily through oxidation and polymerization.[1] The double bond in the five-membered ring is susceptible to radical-initiated polymerization, which can be triggered by exposure to air (oxygen), light, and heat.[1]
-
Causality: Oxygen can initiate the formation of radicals, which then attack the double bond of another indene molecule, starting a chain reaction that produces oligomers and polymers. These extended conjugated systems often absorb visible light, leading to the observed color.
-
Can you use it? It is strongly discouraged. Using degraded starting material will likely result in low yields of your desired product and a complex mixture that is difficult to purify. The polymeric impurities can also interfere with catalysis and stoichiometry.[1]
Troubleshooting & Solution: Purify the material immediately before use. For thermally stable compounds, vacuum distillation is highly effective. For more sensitive materials, column chromatography on deactivated silica gel is recommended.[1][2]
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To remove non-volatile polymeric and oxidized impurities from this compound.
Materials:
-
Degraded this compound
-
Short-path distillation apparatus or fractional distillation setup (Vigreux column)
-
Heating mantle and magnetic stirrer
-
Vacuum pump with a cold trap
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a clean, oven-dried vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.[1]
-
Inert Atmosphere: Flush the system with an inert gas.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Gently heat the flask with the heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction corresponding to the boiling point of pure this compound at the recorded pressure.
-
-
Storage: Collect the purified, colorless liquid in a clean flask under an inert atmosphere. For storage, seal the container tightly, wrap it in foil to protect it from light, and store it in a cool, dark place, preferably refrigerated.[1]
Q2: I'm performing a Suzuki-Miyaura coupling reaction, but I'm seeing significant amounts of debrominated indene and homocoupled biaryl products. Why is this happening?
A: This is a classic issue in palladium-catalyzed cross-coupling reactions. The formation of these byproducts points to competing reaction pathways that consume your starting materials.[3][4]
-
Protodebromination (Debromination): The formation of 1H-indene (the debrominated product) occurs when the organopalladium intermediate, formed after oxidative addition, undergoes protonolysis before it can transmetalate with the boronic acid.[3] Sources of protons can include water, alcohols, or even trace acidic impurities. This side reaction is often competitive with the desired transmetalation step.[4]
-
Homocoupling: The formation of biphenyl (from phenylboronic acid, for example) or bi-indenyl products can occur through several mechanisms. One common pathway involves the reaction of two molecules of the boronic acid, often promoted by the base and palladium catalyst, especially in the presence of oxygen.[3]
Troubleshooting & Mitigation Strategies:
| Problem | Potential Cause | Recommended Solution |
| Protodebromination | 1. Presence of protic impurities (e.g., water). 2. Transmetalation is slow compared to protonolysis. | 1. Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. 2. Choose a more reactive boronic acid derivative (e.g., MIDA boronate or a trifluoroborate salt). 3. Increase the concentration of the boronic acid slightly (e.g., to 1.2-1.5 equivalents). |
| Homocoupling | 1. Oxidative conditions. 2. Base-promoted decomposition of boronic acid. 3. Catalyst choice. | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen).[5] 2. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or K₃PO₄) and the minimum effective amount.[6] 3. Select a catalyst/ligand system known for high efficiency, which can favor the cross-coupling pathway (e.g., using bulky, electron-rich phosphine ligands).[7] |
Q3: My reaction is producing a viscous oil or a solid precipitate, and mass spectrometry shows species with a molecular weight of ~464 g/mol . What is this product?
A: A molecular weight of ~464 g/mol corresponds to a dimer of this compound (C₁₈H₁₄Br₂). Indene and its derivatives are highly susceptible to dimerization, especially under acidic conditions.[1][8]
-
Causality (Acid-Catalyzed Dimerization): Trace amounts of acid (Brønsted or Lewis) can protonate the double bond of the indene ring, forming a stabilized indanyl carbocation.[1][8][9][10] This electrophilic cation is then rapidly attacked by the electron-rich double bond of a second indene molecule, leading to the formation of a dimeric product after deprotonation.[8] The reaction can continue, leading to oligomers and polymers, which explains the viscous nature of the reaction mixture.
Caption: Mechanism of acid-catalyzed indene dimerization.
Troubleshooting & Solution:
-
Avoid Acid: Ensure all glassware is free of acidic residue. If your reaction generates an acid byproduct (e.g., HBr), include a non-nucleophilic acid scavenger in the reaction mixture.
-
Use Deactivated Silica: When performing chromatography, use silica gel that has been deactivated by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1-2%) to neutralize acidic sites.[2]
-
Temperature Control: Dimerization and polymerization are often accelerated by heat. Running reactions at lower temperatures can help minimize this side reaction.[1]
Q4: I am attempting a reaction at an elevated temperature and have identified an unexpected cycloadduct. What kind of reaction could be occurring?
A: The indene scaffold can participate in pericyclic reactions, most notably the Diels-Alder reaction, where the double bond of the five-membered ring acts as the dienophile (a 2π electron component).[11][12]
-
Causality (Diels-Alder Reaction): If your reaction mixture contains a conjugated diene (a 4π electron component), a thermally-induced [4+2] cycloaddition can occur to form a new six-membered ring.[12][13] Dienes could be present as reagents, solvents (less common), or even arise from the decomposition of other components. The reaction is concerted and forms two new carbon-carbon bonds simultaneously.[12]
Caption: Generalized [4+2] Diels-Alder cycloaddition.
Troubleshooting & Characterization:
-
Reagent Analysis: Carefully review all reagents and solvents for potential diene structures.
-
Temperature Control: Since Diels-Alder reactions are often promoted by heat, consider if a lower reaction temperature is feasible for your desired transformation.[12]
-
Spectroscopic Identification: The resulting cycloadduct will have a distinct spectroscopic signature. Look for the disappearance of the indene vinylic protons and the appearance of new signals in the aliphatic region of the ¹H NMR spectrum. The connectivity can be confirmed using 2D NMR experiments like COSY and HMBC.
General Troubleshooting & Characterization Guide
When an unexpected product is formed, a systematic approach to its identification is crucial.
Caption: A systematic workflow for byproduct characterization.
Table of Common Byproduct Spectroscopic Signatures
| Byproduct Type | Key ¹H NMR Signatures (CDCl₃) | Key ¹³C NMR Signatures (CDCl₃) | Notes |
| Protodebromination | Appearance of a full aromatic pattern for 1H-indene. Disappearance of the characteristic splitting pattern for the 5-bromo analog. | Aromatic signals shift slightly upfield. Loss of the C-Br signal (~120 ppm). | Confirmed by MS showing a loss of Br isotope pattern and M-79/81. |
| Homocoupling (Biaryl) | Complex aromatic region with overlapping signals. | Increased number of aromatic signals. | Confirmed by MS showing a molecular weight corresponding to the coupled partner. |
| Dimerization | Significant increase in aliphatic proton signals (multiple new multiplets). Complex aromatic region. Disappearance of vinylic protons. | Many new signals in the aliphatic region (20-60 ppm). | Confirmed by MS showing M+ at ~464 g/mol with a Br₂ isotopic pattern. |
| Oxidation (e.g., Indanone) | Disappearance of vinylic protons. Appearance of two distinct methylene signals (A₂B₂ system, ~2.7 and ~3.1 ppm). | Appearance of a carbonyl signal (C=O) >190 ppm. | Confirmed by IR spectroscopy showing a strong C=O stretch around 1700-1725 cm⁻¹. |
This systematic approach, combining careful reaction monitoring with thorough analytical characterization, will enable you to efficiently identify unexpected products and optimize your reaction conditions to favor the desired transformation.
References
- Diels-Alder Reactions of Indene. (n.d.). ElectronicsAndBooks.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
- Diels–Alder reaction. (n.d.). Wikipedia.
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Jovanović, J., Spiteller, M., & Elling, W. (2002). Indene dimerization products. Journal of the Serbian Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Diels-Alder reaction. (n.d.). Khan Academy.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions. (n.d.). PubMed Central.
- The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (n.d.). Macmillan Group.
- What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange.
- Spectroscopic Characterization of Azo Dyes Aggregation Induced by DABCO-Based Ionene Polymers and Dye Removal Efficiency as a Function of Ionene Structure. (2016, November 16). PubMed.
- Brønsted acid-promoted ethylene dimerization to 1-butene over Ni-containing zeolite catalysts. (n.d.). Royal Society of Chemistry.
- Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review. (n.d.). MDPI.
- Brønsted acid-promoted ethylene dimerization to 1-butene over Ni-containing zeolite catalysts. (2025, October 14). PubMed Central.
- Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. (n.d.). MDPI.
- Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses.
- Spectroscopy in Characterization of Materials—Developments. (2024, May 19). MDPI.
- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Brønsted acid-promoted ethylene dimerization to 1-butene over Ni-containing zeolite catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Brønsted acid-promoted ethylene dimerization to 1-butene over Ni-containing zeolite catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in Reactions of 5-bromo-1H-indene
Welcome to the technical support center for navigating the complexities of reactions involving 5-bromo-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of your reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your outcomes predictable.
Introduction to the Reactivity of this compound
This compound is a versatile building block, but its reactivity can be nuanced. The molecule possesses several reactive sites: the C-Br bond on the aromatic ring, the aromatic protons at positions 4, 6, and 7, the C1 allylic/benzylic protons, and the C2-C3 double bond. Achieving high regioselectivity requires a thorough understanding of the interplay between the electronic and steric factors of the indene scaffold and the chosen reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in reactions of this compound?
A1: The regioselectivity is primarily governed by a combination of:
-
Electronic Effects: The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance, making it a deactivating but ortho, para-director in electrophilic aromatic substitution.[1][2] The fused cyclopentenyl ring acts as an activating group.
-
Steric Hindrance: Bulky reagents or catalysts may favor reaction at less sterically hindered positions.
-
Reaction Type: The mechanism of the reaction (e.g., electrophilic aromatic substitution, palladium-catalyzed cross-coupling, radical substitution) will dictate which sites are most reactive.
-
Reaction Conditions: Temperature, solvent, base, and catalyst/ligand choice can significantly influence the kinetic versus thermodynamic product distribution and can sometimes lead to isomerization of the indene double bond.[3]
Q2: Can the double bond in this compound isomerize during a reaction? How does this affect regioselectivity?
A2: Yes, the double bond in 1H-indene derivatives can isomerize to the thermodynamically more stable 2H-indene or 3H-indene tautomers, particularly under basic or thermal conditions.[4] This isomerization is critical as it changes the electronic properties and steric environment of the molecule, thereby altering the regioselectivity of subsequent reactions. For instance, a reaction intended for the C5 position might be complicated by competing reactions on the isomerized scaffold. Monitoring the isomeric purity of your starting material and products by NMR is crucial.
Q3: How can I distinguish between different regioisomers of a functionalized this compound?
A3: A combination of 1D and 2D NMR spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The coupling patterns and constants (J-values) in the aromatic region are highly informative. Ortho-coupling (³J) is typically 6-10 Hz, meta-coupling (⁴J) is 1-3 Hz, and para-coupling (⁵J) is often close to 0 Hz.[5]
-
¹³C NMR: The number of signals in the aromatic region can indicate the symmetry of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These techniques allow you to establish connectivity between protons and carbons, providing unambiguous structural assignments.[5][6] For example, a COSY experiment can confirm which protons are adjacent on the aromatic ring.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common transformations for the C5-Br bond. However, side reactions can occur, leading to a mixture of products.
Troubleshooting Workflow for Poor Regioselectivity in Pd-Catalyzed Reactions
Caption: Troubleshooting workflow for regioselectivity in Pd-catalyzed reactions.
Detailed Protocol: Regioselective Heck Arylation of this compound[7]
-
For β-Arylation:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill with argon three times.
-
Add this compound (1.0 equiv.), the desired arylating agent (e.g., styrene, 1.5 equiv.), and anhydrous solvent (e.g., DMF).
-
Heat the reaction at 110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
For α-Arylation:
-
Follow the same initial setup as for β-arylation.
-
Crucially, add potassium phenoxide (KOPh) (20 mol%) along with the other reagents.
-
Proceed with the reaction and workup as described above.
-
Issue 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution (EAS)
When attempting to functionalize the aromatic ring of this compound with an electrophile, a mixture of products substituted at the 4, 6, and 7 positions, or even addition to the double bond, can occur.
Factors Governing EAS Regioselectivity
Caption: Directing effects in electrophilic substitution of this compound.
Troubleshooting Guide for EAS
| Problem | Potential Cause | Recommended Solution |
| Mixture of 4- and 6-substituted products | The bromo group directs to both ortho (C4) and para (C6) positions.[1] | To favor the para (C6) product, which is often the major isomer due to reduced steric hindrance, use a bulkier electrophile or a sterically hindered Lewis acid catalyst.[8] |
| Significant amount of 7-substituted product | The activating effect of the fused cyclopentenyl ring directs substitution to the C7 position. | This is often a competing pathway. Milder reaction conditions (lower temperature, less reactive electrophile) may favor substitution directed by the bromo group. |
| Reaction at the C2-C3 double bond | The double bond is also nucleophilic and can react with strong electrophiles.[9][10] | Use conditions that favor aromatic substitution, such as a Lewis acid catalyst with a halogenating agent, rather than the free halogen which can add across the double bond. For nitration, use HNO₃/H₂SO₄. |
Issue 3: Unwanted Substitution at the C1 Position
The protons at the C1 position are both allylic and benzylic, making them susceptible to radical substitution.
Troubleshooting Guide for C1 Substitution
| Problem | Potential Cause | Recommended Solution |
| Bromination at C1 instead of the aromatic ring | Use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light).[11][12] | For aromatic bromination, use Br₂ with a Lewis acid catalyst (e.g., FeBr₃). For C1 bromination, use NBS with a radical initiator in a non-polar solvent like CCl₄. |
| Deprotonation at C1 followed by reaction with an electrophile | Use of a strong base (e.g., organolithium reagents).[11] | If C1 functionalization is desired, this is the correct approach. If it is an unwanted side reaction, avoid strong bases or use a protecting group strategy if compatible with your desired transformation. |
Data Summary and Reference Tables
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Influence of Bromo Group | Influence of Fused Ring | Predicted Reactivity |
| C4 | ortho, deactivated | - | Moderately favored |
| C6 | para, deactivated | - | Strongly favored (less sterically hindered) |
| C7 | - | ortho, activated | Favored |
Note: The actual product distribution will be a result of the competition between these directing effects and the specific reaction conditions.
Table 2: Recommended Conditions for Regioselective Reactions
| Reaction | Target Position | Reagents and Conditions | Key Considerations |
| Heck Reaction (β-arylation) | C2 of alkene partner | Aryl halide, alkene, Pd(OAc)₂, XPhos, K₂CO₃, DMF, 110 °C[7] | Bulky phosphine ligand is crucial. |
| Heck Reaction (α-arylation) | C1 of alkene partner | Aryl halide, alkene, Pd(OAc)₂, XPhos, KOPh, K₂CO₃, DMF, 110 °C[7] | KOPh additive completely switches regioselectivity. |
| Sonogashira Coupling | C5 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst (optional), amine base[13][14] | Use copper-free conditions to avoid alkyne homocoupling. |
| Buchwald-Hartwig Amination | C5 | Amine, Pd catalyst, bulky phosphine ligand, strong base (e.g., NaOtBu)[15][16] | Ligand choice is critical for efficiency. |
| Aromatic Bromination | C6 (major), C4 (minor) | Br₂, FeBr₃ | Avoid radical initiators to prevent C1 bromination. |
| Allylic/Benzylic Bromination | C1 | NBS, AIBN or light, CCl₄[11][12] | Use of a radical initiator is essential. |
References
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- Hu, J., et al. (2025). Regioselective Heck Reactions of Indene: A Switch of Regioselectivity by the Phenolate Ligand. American Chemical Society.
- Lumen Learning. Directing Effects. Organic Chemistry II.
- Wentrup, C., et al. (2022).
- Lumen Learning. Substituent Effects. Organic Chemistry II.
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- Organic Chemistry Portal. Synthesis of indenes.
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- Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Kashani, S. K., et al. (2019).
- Reich, H. J. 1H and 13C NMR Data Assignment. University of Wisconsin.
- ChemTalk. (2023). Electrophilic Aromatic Substitution.
- Wikipedia. (2024). Sonogashira coupling. Wikipedia.
- Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds.
- Christensen, M., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Journal of the American Chemical Society, 142(42), 18038-18043.
- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- ResearchGate. (2010). A comparison of regioselectivity in electrophilic aromatic substitution....
- Koelsch, C. F., & Johnson, P. R. (1943). The Thermal Isomerization of Some Indene Derivatives. Journal of the American Chemical Society, 65(4), 567-573.
- Christensen, M., et al. (2019).
- Kraka, E., & Cremer, D. (2003). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of chemical research, 36(7), 535-544.
- Christensen, M., et al. (2019). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 10(32), 7637-7648.
- Organic Chemistry Portal. Sonogashira Coupling.
- Reddit. (2025). Separating Regioisomers using Preparative TLC. r/OrganicChemistry.
- Technical University of Denmark. (2009). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Jana, A., et al. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226-4234.
- Royal Society of Chemistry. (2018). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges.
- Kashani, S. K., et al. (2019).
- Metin, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Penn State Pressbooks. Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation.
- YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.
- Chemistry LibreTexts. (2024). Electrophilic Addition Reactions of Alkenes.
- Chemistry LibreTexts. (2020). Electrophilic Addition Reactions of Alkenes.
- KPU Pressbooks. Directing Effects of the Substituents on EAS. Organic Chemistry II.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- ACS Publications. (2016). Mechanisms of the Reaction between Polyhalogenated Nitrobutadienes and Electron-Deficient Anilines: Computational Modeling. The Journal of Organic Chemistry.
- Beilstein Journal of Organic Chemistry. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- MDPI. (2021). In-catalyzed cycloisomerization of substituted derivatives 1e–p (Ar = 4-MeOC6H4).
- ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print.
- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
- ResearchGate. (2016). Synthesis of Functionalized 1H-Indenes and Benzofulvenes through Iodocyclization of ortho-(Alkynyl)styrenes.
- Royal Society of Chemistry. (2015). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory.
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Technical Support Center: Suzuki-Miyaura Reactions of 5-bromo-1H-indene
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during the Suzuki-Miyaura cross-coupling of 5-bromo-1H-indene. This guide provides practical, field-proven insights and troubleshooting strategies to enhance reaction efficiency, yield, and purity.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Q: My primary byproduct is 5,5'-biindene, the homocoupled dimer of my starting material. How can I suppress its formation?
A: The formation of a homocoupled biaryl byproduct is a classic challenge in Suzuki-Miyaura couplings, typically stemming from several interconnected factors. A systematic approach targeting the root causes is the most effective strategy.
1. Rigorous Exclusion of Oxygen:
-
Expertise & Experience: Oxygen is a primary culprit in promoting homocoupling. It can oxidize the catalytically active Pd(0) species to Pd(II).[1][2][3] These Pd(II) species can then engage in a stoichiometric reaction with two molecules of your boronic acid partner, leading to the homocoupled product and regenerating Pd(0).[2][4][5][6] Therefore, the most critical first step is the rigorous exclusion of oxygen from your reaction system.
-
Trustworthiness (Self-Validating Protocol): If implementing a stringent deoxygenation protocol significantly reduces homocoupling, it validates that oxygen ingress was a primary issue.
Protocol 1: Rigorous Deoxygenation Procedure
- Solid Reagents: Add your this compound, boronic acid/ester, base, and ligand to a dry Schlenk flask equipped with a magnetic stir bar.
- Evacuate/Backfill Cycle: Seal the flask and connect it to a Schlenk line. Carefully pull a high vacuum for 5-10 minutes to remove air from the headspace and solids.
- Inert Gas Backfill: Backfill the flask with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a minimum of three, preferably five, times.[2]
- Solvent Degassing: Add your reaction solvent(s), which must be degassed beforehand. The most effective method is to sparge the solvent with an inert gas (bubble argon or nitrogen through it) for 20-30 minutes prior to addition via cannula or syringe.[2][7]
- Final Sparge: After solvent addition, you can bubble an inert gas through the reaction mixture for an additional 5-10 minutes before adding the catalyst and commencing heating.[6][7]
2. Optimize Your Catalyst System:
-
Expertise & Experience: The choice of palladium source and ligand is paramount. While convenient, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to the active Pd(0) state. This reduction can occur via the undesirable homocoupling of two boronic acid molecules.[2][5][8]
-
Recommended Solutions:
-
Switch to a Pd(0) Source: Using a direct Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent the problematic in situ reduction step.[1][2][8]
-
Use Modern Precatalysts: Buchwald's G3 and G4 precatalysts are engineered for the clean and efficient generation of the active Pd(0) species, which can significantly suppress side reactions.[1]
-
Employ Bulky, Electron-Rich Ligands: For a substrate like this compound, ligands are critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][4][9][10] These ligands accelerate the final, desired reductive elimination step, reducing the lifetime of the diorganopalladium(II) intermediate that can lead to side reactions.[1][3] Their steric bulk can also physically hinder the formation of intermediates that lead to homocoupling.[4]
-
3. Adjust Reaction Conditions:
-
Expertise & Experience: Kinetic competition between the desired cross-coupling and undesired homocoupling can be influenced by temperature and reactant concentration.
-
Recommended Solutions:
-
Lower the Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help suppress homocoupling, as side reactions often have a higher activation energy.[4] Screen temperatures from 60 °C to 100 °C.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4][7]
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions to build a foundational understanding.
Q1: What is the fundamental mechanism of homocoupling in Suzuki reactions?
A: Homocoupling, the formation of a symmetrical biaryl from your coupling partner, primarily occurs through two well-established pathways that compete with the main catalytic cycle. Both pathways are exacerbated by the presence of Pd(II) species.
-
Oxygen-Mediated Pathway: The most common route begins when dissolved oxygen oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) then undergoes two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst. Rigorous degassing is the key to preventing this pathway.[1][2][4]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can react directly with the boronic acid to produce the homocoupled dimer and Pd(0) before entering the desired catalytic cycle.[3][4][5]
The diagram below illustrates the desired Suzuki-Miyaura cycle and the off-cycle homocoupling pathway originating from Pd(II).
Q2: How do I choose the optimal catalyst and ligand for this compound?
A: The indene core is relatively electron-rich, which facilitates the oxidative addition step. The main challenge is ensuring the subsequent steps, particularly reductive elimination, are fast enough to outcompete side reactions.
-
Palladium Source: As discussed, a Pd(0) source like Pd₂(dba)₃ is an excellent starting point to minimize homocoupling associated with in situ reduction.
-
Ligand Selection: This is the most critical parameter to screen. Avoid simple, less bulky ligands like PPh₃, which can be less effective at promoting reductive elimination. Focus on modern, bulky, electron-rich ligands.
Table 1: Comparison of Common Ligands for Suzuki Coupling
| Ligand | Class | Key Features & Rationale | Impact on Homocoupling |
|---|---|---|---|
| PPh₃ | Monodentate Phosphine | The "classic" ligand. Often requires higher temperatures; can lead to slower reductive elimination. | Moderate to High Risk |
| SPhos | Buchwald Ligand | Highly bulky and electron-donating. Promotes rapid reductive elimination, stabilizing the catalyst.[1][4][9] | Very Low Risk |
| XPhos | Buchwald Ligand | Similar to SPhos, very effective for a wide range of substrates, including aryl bromides.[1][4] | Very Low Risk |
| dppf | Bidentate Ferrocenyl | Good general ligand, but can be less effective than modern Buchwald ligands for challenging substrates.[5][11] | Substrate Dependent |
| NHCs (e.g., IPr) | N-Heterocyclic Carbene | Strong σ-donors, sterically bulky. Highly active and stable catalysts.[4] | Low Risk |
Recommendation: Start with SPhos or XPhos (2-4 mol%) in combination with Pd₂(dba)₃ (1-2 mol%). This combination is robust and well-documented to suppress homocoupling.
Q3: Which base should I use and why does it matter for homocoupling?
A: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic borate species.[12][13][14] While essential for the reaction, an overly strong or poorly soluble base can promote side reactions, including protodeboronation and, in some cases, boronic acid decomposition that can feed into homocoupling pathways.
Table 2: Guide to Base Selection for Suzuki-Miyaura Coupling
| Base | Type | Typical Conditions | Comments on Homocoupling |
|---|---|---|---|
| K₃PO₄ | Inorganic | Toluene/H₂O, Dioxane/H₂O | Often an excellent first choice. Moderately strong, good solubility in aqueous phase. Generally low propensity to cause homocoupling.[1][10] |
| K₂CO₃ | Inorganic | Toluene/H₂O, DMF/H₂O | Widely used and effective. Milder than K₃PO₄. A very safe choice to minimize side reactions.[1][4][15] |
| Cs₂CO₃ | Inorganic | Dioxane, Toluene | Stronger and more soluble in organic solvents than K₂CO₃. Can be very effective but may sometimes increase side reactions. |
| Na₂CO₃ | Inorganic | DMF/H₂O, EtOH/H₂O | A common and cost-effective choice, often providing good results.[4][15] |
Recommendation: Begin with powdered K₃PO₄ (potassium phosphate, 2-3 equivalents). It provides a good balance of reactivity for efficient transmetalation while being mild enough to minimize homocoupling and other side reactions.
Q4: I've minimized homocoupling, but my reaction stalls at low conversion. What is the next step?
A: If homocoupling is suppressed but the reaction is sluggish, the issue lies with catalyst activity or stability. The following workflow can help diagnose the problem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Overcoming poor solubility of 5-bromo-1H-indene in reaction media
Welcome to the Technical Support Center for 5-bromo-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor solubility of this compound in various reaction media. Here, you will find in-depth troubleshooting guides, frequently asked questions, and proven protocols to ensure the success of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. However, its relatively non-polar, aromatic structure contributes to its limited solubility in many common reaction solvents, which can lead to low reaction rates, incomplete conversions, and challenges in purification. This guide provides a systematic approach to addressing these solubility issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.
Issue 1: this compound fails to dissolve in the chosen reaction solvent.
Root Cause Analysis: The fundamental principle of "like dissolves like" governs solubility. This compound, being a haloarene, is generally non-polar to moderately polar.[1][2] If it fails to dissolve, there is a mismatch in polarity between the solute and the solvent.
Troubleshooting Workflow:
-
Solvent Screening: The initial and most critical step is to select an appropriate solvent.[3] Consult the solvent selection table below as a starting point.
-
Gentle Heating: For many organic compounds, solubility increases with temperature.[4] Gently warm the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your reactants.
-
Particle Size Reduction: Grinding the solid this compound to a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution.[3]
-
Sonication: The use of an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process through cavitation.[3]
| Solvent Class | Examples | Suitability for this compound | Rationale & Considerations |
| Aromatic Hydrocarbons | Toluene, Xylenes | High | Excellent choice for dissolving non-polar to moderately polar aromatic compounds. Often used in cross-coupling reactions like Suzuki and Heck.[5][6] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF | High | Good solvating power for a range of organic compounds. Frequently used in organometallic reactions.[5] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Higher polarity can be beneficial, especially when using inorganic bases that have poor solubility in less polar solvents.[5] Use with caution as they can be difficult to remove during workup. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Effective at dissolving many organic compounds but may not be suitable for all reaction types due to potential reactivity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Generally less effective for non-polar compounds. Can act as a co-solvent.[7] |
| Water | - | Insoluble | This compound is hydrophobic and will not dissolve in water.[2] |
Issue 2: Low reaction conversion or yield, suspected to be due to poor solubility.
Root Cause Analysis: Even if the starting material appears to be in solution, it may not be fully solvated at the molecular level, leading to reduced reactivity. In biphasic systems, poor mixing can limit the interaction between reactants in different phases.
Troubleshooting Workflow:
-
Co-solvent Systems: The addition of a small amount of a miscible co-solvent can significantly enhance solubility.[8] For example, in a Suzuki coupling using toluene, adding a small amount of THF or DMF can improve the solubility of both the this compound and the boronic acid partner.
-
Temperature Optimization: If the reaction is thermally stable, increasing the temperature will not only improve solubility but also increase the reaction rate.[4] Monitor for potential side reactions at higher temperatures.
-
Phase-Transfer Catalysis (PTC): For reactions involving an organic phase and an aqueous phase (e.g., with an inorganic base), a phase-transfer catalyst can facilitate the transport of one reactant across the phase boundary to react with the other.[9] Quaternary ammonium salts are common PTCs.[9]
-
Vigorous Stirring: In heterogeneous or biphasic reaction mixtures, ensure that the stirring is vigorous enough to create a fine emulsion, maximizing the interfacial area between the phases.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound in a Suzuki-Miyaura coupling reaction?
A1: For Suzuki-Miyaura couplings, a good starting point is a mixture of an aromatic hydrocarbon like toluene or an ether such as 1,4-dioxane or THF, often with a small amount of water.[5][10] The organic solvent dissolves the this compound, while the water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the transmetalation step of the catalytic cycle.[5][7]
Q2: Can I use sonication to improve the solubility of this compound during the reaction?
A2: While sonication is an excellent technique for initial dissolution, its use during a reaction needs careful consideration.[3] The high energy input can sometimes lead to side reactions or decomposition of catalysts and reagents. It is generally recommended to ensure complete dissolution before initiating the reaction.
Q3: Are there any solvent-free methods for reactions with poorly soluble aryl halides like this compound?
A3: Yes, mechanochemistry, specifically ball milling, has emerged as a powerful technique for conducting reactions in the solid state, thereby circumventing solubility issues altogether.[11][12] This solvent-free approach can be particularly effective for cross-coupling reactions of poorly soluble aryl halides.[11][12]
Q4: How do surfactants improve solubility in reaction media?
A4: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[13] These micelles have a hydrophobic core that can encapsulate poorly soluble organic compounds like this compound, effectively "dissolving" them in the aqueous phase.[13] This approach, known as micellar catalysis, is a green chemistry technique that can enable reactions in water.[14]
Q5: My reaction involves a temperature-sensitive component. How can I improve solubility without significant heating?
A5: In such cases, focus on optimizing the solvent system. A systematic screening of different solvents and co-solvents at a permissible temperature is the best approach.[3] Additionally, consider using a more active catalyst system that can operate efficiently at lower temperatures, which may require less stringent solubility conditions. For some challenging cross-couplings, converting the aryl bromide to the more reactive aryl iodide in situ can be a viable strategy.[15]
Part 3: Experimental Protocols and Visualizations
Protocol 1: Systematic Solvent Screening for this compound
This protocol outlines a method for determining the qualitative solubility of this compound in various solvents.
-
Preparation: Dispense 10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., toluene, THF, DMF, ethanol).
-
Observation at Room Temperature: Vigorously vortex each vial for 1 minute and visually inspect for complete dissolution.
-
Gentle Heating: For solvents in which the compound did not dissolve at room temperature, warm the vials to 40-50°C for 5 minutes and observe any changes in solubility.
-
Classification: Classify the solubility as "Soluble," "Sparingly Soluble," or "Insoluble" for each solvent at both temperatures.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with a Co-solvent System
This protocol provides a starting point for a Suzuki-Miyaura reaction, incorporating a co-solvent to enhance solubility.
-
Reaction Setup: To an oven-dried reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed primary solvent (e.g., toluene, to make a 0.2 M solution with respect to this compound) followed by the co-solvent (e.g., THF, 10-20% v/v) and water (10% v/v).
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[7]
Visualizations
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
References
- Chemsrc. This compound | CAS#:75476-78-7.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Asia Research News. Toward overcoming solubility issues in organic chemistry. 2021.
- Hokkaido University. Toward overcoming solubility issues in organic chemistry. ScienceDaily. 2021.
- Wikipedia. Suzuki reaction.
- PubChem. 5-Bromo-1H-inden-2(3H)-one.
- ResearchGate. Surfactant-type catalysts in organic reactions | Request PDF.
- Cambridge University Press & Assessment. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. 2020.
- Wordpress. Reaction in Water/aqueous Surfactants/PTC.
- Wikipedia. Heck reaction.
- PubChem. 5-bromo-2,3-dihydro-1H-indene.
- Wikipedia. Phase-transfer catalyst.
- Lipshutz Research Group. Surfactant Assemblies as Nanoreactors for Organic Transformations.
- CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. 2023.
- Unacademy. Physical Properties of Haloalkanes and Haloarenes.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Chemistry LibreTexts. Temperature Effects on Solubility. 2023.
- ResearchGate. Effect of co-solvents on yields and processability.
- ResearchGate. Tackling solubility issues in organic synthesis: conventional solution...
- ACS Publications. Oxidative Dissolution of Metals in Organic Solvents | Chemical Reviews. 2021.
- Wikipedia. Cosolvent.
- LookChem. This compound-1,3(2H)-dione.
- Organic Chemistry Portal. Heck Reaction.
- National Institutes of Health. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC. 2023.
- EMBIBE. Physical Properties of Haloalkanes and Haloarenes: Density, Solubility. 2023.
- ACS Publications. Organometallic Chemistry for Enabling Carbon Dioxide Utilization. 2020.
- The University of Liverpool Repository. Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins.
- Chemistry LibreTexts. 12.1: Organometallic reactions. 2022.
- ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry.
- Vedantu. Physical Properties of Haloalkanes: Key Points & Examples.
- ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table.
- MDPI. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
- National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. 2023.
- Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2023.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- National Institutes of Health. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. asiaresearchnews.com [asiaresearchnews.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. researchgate.net [researchgate.net]
- 14. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]
- 15. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for complex mixtures containing 5-bromo-1H-indene derivatives
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-bromo-1H-indene derivatives. The unique electronic and structural properties of these compounds make them valuable intermediates in medicinal chemistry and materials science.[1] However, their purification from complex reaction mixtures often presents significant challenges, from compound instability to the removal of closely-related impurities.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general questions to specific troubleshooting scenarios, supported by detailed protocols and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when working with this compound derivatives?
A1: Impurities are typically route-dependent. If you are performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), common impurities include unreacted starting material (the this compound derivative itself), homocoupled products (e.g., from Glaser coupling in Sonogashira reactions), and dehalogenated byproducts.[2][3] Syntheses involving bromination may leave residual brominating agents or generate isomeric byproducts.[4][5] Oxidation or degradation products can also appear, especially if the compounds are sensitive to air, light, or acidic conditions.[6][7]
Q2: My this compound derivative seems to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A2: This is a frequent issue. Standard silica gel is slightly acidic, which can cause the degradation of sensitive molecules like indene derivatives.[6][8] The indene moiety can be prone to acid-catalyzed polymerization or rearrangement. You may observe streaking on the TLC plate or the appearance of new, lower Rf spots after chromatography.
To mitigate this, consider the following:
-
Use Deactivated Silica Gel: Neutralize the silica by preparing a slurry with 1-2% triethylamine in your eluent before packing the column.[7]
-
Switch to an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be effective alternatives for acid-sensitive compounds.[6]
-
Minimize Residence Time: A faster elution, provided it still gives adequate separation, will reduce the contact time between your compound and the stationary phase.[8]
Q3: Which purification technique should I choose first: column chromatography or recrystallization?
A3: The choice depends on the scale of your reaction and the nature of your crude product.
-
Recrystallization is ideal for solid products on a multi-gram scale where you have a reasonably pure crude material (>90%).[9][10] It is highly effective at removing small amounts of impurities from a crystalline lattice.
-
Column Chromatography is the most versatile and common method, especially when dealing with oils, complex mixtures with multiple components, or small-scale reactions (<1 g).[9][11] It is excellent for separating compounds with different polarities.[8]
A common workflow is to perform an initial purification by column chromatography to isolate the desired product from major impurities, followed by a final polishing step via recrystallization to achieve high analytical purity.
Troubleshooting Guide: Specific Experimental Issues
Q4: My supposedly pure product has a persistent yellow or brown color. What is the cause and how do I remove it?
A4: This coloration often suggests the presence of residual bromine or trace oxidized impurities.[8]
-
Chemical Washing: Before final purification, wash the crude product solution with a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is very effective at quenching unreacted bromine.[8]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring briefly with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration through a pad of Celite.[8] Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Recrystallization: A well-executed recrystallization is often very effective at excluding colored impurities from the crystal lattice, resulting in a white or colorless solid.[8]
Q5: I'm experiencing very low recovery after recrystallizing my this compound derivative. How can I improve the yield?
A5: Significant product loss during recrystallization is typically due to one of two factors: improper solvent choice or suboptimal procedure.[8][12]
-
Solvent Selection: The ideal solvent should dissolve your compound well when hot but poorly when cold.[8] If the compound has moderate solubility at low temperatures, product loss is inevitable.[8] Perform a small-scale solvent screen with various solvents (e.g., hexanes, ethanol, toluene, or mixed systems like ethanol/water) to find the optimal one.[10]
-
Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature first. Crash-cooling by placing it directly into an ice bath can lead to the formation of small, impure crystals and lower recovery. Slow cooling promotes the growth of larger, purer crystals.[8]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent is the most common reason for low yield, as a significant amount of product will remain in the mother liquor.[12]
Q6: My Suzuki/Sonogashira coupling reaction has stalled, leaving a lot of starting this compound. How can I separate my product from this starting material?
A6: This is a classic purification challenge as the product and starting material can have similar polarities.
-
Optimize Column Chromatography: Careful optimization of the mobile phase is key. Use a shallow gradient (a slow, gradual increase in the polar solvent) to maximize the resolution between the two spots on the column. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane) by TLC first.
-
Consider Halogen-π Interactions: For very difficult separations, specialized HPLC columns that exploit halogen-π interactions can be effective. Halogenated compounds can exhibit unique retention behaviors on columns with π-electron-rich stationary phases (like those coated with fullerenes).[13]
-
Reactive Quenching (Advanced): In some specific cases, it may be possible to selectively react the leftover starting material after the primary reaction is complete, transforming it into a species with very different polarity that is easily removed. This approach requires careful planning and is highly substrate-dependent.
Data Presentation & Protocols
Table 1: Common Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Typical Starting Ratio) | Compound Polarity | Notes |
| Silica Gel | Hexane / Ethyl Acetate (95:5 to 80:20) | Non-polar to Moderately Polar | The most common system. Adjust gradient based on TLC.[1][11][14] |
| Silica Gel | Hexane / Dichloromethane (DCM) | Non-polar | Good for separating very non-polar compounds. |
| Deactivated Silica | Hexane / Ethyl Acetate + 1% Triethylamine | Acid-sensitive compounds | The triethylamine neutralizes the silica surface.[7] |
| Reversed-Phase C18 | Acetonitrile / Water | Polar compounds | Useful for highly functionalized derivatives.[15] |
Experimental Protocol 1: Flash Column Chromatography on Deactivated Silica
This protocol is designed for purifying acid-sensitive this compound derivatives.
-
Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1-2% by volume.[7] Stir to create a uniform slurry.
-
Column Packing: Carefully pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring a flat top surface.
-
Equilibration: Flush the packed column with 2-3 column volumes of the eluent (containing triethylamine) to ensure the entire stationary phase is neutralized.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM) and apply it carefully to the top of the silica bed.
-
Solid Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.[7] This method often provides better separation.
-
-
Elution: Begin elution with your starting solvent system, gradually increasing the polarity based on your TLC analysis. Collect fractions and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
Experimental Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, it is not a good recrystallization solvent. Find a solvent that dissolves the solid poorly at room temperature but completely upon heating.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualization of Workflows
Purification Strategy Decision Workflow
This diagram outlines the decision-making process for selecting a primary purification method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: 5-Bromo-1H-indene vs. 5-Iodo-1H-indene
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless pharmaceutical compounds. The choice of starting materials is a critical decision point that dictates reaction efficiency, cost, and overall strategy. This guide provides an in-depth comparison of two common substrates, 5-bromo-1H-indene and 5-iodo-1H-indene, offering theoretical insights and practical, data-supported guidance for their application in Suzuki coupling.
The Decisive Step: Understanding Halide Reactivity in the Catalytic Cycle
The efficacy of a Suzuki coupling reaction is governed by a well-understood palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The nature of the halide on the aryl substrate (in this case, bromine vs. iodine on the indene core) most profoundly impacts the initial, and often rate-determining, step: oxidative addition .
During this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the electrophile.[3] The rate of this insertion is inversely related to the strength of the C-X bond. The established trend for C-X bond energy is C-Cl > C-Br > C-I. Consequently, the weaker carbon-iodine bond in 5-iodo-1H-indene undergoes oxidative addition more readily and at lower temperatures than the more robust carbon-bromine bond of this compound.[4][5][6] This fundamental difference in reactivity is the primary driver for the variation in optimal reaction conditions, catalyst selection, and overall performance between the two substrates. While oxidative addition is typically the slow step for aryl bromides, the high reactivity of aryl iodides can sometimes shift the rate-determining step to transmetalation.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance and Conditions: A Comparative Analysis
While direct side-by-side comparative studies for this compound and 5-iodo-1H-indene are not consolidated in a single report, extensive literature on analogous halo-aromatic systems allows for a robust comparison of typical reaction parameters. The iodo-substrate consistently allows for milder conditions, whereas the bromo-substrate often requires more forcing conditions to achieve comparable yields.
| Parameter | This compound (Typical) | 5-Iodo-1H-indene (Typical) | Rationale & Causality |
| Reactivity | Good | Excellent | The C-I bond is weaker and more polarizable than the C-Br bond, facilitating a faster rate of oxidative addition. |
| Temperature | 80 - 120 °C | Room Temp - 80 °C | Higher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage.[7][8][9] The more facile C-I cleavage allows for lower reaction temperatures.[10] |
| Reaction Time | 2 - 24 hours | 1 - 12 hours | Slower oxidative addition for the bromide necessitates longer reaction times to achieve full conversion.[7][11] |
| Catalyst Choice | Pd(dppf)Cl₂, Pd₂(dba)₃ with bulky phosphine ligands | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Aryl bromides often require more electron-rich and sterically hindered ligands to promote the more challenging oxidative addition step.[3][7] Aryl iodides are reactive enough to couple efficiently with "classical" and less activated catalyst systems.[12][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃, Na₂CO₃, milder bases (e.g., KF) | A strong base is required to facilitate transmetalation.[13] While both require a base, the overall milder conditions for iodides may allow for a broader range of weaker bases. |
| Solvent | Dioxane/H₂O, DME, Toluene | THF/H₂O, Ethanol/H₂O, Dioxane/H₂O | Solvent choice is often dictated by temperature requirements and substrate solubility. Higher boiling point solvents are common for aryl bromides.[8] |
| Typical Yields | 60 - 95% | 70 - 99% | Under optimized conditions, both can provide high yields. However, iodides may reach high yields more reliably under milder conditions, which is beneficial for complex molecules.[7][14][15] |
| Cost & Stability | Lower Cost, More Stable | Higher Cost, Less Stable | Aryl bromides are generally more economical starting materials. Aryl iodides can be more susceptible to side reactions like dehalogenation.[16] |
Field-Proven Experimental Protocols
The following protocols are generalized methodologies that serve as excellent starting points for optimization. The rationale behind each step is provided to empower the researcher to make informed adjustments.
Protocol 1: Suzuki Coupling of this compound
This protocol employs slightly more forcing conditions suitable for the less reactive aryl bromide. The use of Pd(dppf)Cl₂ is common as the dppf ligand is robust and promotes efficient coupling for many aryl bromides.[7]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a round-bottom flask or microwave vial), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The presence of water is often crucial for activating the boronic acid and facilitating the transmetalation step.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (2-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. The higher temperature is necessary to drive the oxidative addition of the C-Br bond.[8]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 5-Iodo-1H-indene
This protocol leverages the higher reactivity of the aryl iodide, allowing for milder conditions, including a lower reaction temperature and a classic, less-activated catalyst like Pd(PPh₃)₄.[10][17]
Materials:
-
5-Iodo-1H-indene (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv.)
-
Solvent: Tetrahydrofuran (THF) and Water (4:1 mixture) or Ethanol/Water
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a reaction vessel, add 5-iodo-1H-indene (1.0 equiv.), the arylboronic acid (1.1-1.3 equiv.), and sodium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Solvent Addition: Add the degassed 4:1 THF/water solvent mixture.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (1-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring to 60-80 °C. Due to the high reactivity of the C-I bond, full conversion is often achieved at these lower temperatures.[18]
-
Monitoring: Monitor the reaction's progress via TLC or LC-MS. Reactions are often complete within 1-6 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
Strategic Decision Framework
The choice between this compound and 5-iodo-1H-indene is a strategic one, balancing reactivity against practicality.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to the Reactivity of 5-bromo-1H-indene and 6-bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indene scaffold is a valuable heterocyclic motif in medicinal chemistry and materials science. Functionalized indenes serve as key intermediates in the synthesis of a wide range of bioactive molecules and advanced materials. Among the various functionalized indenes, bromoindenes are particularly useful due to their versatility in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two common constitutional isomers: 5-bromo-1H-indene and 6-bromo-1H-indene. Understanding the nuanced differences in their chemical behavior is crucial for reaction design, optimization, and the strategic synthesis of complex molecular architectures.
Molecular Structure and Electronic Properties: A Tale of Two Isomers
The reactivity of an aryl bromide is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond and the steric hindrance around the reaction center. In the case of this compound and 6-bromo-1H-indene, the position of the bromine atom on the benzene ring of the indene scaffold leads to distinct electronic and steric profiles.
Electronic Effects: The bromine atom exerts a dual electronic effect on the aromatic ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). The overall effect is deactivating, meaning the benzene ring is less susceptible to electrophilic attack compared to unsubstituted indene. However, the position of the bromine atom influences the electron density at the C-Br bond, which is a critical factor in reactions such as palladium-catalyzed cross-couplings.
-
This compound: The bromine atom is para to the C7a-C7 bond of the fused cyclopentadiene ring. The electron-donating character of the fused ring can influence the electron density at the C5 position.
-
6-bromo-1H-indene: The bromine atom is meta to the C7a-C7 bond and para to the C3a-C4 bond. The electronic influence from the five-membered ring is different compared to the 5-bromo isomer.
Steric Effects: Steric hindrance can play a significant role in the approach of bulky reagents or catalyst complexes to the C-Br bond.
-
This compound: The bromine atom at the 5-position is flanked by a proton at C4 and a proton at C6, offering a relatively unhindered environment.
-
6-bromo-1H-indene: The bromine atom at the 6-position is also flanked by two protons (at C5 and C7), suggesting a similarly unhindered steric environment to the 5-bromo isomer.
Based on a simple structural analysis, significant steric differentiation between the two isomers is not anticipated to be a primary driver of reactivity differences in many common transformations.
Comparative Reactivity in Key Transformations
While direct, side-by-side comparative studies with quantitative kinetic data for this compound and 6-bromo-1H-indene are scarce, we can predict their relative reactivity in several key reaction classes based on established principles of organic chemistry and data from analogous systems.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for the functionalization of bromoindenes and proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step and is sensitive to the electronic properties of the C-Br bond.[3]
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Studies on related systems, such as 5-bromo-1-indanone, have demonstrated the feasibility of Suzuki couplings at the 5-position of the indane framework.[4][5]
-
Predicted Reactivity: Due to the generally faster oxidative addition with more electron-rich aryl bromides, any electronic differences between the two isomers will influence their reaction rates.[1] Without specific experimental data, it is challenging to definitively predict which isomer would be more reactive. However, both are expected to be viable substrates for Suzuki-Miyaura coupling under standard conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromoindenes
Materials:
-
Bromo-1H-indene (5-bromo or 6-bromo, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-1H-indene, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
2. Heck Reaction:
The Heck reaction couples an aryl halide with an alkene. The reactivity in the Heck reaction is also influenced by the electronic nature of the aryl halide, with electron-deficient aryl halides often reacting more readily.[6]
-
Predicted Reactivity: This presents an interesting contrast to reactions where oxidative addition is the sole rate-determining step. If the electronic character of the indene ring system makes one isomer slightly more electron-deficient at the C-Br bond, it might exhibit enhanced reactivity in the Heck reaction.
3. Buchwald-Hartwig Amination:
This reaction forms a C-N bond between an aryl halide and an amine. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base.
-
Predicted Reactivity: Both this compound and 6-bromo-1H-indene are expected to be suitable substrates for this transformation. Subtle differences in reactivity may arise from electronic effects influencing the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | This compound | 6-bromo-1H-indene | Key Influencing Factors |
| Suzuki-Miyaura Coupling | Reactive | Reactive | Electronic effects on oxidative addition. |
| Heck Reaction | Reactive | Reactive | Electronic effects; electron-deficient substrates can be more reactive. |
| Buchwald-Hartwig Amination | Reactive | Reactive | Electronic effects on oxidative addition and reductive elimination. |
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. This reaction is typically favored for aryl bromides.
-
Predicted Reactivity: Both this compound and 6-bromo-1H-indene should readily form the corresponding Grignard reagents upon treatment with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether. The slight differences in their electronic structure are unlikely to have a major impact on the feasibility of this reaction, although initiation times might vary. The primary challenge in these reactions is ensuring strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.
Experimental Protocol: General Procedure for Grignard Reagent Formation
Materials:
-
Bromo-1H-indene (5-bromo or 6-bromo, 1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (as an initiator)
Procedure:
-
Place the magnesium turnings and the iodine crystal in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of the anhydrous ether to cover the magnesium.
-
Dissolve the bromo-1H-indene in anhydrous ether in the dropping funnel.
-
Add a small portion of the bromo-indene solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining bromo-indene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting gray-brown solution is then ready for reaction with an electrophile.
Electrophilic Aromatic Substitution
The bromine atom and the fused five-membered ring are both substituents on the benzene ring and will direct incoming electrophiles. Bromine is an ortho-, para-director, while the alkyl portion of the fused ring is also an ortho-, para-director.
-
This compound: The 5-position is already substituted. The directing effects of the bromine atom (to positions 4 and 6) and the fused ring (to positions 4 and 6) are reinforcing. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.
-
6-bromo-1H-indene: The 6-position is substituted. The bromine atom directs to C5 and C7. The fused ring directs to C5 and C7. Again, the directing effects are reinforcing, and substitution is expected at the C5 and C7 positions.
The overall reactivity of the indene ring towards electrophilic substitution is reduced due to the deactivating effect of the bromine atom.
Visualization of Reaction Pathways
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of bromoindenes.
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Conclusion and Outlook
The primary differentiator in their reactivity is likely to be subtle electronic effects stemming from the position of the bromine atom on the indene ring. These electronic nuances may lead to modest differences in reaction rates and optimal conditions for specific transformations. For instance, in reactions where the oxidative addition is the rate-limiting step, such as Suzuki-Miyaura coupling, the isomer with a slightly more electron-rich C-Br bond may react faster. Conversely, in reactions like the Heck coupling, a more electron-deficient C-Br bond might be advantageous.
Steric hindrance is not predicted to be a major differentiating factor between the two isomers. For electrophilic aromatic substitution, both isomers show reinforcing directing effects from the bromine and the fused ring, leading to predictable substitution patterns on the aromatic ring.
For researchers and drug development professionals, the choice between this compound and 6-bromo-1H-indene will likely be dictated by the desired substitution pattern in the final target molecule rather than a significant difference in their inherent reactivity. Both isomers provide access to distinct regions of chemical space around the indene scaffold. Future computational studies, particularly DFT calculations of the electron density distribution and C-Br bond dissociation energies, would provide a more quantitative and definitive comparison of the reactivity of these two important building blocks.
References
- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014.
- Carrow, B. P., & Hartwig, J. F. (2015). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- Carrow, B. P., & Hartwig, J. F. (2015).
- Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511.
- Al-Masum, M., & El-Hefnawy, M. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14418-14429.
- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.
- Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234.
- Organic Chemistry Portal. (n.d.). Synthesis of indenes.
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A Comparative Guide to the Biological Activity of 5-Bromo-1H-Indene Derivatives and Their Analogs
The indene scaffold is a privileged bicyclic structure that has garnered significant interest in medicinal chemistry. Its rigid framework serves as a foundational template for designing molecules that can interact with a wide range of biological targets. The introduction of a bromine atom at the 5-position of the indene ring, creating 5-bromo-1H-indene and its derivatives, profoundly influences the molecule's physicochemical properties. This strategic bromination not only enhances biological activity in many cases but also provides a versatile synthetic handle for further molecular exploration through cross-coupling reactions.[1] This guide provides an in-depth comparison of the biological activities of this compound derivatives against their non-brominated or otherwise substituted analogs, supported by experimental data and detailed protocols.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of brominated indenes and their isosteric indole counterparts have demonstrated significant potential in oncology, primarily by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[2][3] Aberrant signaling from these receptors is a hallmark of many cancers, making them critical therapeutic targets.[2] 5-Bromoindole derivatives, for instance, have been shown to act as potent inhibitors of these kinases, leading to cell cycle arrest and apoptosis (programmed cell death).[2][3]
The diagram below illustrates the hypothetical inhibition of the EGFR signaling pathway by a 5-bromo-indole derivative.
Caption: EGFR signaling pathway inhibition by a 5-bromo-indene derivative.
Comparative Cytotoxicity
The true measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The data below compares the in vitro cytotoxic activity of various 5-bromo-indole/indene derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | HepG2 | 14.3 | Sorafenib | 6.2 |
| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 | 2.93 ± 0.47 | Doxorubicin | 4.30 ± 0.84 |
| 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c) | MCF-7 | 7.17 ± 0.94 | Doxorubicin | 4.30 ± 0.84 |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | 14.4 | - | - |
| Dibromodiacetate derivative (2) | MCF-7 | More effective than 5-FU | 5-Fluorouracil (5-FU) | Less effective than (2) |
Data compiled from multiple sources.[3][4][5][6]
Notably, the 1-benzyl-5-bromo-indolin-2-one derivative 7d showed more potent activity against the MCF-7 breast cancer cell line than the standard chemotherapeutic drug, doxorubicin.[5] Furthermore, a dibromodiacetate derivative of tetrahydroindene also exhibited superior anticancer activity against MCF-7 cells when compared to 5-fluorouracil.[4] These results underscore the significant contribution of the bromo-substituent, often in combination with other structural modifications, to the overall anticancer efficacy.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of a compound's IC50 value against cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Indanone derivatives, which are structurally related to indenes, have been investigated for their ability to modulate the inflammatory response.
Mechanism of Action: Cytokine Inhibition
A key strategy in anti-inflammatory drug discovery is the inhibition of pro-inflammatory cytokine production. 2-benzylidene-1-indanone derivatives have been shown to effectively inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7]
The workflow for screening these compounds is depicted below.
Caption: Experimental workflow for anti-inflammatory screening.
Comparative Inhibition of Pro-inflammatory Cytokines
The introduction of specific substituents on the 2-benzylidene-1-indanone scaffold significantly impacts its anti-inflammatory potency.
| Compound ID | Substituents (R1) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 4d | 4-hydroxy, 3-methoxy | 83.73 | 69.28 |
| 8f | (Structure not specified) | Potent activity | Potent activity |
| XAN | Positive Control | - | - |
Data sourced from Xiao et al., 2018.[7]
Compound 4d , featuring a 4-hydroxy and 3-methoxy substitution pattern, demonstrated potent inhibition of TNF-α but was less effective against IL-6.[7] This highlights the importance of structure-activity relationship (SAR) studies to optimize the activity against specific inflammatory targets. Further optimization of this lead molecule led to the development of compound 8f , which showed improved and significant therapeutic effects in a mouse model of acute lung injury.[7]
Experimental Protocol: Measurement of Cytokine Inhibition
Objective: To evaluate the ability of test compounds to inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Plate macrophages in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Pre-treat the cells with various concentrations of the test compounds (e.g., 10 µM) for 30-60 minutes.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 0.5 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA Assay: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound compared to the LPS-stimulated vehicle control.
Antimicrobial Activity
The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Brominated indene and indole derivatives have emerged as a promising class of compounds in this therapeutic area.
Comparative Antimicrobial Efficacy
Studies have shown that mono-substituted indeno[1,2-b]quinoline amines, which incorporate a brominated indene-like core, exhibit significant antimicrobial activity.[8] For instance, certain derivatives show potent activity against various bacteria and fungi with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 µg/mL to 250 µg/mL.[8] A derivative featuring a 5-bromo-1H-indole moiety has also demonstrated promising antifungal activity against Candida albicans.[1] The presence of bromine and other groups like nitro groups on flavonoid scaffolds, which share some structural similarities with indene derivatives, has also been shown to significantly affect their antimicrobial properties.[9][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Key steps of the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it further in broth. Add the diluted inoculum to each well.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or longer for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
Structure-Activity Relationship (SAR) Insights
The collective data reveals critical insights into the structure-activity relationships of these compounds:
-
The 5-Bromo Substituent: The bromine atom at the 5-position is a key feature. Its electron-withdrawing properties can modulate the electronic distribution of the entire scaffold, potentially enhancing binding affinity to target proteins.[2] Crucially, it serves as a strategic point for synthetic diversification via cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize biological activity.[1]
-
Analogs and Isosteres: The comparison often extends to indole derivatives, which are bioisosteres of indenes. The nitrogen atom in the indole ring can act as a hydrogen bond donor, which can be critical for target engagement, as seen in VEGFR-2 inhibitors.[11]
-
Influence of Other Substituents: The biological activity is not solely dependent on the 5-bromo group. As seen in the anti-inflammatory and anticancer examples, other substituents on the indene or benzylidene rings play a crucial role in fine-tuning the potency and selectivity of the molecule.[5][7]
Conclusion
The this compound scaffold and its analogs represent a highly versatile and privileged framework in modern drug discovery. The strategic placement of the bromine atom not only frequently enhances intrinsic biological activity but, more importantly, provides a gateway for extensive synthetic modification. The potent anticancer, anti-inflammatory, and antimicrobial activities demonstrated by various derivatives highlight the immense therapeutic potential of this chemical class. Future research focused on targeted library synthesis and detailed mechanistic studies will undoubtedly continue to unlock new and effective therapeutic agents based on this remarkable scaffold.
References
- The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry. Benchchem.
- Investigating the Potential Mechanism of Action for 5-bromo-3-methyl-1H-indole: A Technical Guide. Benchchem.
- The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review. Benchchem.
- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen.
- 2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities. MDPI.
- Synthesis and Antiinflammatory Activities of Some 2,3‐Dihydro‐1H‐benz[e]indene‐1‐ and ‐3‐carboxylic Acids.
- Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. PMC - PubMed Central.
- In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Synthesis and antimicrobial properties of binaphthyl derived quaternary ammonium bromides.
- Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention.
- RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention.
- Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Deriv
- Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
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- 11. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-bromo-1H-indene
For researchers and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is paramount. The indene scaffold, a key structural motif in medicinal chemistry, presents unique analytical challenges due to the potential for isomeric impurities.[1] This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive structural elucidation of 5-bromo-1H-indene, a valuable intermediate for further molecular elaboration.[2] We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Imperative: Distinguishing Isomers
The synthesis of this compound can potentially yield other positional isomers, such as 4-bromo, 6-bromo, or 7-bromo-1H-indene. Each isomer possesses the same molecular weight and formula, rendering low-resolution mass spectrometry insufficient for differentiation. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for regulatory and research integrity. This guide focuses on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to overcome this challenge.
Comparative Analysis of Core Spectroscopic Techniques
A combination of techniques is required because each provides a unique piece of the structural puzzle. While NMR is the most powerful tool for determining the precise connectivity of atoms, MS confirms the elemental composition, and IR identifies the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most definitive data for distinguishing between isomers of this compound. Both ¹H and ¹³C NMR are crucial, as they reveal the electronic environment of each hydrogen and carbon atom, respectively.[3]
Expertise in Action: Why NMR is Decisive The key to differentiating isomers lies in the splitting patterns (coupling) and chemical shifts of the aromatic protons. The bromine atom, being electronegative, deshields adjacent protons, causing them to appear at a higher chemical shift (further downfield). The substitution pattern dictates the unique coupling constants (J-values) between neighboring protons.
Predicted ¹H NMR Data for Differentiating this compound from 6-bromo-1H-indene
| Proton Assignment | Predicted Data for this compound | Predicted Data for 6-bromo-1H-indene | Rationale for Differentiation |
| H1 (CH₂) | Triplet, ~3.3-3.4 ppm | Triplet, ~3.3-3.4 ppm | Aliphatic region; less informative for isomer differentiation. |
| H2 (CH) | Multiplet, ~6.5-6.6 ppm | Multiplet, ~6.5-6.6 ppm | Olefinic proton; minor shifts expected. |
| H3 (CH) | Multiplet, ~6.8-6.9 ppm | Multiplet, ~6.8-6.9 ppm | Olefinic proton; minor shifts expected. |
| H4 (Aromatic) | Doublet, ~7.4 ppm | Singlet, ~7.5 ppm | Key Differentiator: In the 5-bromo isomer, H4 is a doublet due to coupling with H6. In the 6-bromo isomer, H5 is a singlet as it has no adjacent protons. |
| H6 (Aromatic) | Doublet of doublets, ~7.2 ppm | Doublet, ~7.2 ppm | Key Differentiator: In the 5-bromo isomer, H6 is split by both H4 and H7. In the 6-bromo isomer, H7 is a doublet, only split by H5. |
| H7 (Aromatic) | Singlet-like (or narrow doublet), ~7.5 ppm | Doublet, ~7.3 ppm | Key Differentiator: In the 5-bromo isomer, H7 appears as a near-singlet due to the bromine at position 5. In the 6-bromo isomer, H4 is a singlet. |
¹³C NMR Spectroscopy provides complementary evidence by showing the number of unique carbon environments. The carbon atom directly bonded to bromine (C5) will exhibit a characteristic chemical shift in the 115-125 ppm range. Aromatic carbons are typically found between 110-160 ppm.[4]
Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula.[4] For this compound (C₉H₇Br), the expected monoisotopic mass is 193.9731 amu.[5]
Trustworthiness Through Isotopes: The most critical diagnostic feature in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent molecular ion peaks: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are of almost equal intensity. The presence of this characteristic doublet is unequivocal proof of a monobrominated compound.
| Technique | Parameter | Expected Value for C₉H₇Br | Purpose |
| Low-Resolution MS | M⁺ / M+2 Peaks | m/z ≈ 194 and 196 (1:1 ratio) | Confirms presence of one bromine atom. |
| High-Resolution MS | Exact Mass | 193.9731 | Confirms elemental composition (C₉H₇Br). |
Infrared (IR) Spectroscopy: Functional Group Confirmation
While not as structurally detailed as NMR, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for confirming the presence of key functional groups.[4][6] It serves as a quality control check to ensure the fundamental indene core is intact.
Key Vibrational Frequencies for this compound:
-
~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the CH₂ group.
-
~1600-1450 cm⁻¹: C=C stretching from the aromatic ring and the five-membered ring double bond.
-
~800-900 cm⁻¹: C-H out-of-plane bending, which can be indicative of the aromatic substitution pattern.
-
~600-500 cm⁻¹: C-Br stretching vibration.
Synergistic Workflow for Unambiguous Structure Confirmation
Caption: Integrated workflow for spectroscopic validation.
Detailed Experimental Protocols
Adherence to standardized protocols is critical for reproducibility and data integrity.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: 250°C, split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method (Electron Ionization - EI):
-
Ion Source: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
-
HRMS Analysis: For exact mass determination, use a TOF or Orbitrap mass analyzer coupled with a suitable ionization source (e.g., ESI or APCI after LC separation).
Protocol 3: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with isopropanol and acquire a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Convergence of Evidence: The Final Verdict
The definitive confirmation of this compound is achieved when all spectroscopic data converge to support a single, unambiguous structure.
Caption: Logical convergence of spectroscopic data points.
By systematically applying this multi-technique workflow, researchers can confidently validate the structure of this compound, ensuring the integrity of their subsequent research and development efforts. This rigorous approach not only confirms the identity of the target molecule but also provides a comprehensive analytical package suitable for publication and regulatory submission.
References
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-bromo-1H-indene by HPLC
Abstract
The determination of chemical purity is a cornerstone of pharmaceutical development and chemical synthesis. For key intermediates like 5-bromo-1H-indene (CAS: 75476-78-7), a versatile scaffold in medicinal chemistry, rigorous purity assessment is non-negotiable for ensuring the integrity of downstream processes and the safety of final active pharmaceutical ingredients (APIs).[1][2] This guide presents an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. We provide a fully developed and validated reversed-phase HPLC (RP-HPLC) method, explaining the causal logic behind each parameter selection. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust, reliable, and validated approach to purity determination for this and structurally similar compounds.
Introduction: The Critical Role of Purity for Synthetic Intermediates
This compound is a brominated aromatic hydrocarbon with a molecular weight of 195.06 g/mol .[3] Its indene core and the synthetically versatile bromine handle make it a valuable starting material for a range of therapeutic agents.[2] However, its synthesis, often involving bromination of an indene precursor, can introduce a spectrum of impurities.[4] These may include:
-
Process-related impurities: Unreacted starting materials, residual reagents, or isomers (e.g., 6-bromo-1H-indene).
-
Over-reaction byproducts: Di- or poly-brominated indenes.
-
Degradation products: Oxidized species or polymerized material, particularly as indenes can be unstable.
The presence of such impurities, even at trace levels, can have profound consequences, leading to downstream reaction failures, the generation of toxic byproducts in the final API, and compromised clinical safety. Therefore, a highly selective and sensitive analytical method is required to ensure the purity of each batch.[5] High-Performance Liquid Chromatography (HPLC) stands as a foundational technique in the pharmaceutical industry for this purpose, offering precision, robustness, and wide applicability.[6]
The Primary Analytical Approach: Reversed-Phase HPLC
For a moderately non-polar, aromatic compound like this compound, RP-HPLC is the method of choice. The fundamental principle involves partitioning the analyte and its impurities between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[7] Components are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality-Driven HPLC Method Development
Developing a robust HPLC method is a systematic process aimed at achieving optimal separation of all relevant components.[8] Our objective is to create a method that can unequivocally separate the main this compound peak from all potential process and degradation impurities.
-
Column Selection (The Separation Engine): A C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a highly hydrophobic stationary phase, which is ideal for retaining the non-polar indene ring system. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between separation efficiency and backpressure.
-
Mobile Phase Selection (The Driving Force): The mobile phase must be chosen to ensure proper retention and elution. A combination of water and an organic solvent like acetonitrile is standard for RP-HPLC.[9] Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and favorable UV transparency. An acidic modifier, such as 0.1% formic acid, is added to sharpen peaks by suppressing the ionization of any potential acidic or basic functional groups on impurities, thereby ensuring consistent retention.
-
Elution Mode (Isocratic vs. Gradient): Given the potential for impurities with a wide range of polarities (from polar starting materials to highly non-polar, poly-brominated species), a gradient elution is superior to an isocratic one.[9] A gradient method, where the proportion of organic solvent is increased over time, allows for the elution of highly retained non-polar impurities in a reasonable timeframe while still providing excellent resolution for early-eluting polar impurities.
-
Detector Selection (The Eye): The conjugated aromatic system of this compound serves as an excellent chromophore, making UV-Vis detection the ideal choice.[10] To ensure all potential impurities are detected, a photodiode array (PDA) detector is recommended. This allows for monitoring across a range of wavelengths and for peak purity analysis, which checks for co-eluting impurities. The analysis wavelength is set at 220 nm to capture most aromatic compounds with high sensitivity.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is designed to be a self-validating system, where the system suitability test (SST) confirms the readiness of the instrument before any sample analysis.
Instrumentation & Materials:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography data system (CDS) software.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard and synthesized sample batch.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | PDA at 220 nm |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-20 min: 50% B |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.
Workflow:
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A Senior Application Scientist's Guide to Validating Reaction Mechanisms: A Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions of 5-bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the indene scaffold holds a privileged position, forming the core of numerous bioactive molecules and functional materials. The strategic functionalization of this motif is paramount for the modulation of chemical properties and the exploration of new chemical space. Among the various precursors, 5-bromo-1H-indene serves as a versatile building block, amenable to a suite of powerful palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, comparative analysis of four seminal palladium-catalyzed reactions for the functionalization of this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Beyond mere procedural descriptions, we will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design and, critically, how one might validate the proposed mechanistic pathways.
The Central Role of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions are prized for their broad substrate scope, functional group tolerance, and generally mild reaction conditions. The unifying feature of these transformations is a catalytic cycle that typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by a key bond-forming step (transmetalation or migratory insertion), and concluding with reductive elimination to release the product and regenerate the active Pd(0) catalyst.[3]
Comparative Overview of Key Cross-Coupling Reactions
The choice of cross-coupling reaction is dictated by the desired functionality to be introduced at the 5-position of the indene core. The following table provides a high-level comparison of the four major strategies discussed in this guide.
| Reaction | Bond Formed | Coupling Partner | Key Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | C(sp²) - C(sp²) | Organoboron Reagent | High functional group tolerance; commercially available and stable boronic acids; environmentally benign byproducts. | Requires careful optimization of base and solvent; potential for proto-deboronation of the boronic acid. |
| Heck Reaction | C(sp²) - C(sp²) (alkenyl) | Alkene | Atom economical (no organometallic reagent required); excellent for synthesizing styrenyl-type derivatives.[4] | Regioselectivity can be an issue; often requires higher temperatures; sensitive to steric hindrance. |
| Sonogashira Coupling | C(sp²) - C(sp) | Terminal Alkyne | Direct introduction of an alkynyl moiety; mild reaction conditions.[5] | Often requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling); sensitivity to oxygen.[6] |
| Buchwald-Hartwig Amination | C(sp²) - N | Amine or Amide | Broad scope of amine coupling partners; excellent for synthesizing anilines and their derivatives. | Requires careful selection of ligand and base; potential for catalyst inhibition by certain substrates. |
Deep Dive into Reaction Mechanisms and Validation Protocols
The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the construction of biaryl and vinyl-aryl structures.[2]
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, 5-phenyl-1H-indene, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
-
Materials: this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1 mixture).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Kinetic Studies: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR. This data can help determine the reaction order with respect to each component and identify the rate-determining step.
-
Isotopic Labeling: Crossover experiments using a mixture of two different arylboronic acids can provide evidence for an intramolecular reductive elimination step. If no crossover products are observed, it supports a mechanism where the two organic groups are bound to the same palladium center before elimination.
The Heck Reaction: Alkenylation of the Indene Core
The Heck reaction provides a direct method for the formation of a new C-C bond between an aryl halide and an alkene.[4]
-
Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition to this compound.
-
Alkene Coordination and Migratory Insertion: An alkene coordinates to the Pd(II) complex, followed by syn-migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final product.
-
Base-Mediated Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride species.
Caption: Catalytic cycle for the Heck reaction of this compound.
-
Materials: this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Et₃N (2.0 equiv), DMF (anhydrous).
-
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with argon.
-
Add anhydrous DMF, Et₃N, and styrene via syringe.
-
Seal the tube and heat to 100 °C for 24 hours.
-
Cool to room temperature, dilute with water, and extract with ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
-
Deuterium Labeling Studies: Using a deuterated alkene can help elucidate the stereochemistry of the migratory insertion and β-hydride elimination steps.
-
Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the energies of the various intermediates and transition states in the catalytic cycle, providing theoretical support for the proposed pathway.[5]
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.[5]
This reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the other reactions, it begins with oxidative addition of this compound to Pd(0).
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The product, 5-alkynyl-1H-indene, is formed, and the Pd(0) catalyst is regenerated.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
-
Materials: this compound (1.0 equiv), phenylacetylene (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N (3.0 equiv), THF (anhydrous).
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF and Et₃N.
-
Add phenylacetylene dropwise and stir at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
In-situ Spectroscopy: Techniques like IR or NMR spectroscopy can be used to observe the formation of key intermediates, such as the copper acetylide.
-
Copper-Free Variants: The development of copper-free Sonogashira protocols provides a point of comparison.[7] Differences in reaction kinetics and byproduct formation can shed light on the role of the copper co-catalyst.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is a powerful tool for the synthesis of arylamines from aryl halides.
-
Oxidative Addition: A Pd(0) complex adds to this compound.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the 5-amino-1H-indene derivative and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.
-
Materials: this compound (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), NaOtBu (1.4 equiv), Toluene (anhydrous).
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the vial and heat to 100 °C for 16 hours.
-
Cool to room temperature, filter through Celite, and rinse with toluene.
-
Concentrate the filtrate and purify by column chromatography.
-
-
Ligand Effects: The reaction outcome is highly dependent on the choice of phosphine ligand.[8] A systematic study of different ligands can provide insight into the steric and electronic requirements of the oxidative addition and reductive elimination steps.
-
Base Screening: The nature and strength of the base can significantly impact the rate of the deprotonation step.[9] Comparing the efficacy of various bases (e.g., alkoxides vs. carbonates) can help to probe the mechanism.
Alternative Methodologies for Indene Functionalization
While palladium-catalyzed cross-coupling reactions are dominant, other methods for functionalizing the indene core exist. These include:
-
Friedel-Crafts Acylation/Alkylation: A classic method for introducing substituents to aromatic rings, though it often suffers from issues with regioselectivity and can require harsh conditions.
-
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to achieve regioselective lithiation, followed by quenching with an electrophile.
-
C-H Activation: More modern approaches focus on the direct functionalization of C-H bonds, offering a more atom-economical route, though these methods are still under active development.[7]
These alternatives provide a valuable benchmark against which the performance of the palladium-catalyzed methods can be assessed, particularly in terms of regioselectivity, functional group tolerance, and overall efficiency.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile toolkit for the synthesis of a diverse array of indene derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions each provide unique advantages for the introduction of specific functionalities. A thorough understanding of the underlying reaction mechanisms, coupled with rigorous experimental validation through techniques such as kinetic analysis, isotopic labeling, and computational modeling, is essential for the rational design of synthetic strategies and the optimization of reaction conditions. This guide serves as a foundational resource for researchers seeking to leverage these transformative reactions in their pursuit of novel molecules with tailored properties.
References
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- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
- Copies of 1H, 13C, 19F NMR spectra. [Link]
- ACS Publications. Synthesis of Functionalized 1H-Indenes and Benzofulvenes through Iodocyclization of o-(Alkynyl)styrenes | The Journal of Organic Chemistry. [Link]
- Wikipedia.
- Google Patents. Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
- ResearchGate. Synthesis of Functionalized 1H-Indenes and Benzofulvenes through Iodocyclization of ortho-(Alkynyl)styrenes | Request PDF. [Link]
- Chemistry LibreTexts.
- Odinity. Intro to Organometallics: The Heck Reaction. [Link]
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- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PMC. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking. [Link]
- Organic Chemistry Portal. Synthesis of indenes. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- YouTube.
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- 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. [Link]
- Chemistry LibreTexts. Heck Reaction. [Link]
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- Chemsrc. This compound | CAS#:75476-78-7. [Link]
- SciSpace.
- ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... [Link]
- Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N. [Link]
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- MDPI.
- PMC. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]
- ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
- ACS Publications. Synthesis and Characterization of 5,10-Bis(2-thienyl)indeno[2,1-a]indene Derivatives: The First Examples of Conducting Polymers Containing a Rigid Bis(thienyl)butadiene Core | The Journal of Organic Chemistry. [Link]
- ResearchGate. Synthesis and Characterization of 5,10-Bis(2-thienyl)indeno[2,1-a]indene Derivatives: The First Examples of Conducting Polymers Containing a Rigid Bis(thienyl)butadiene Core. [Link]
- PubMed.
- NIH. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
- ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals.. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 5-bromo-1H-indene
Introduction: 5-bromo-1H-indene is a crucial building block in the synthesis of a wide array of biologically active molecules and advanced materials.[1] The indene scaffold, a bicyclic framework composed of a benzene ring fused to a cyclopentene ring, is recognized as a "privileged structure" in medicinal chemistry. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery programs.[2] This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical analysis of their efficiency, scalability, and experimental considerations to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy is a critical decision based on a multi-faceted analysis of yield, purity, reaction conditions, cost of starting materials, and overall process robustness. Here, we compare two distinct and viable pathways for the synthesis of this compound:
-
Route 1: Multi-step Synthesis via Friedel-Crafts Cyclization of a Phenylpropanoic Acid Derivative. This classic approach involves the construction of the indanone core followed by subsequent reduction and dehydration.
-
Route 2: Synthesis from Indane via Aromatic Bromination and Dehydrogenation. This route begins with the readily available 2,3-dihydro-1H-indene (indane) and introduces the required functionalities in two subsequent steps.
The following table summarizes the key performance indicators for these two synthetic methodologies.
| Metric | Route 1: Friedel-Crafts Cyclization Route | Route 2: Indane Bromination & Dehydrogenation |
| Starting Materials | 4-(3-Chloropropanoyl)bromobenzene or 3-(4-bromophenyl)propanoic acid | 2,3-Dihydro-1H-indene (Indane) |
| Key Transformations | Intramolecular Friedel-Crafts acylation, Ketone reduction, Dehydration | Electrophilic aromatic bromination, Dehydrogenation |
| Number of Steps | 3 | 2 |
| Reported Overall Yield | ~35-40% (Estimated) | Not explicitly reported (requires optimization) |
| Key Reagents | Aluminum chloride, Sodium borohydride, Acid catalyst (e.g., Zeolite) | N-Bromosuccinimide, Dehydrogenation agent (e.g., DDQ, MnO₂) |
| Advantages | Well-established transformations, predictable regioselectivity. | Fewer steps, potentially more atom-economical. |
| Disadvantages | Longer reaction sequence, use of harsh Lewis acids (AlCl₃). | Regioselectivity of bromination can be a concern, dehydrogenation step can be challenging and may require optimization. |
In-Depth Analysis of Synthetic Pathways
Route 1: Multi-step Synthesis via Friedel-Crafts Cyclization
This synthetic pathway is a robust and well-documented approach to substituted indanones, which are versatile precursors to indenes. The causality behind this multi-step process lies in the strategic construction of the bicyclic ring system followed by functional group manipulation to achieve the desired final product.
Figure 2: Workflow for the synthesis of this compound via Route 2.
Step 1: Electrophilic Aromatic Bromination of Indane. The first step involves the bromination of the aromatic ring of indane. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose, often used in a polar aprotic solvent like acetonitrile. [3]The reaction typically proceeds at room temperature.
Step 2: Dehydrogenation of 5-Bromo-2,3-dihydro-1H-indene. The final step is the introduction of the double bond into the five-membered ring through dehydrogenation. This can be a challenging transformation and often requires stoichiometric oxidants. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) are commonly employed for such dehydrogenations. The reaction conditions, including solvent and temperature, need to be carefully optimized to maximize the yield and minimize side reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations described above. These protocols are representative and may require optimization based on specific laboratory conditions and scale.
Protocol for Route 1: Synthesis of 5-Bromo-1-indanone
[4] Reactants:
-
4-(3-Chloropropanoyl)bromobenzene (24.7 g)
-
Aluminum chloride (100 g)
-
Sodium chloride (25 g)
-
Ice
-
Acetic acid (30 ml)
-
Diethyl ether
-
Methanol
Procedure:
-
In a suitable reaction vessel, heat a mixture of aluminum chloride and sodium chloride to 180°C.
-
Carefully add 4-(3-chloropropanoyl)bromobenzene to the molten salt mixture.
-
Increase the temperature and maintain it between 180-220°C for 30 minutes.
-
Pour the hot reaction mixture onto crushed ice.
-
Add acetic acid to the quenched mixture.
-
Collect the resulting solid product and dissolve it in diethyl ether.
-
Dry the ethereal solution and concentrate it under reduced pressure.
-
Recrystallize the crude residue from methanol to yield pure 5-bromo-1-indanone.
Protocol for Route 1: Reduction of 5-Bromo-1-indanone to 5-Bromo-1-indanol (Adapted from a similar reduction)[2]
Reactants:
-
5-Bromo-1-indanone (1 equivalent)
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromo-1-indanone in a 1:1 mixture of methanol and dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by adding 1M HCl until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol for Route 2: Bromination of Indane to 5-Bromo-2,3-dihydro-1H-indene
[3] Reactants:
-
Indane (1.0 mmol)
-
N-bromosuccinimide (NBS) (1.0 mmol)
-
Acetonitrile (2 mL)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve indane in acetonitrile in a round-bottom flask and cool to 0°C.
-
Add N-bromosuccinimide in one portion with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by column chromatography on silica gel.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a well-established, albeit longer, procedure that offers high predictability and is likely to be more amenable to scale-up due to the well-understood nature of each transformation. The regioselectivity is controlled by the starting material, which is a significant advantage. The main drawbacks are the number of steps and the use of harsh reagents like aluminum chloride.
-
Route 2 is a more concise approach that could be more efficient if the dehydrogenation step is optimized. However, the initial bromination may yield a mixture of isomers, requiring careful purification. The dehydrogenation step can also be problematic, potentially leading to lower yields or the formation of side products.
For researchers requiring a reliable and well-documented synthesis of this compound, Route 1 is the recommended starting point . For projects where atom economy and a reduced number of steps are critical, and where resources for optimization are available, Route 2 presents a promising alternative that warrants further investigation .
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Introduction: The Strategic Role of Brominated Scaffolds in Modern Synthesis
An In-Depth Technical Guide: 5-bromo-1H-indene as a Superior Alternative to Conventional Brominated Building Blocks
In the landscape of medicinal chemistry and materials science, brominated aromatic and heterocyclic compounds are indispensable building blocks. Their utility stems from the bromine atom's role as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions that form the bedrock of modern molecular construction.[1] These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[2][3] While simple scaffolds like bromobenzene and bromoindoles have been workhorses in the field, the demand for greater structural diversity and complexity has driven the search for more advanced intermediates.
This guide introduces this compound, a bicyclic aromatic halide, as a compelling alternative to traditional brominated building blocks.[4] The indene core, a rigid fusion of a benzene and a cyclopentene ring, is a privileged structure found in numerous biologically active compounds.[1][5] The strategic placement of bromine at the 5-position provides a reactive site for functionalization, enabling the exploration of novel chemical space in drug discovery programs. We will objectively compare its performance with other alternatives, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its value.
Physicochemical Properties of this compound
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically a solid at room temperature and is soluble in common organic solvents.[5]
| Property | Value | Reference(s) |
| CAS Number | 75476-78-7 | [6][7] |
| Molecular Formula | C₉H₇Br | [7][8] |
| Molecular Weight | 195.06 g/mol | [7] |
| Appearance | Solid | |
| IUPAC Name | This compound | |
| Storage | Sealed in dry, room temperature | [7] |
Core Reactivity: A Gateway to Molecular Complexity
The synthetic power of this compound is most evident in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is sufficiently reactive to undergo oxidative addition to a Pd(0) complex, initiating the catalytic cycle.[9] This allows for the coupling of the indene scaffold with a vast array of partners, including boronic acids (Suzuki), alkenes (Heck), and terminal alkynes (Sonogashira).[2][3][10]
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl systems.[11][12] The process is a self-validating catalytic cycle, where the active Pd(0) catalyst is regenerated after each product formation. The choice of ligand, base, and solvent is critical for efficient turnover, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of oxidative addition and reductive elimination.[13][14]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (195 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol). [15]2. Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. [15]4. Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). [16]6. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-phenyl-1H-indene product. [16]
Applications in Drug Discovery: The Indene Scaffold in Action
The rigid, bicyclic nature of the indene core makes it an attractive scaffold for designing molecules that can fit into specific protein binding pockets. Derivatives of this compound (or its saturated analog, 5-bromoindane) have shown significant promise in various therapeutic areas. [1]
-
Oncology: The indane scaffold is a key component of compounds designed as tubulin polymerization inhibitors, which are a major class of anti-cancer agents. [2][4]These molecules disrupt microtubule formation, leading to mitotic arrest and apoptosis in cancer cells. [4]The 5-position provides a vector for introducing substituents that can fine-tune binding affinity and pharmacokinetic properties.
-
Central Nervous System (CNS) Disorders: The 2,3-dihydro-1H-indene framework has been utilized to develop potent agonists for the serotonin 6 (5-HT6) receptor, a target for treating cognitive disorders. [1]The ability to diversify the scaffold via cross-coupling reactions is crucial for extensive structure-activity relationship (SAR) studies in this area.
-
Metabolic Diseases: Derivatives of this scaffold have been investigated as inverse agonists for the ghrelin receptor (GHSR1a), which plays a role in regulating appetite and energy balance. [1]
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic synthesis. While traditional brominated compounds like bromobenzene and bromoindoles retain their importance, this compound offers a unique combination of reactivity and structural sophistication. Its rigid bicyclic scaffold is a privileged motif in medicinal chemistry, providing a robust platform for the development of novel therapeutics. The straightforward application in powerful cross-coupling reactions, coupled with the growing biological relevance of its derivatives, positions this compound as a superior alternative for researchers aiming to access complex and biologically relevant molecular architectures.
References
[5]An In-depth Technical Guide to 5-bromo-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications - Benchchem. (URL: ) [2]An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-indene (CAS Number - Benchchem. (URL: ) [13]The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles | Journal of the American Chemical Society. (URL: ) [6]this compound | CAS#:75476-78-7 | Chemsrc. (URL: ) [17]The Evolving Landscape of 5-Bromo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Review - Benchchem. (URL: ) [7]75476-78-7|this compound|BLD Pharm. (URL: ) [1]The Versatile Scaffold: Unlocking the Potential of 5-Bromo-2,3-dihydro-1H-indene in Medicinal Chemistry - Benchchem. (URL: ) this compound | 75476-78-7 - Sigma-Aldrich. (URL: ) [16]The Versatility of 5-Bromo-3-methyl-1H-indole: A Synthetic Building Block for Drug Discovery and Materials Science - Benchchem. (URL: ) [11]Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - RSC Publishing. (URL: ) [9]Suzuki Reaction procedure - Rose-Hulman. (URL: ) [4]An In-depth Technical Guide to the Chemical Properties of 5-bromo-2,3-dihydro-1H-indene - Benchchem. (URL: ) [8]1H-INDENE,5-BROMO- | CAS: 75476-78-7 | Chemical Product - finetech industry limited. (URL: ) [10]Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (URL: ) [15]Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromoquinoxalin-6-amine - Benchchem. (URL: ) [12]Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (URL: ) [14]Sonogashira Coupling - Chemistry LibreTexts. (URL: ) [3]Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing). (URL: ) [18]Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. (URL: )
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A Comparative Guide to the In-Vitro Efficacy of Novel Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
This guide provides a comprehensive comparison of novel dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors, offering an objective analysis of their in-vitro performance against established alternatives. The experimental data herein is synthesized from peer-reviewed studies to support researchers, scientists, and drug development professionals in this therapeutic area.
Introduction: The Rationale for Targeting Tubulin with Indene Scaffolds
Microtubules, dynamic polymers of α- and β-tubulin, are integral components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell structure. Their critical function in mitosis makes them a well-validated and highly attractive target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle, ultimately leading to apoptotic cell death.
The indene scaffold, a bicyclic aromatic hydrocarbon, has emerged as a "privileged structure" in medicinal chemistry due to its structural rigidity and amenability to diverse functionalization.[1] The 5-bromo-1H-indene core, in particular, offers a versatile starting point for synthesizing a wide array of derivatives through various cross-coupling reactions, enabling systematic exploration of structure-activity relationships (SAR).[2] This guide focuses on a series of recently developed 2,3-dihydro-1H-indene derivatives designed to bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization and exhibiting potent anti-angiogenic and antitumor activity.[3][4]
Synthesis of Dihydro-1H-indene Derivatives
The synthesis of the dihydro-1H-indene derivatives discussed in this guide typically involves a multi-step process. While specific pathways can vary, a generalizable approach often begins with a substituted indanone, which can be derived from precursors like this compound. An aldol condensation reaction between the indanone and a substituted benzaldehyde is a common key step to introduce structural diversity.[5][6] This is often followed by further modifications to achieve the final compounds. The versatility of this synthetic approach allows for the creation of a library of compounds with varied substituents, which is crucial for optimizing biological activity.
In-Vitro Performance: A Comparative Analysis
The antiproliferative activities of a series of novel dihydro-1H-indene derivatives were evaluated against a panel of human cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay. Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor, was used as a positive control for comparative purposes. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
Table 1: Comparative Antiproliferative Activity (IC50, µM) of Dihydro-1H-indene Derivatives
| Compound | A549 (Lung) | Hela (Cervical) | H22 (Liver) | K562 (Leukemia) | HFL-1 (Normal Lung) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 | >10 |
| 12j | 0.115 | 0.103 | 0.095 | 0.041 | >10 |
| 12q | 0.254 | 0.218 | 0.187 | 0.102 | >10 |
| 12t | 0.312 | 0.289 | 0.251 | 0.133 | >10 |
| CA-4 (Control) | 0.032 | 0.026 | 0.010 | 0.004 | 0.139 |
Data synthesized from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors.[3] IC50 values are presented as the mean from three independent experiments.
Analysis of Structure-Activity Relationships (SAR)
The data presented in Table 1 reveals key structure-activity relationships:
-
Compound 12d emerged as the most potent derivative, exhibiting IC50 values in the nanomolar range across all tested cancer cell lines.[3] Its efficacy is particularly noteworthy against the K562 leukemia cell line (IC50 = 0.028 µM).[3]
-
The introduction of an indole ring at the B ring (compounds 12s-12x, with 12t shown as a representative) maintained antiproliferative activity to some extent.[3]
-
Modifications to the core, such as changing the trimethoxy substitution to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group, led to a significant decrease in antiproliferative activity, highlighting the importance of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core for potent anticancer effects.[3]
-
Crucially, the most potent compounds showed high selectivity for cancer cells over the normal human lung fibroblast cell line (HFL-1), suggesting a favorable therapeutic window.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for these dihydro-1H-indene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This was confirmed through in-vitro tubulin polymerization assays and immunofluorescence studies.
Caption: Mechanism of action for dihydro-1H-indene derivatives.
Compound 12d was shown to bind to the colchicine site on tubulin, effectively inhibiting its polymerization into microtubules.[3][4] Immunofluorescence assays on K562 cells treated with compound 12d revealed a disordered and destroyed microtubule network, confirming its role as a tubulin destabilizer.[3] This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[4]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key in-vitro assays.
Protocol 1: In-Vitro Antiproliferative Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., A549, Hela, H22, K562) and normal cells (HFL-1) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydro-1H-indene derivatives and the positive control (CA-4) in the complete culture medium. Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Tubulin Polymerization Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., >99% pure from porcine brain), a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), and GTP.
-
Compound Addition: Add various concentrations of the test compounds or a vehicle control to the wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.
Caption: Experimental workflow for evaluating novel tubulin inhibitors.
Conclusion and Future Directions
The dihydro-1H-indene scaffold represents a promising framework for the development of novel tubulin polymerization inhibitors. The comparative in-vitro data clearly demonstrates that derivatives such as compound 12d exhibit potent, low-nanomolar antiproliferative activity against a range of cancer cell lines, with a favorable selectivity profile compared to normal cells.[3] Their mechanism of action, through binding to the colchicine site and disrupting microtubule dynamics, is well-supported by experimental evidence.[3][4]
This guide underscores the importance of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core in achieving high potency. Future research should focus on further optimization of this scaffold to enhance efficacy and drug-like properties, as well as in-vivo studies to validate the promising in-vitro activity. The data presented here provides a strong foundation for the continued exploration of these compounds as next-generation anticancer therapeutics.
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Head-to-head comparison of different purification techniques for 5-bromo-1H-indene
An Application Scientist's Guide to the Purification of 5-bromo-1H-indene: A Head-to-Head Comparison
Introduction: The Imperative of Purity in Synthesis
In the landscape of medicinal chemistry and materials science, this compound stands out as a valuable and versatile synthetic intermediate. Its bicyclic structure, combined with a strategically placed bromine atom, serves as a powerful handle for constructing complex molecular architectures through reactions like Suzuki and Buchwald-Hartwig couplings.[1] The indene core itself is a privileged scaffold found in numerous biologically active compounds.[1][2]
However, the utility of this key building block is directly contingent on its purity. Trace impurities—ranging from unreacted starting materials and synthetic by-products to degradation products—can have profound downstream consequences, including catalyst poisoning, unpredictable reaction kinetics, and the generation of difficult-to-separate side products. For professionals in drug development, where precision and reproducibility are paramount, achieving high purity is not merely a goal but a necessity.
This guide provides an in-depth, head-to-head comparison of the three most common laboratory techniques for the purification of this compound: flash column chromatography, recrystallization, and vacuum distillation. Moving beyond simple protocols, we will explore the underlying principles of each method, the causal logic behind key experimental choices, and the quantitative data needed to make an informed decision for your specific application.
Understanding the Molecule: Key Properties of this compound
Before selecting a purification strategy, one must understand the chemical nature of the target compound. This compound is a solid at room temperature with a molecular weight of approximately 197.07 g/mol .[3] Crucially, indene derivatives are known to be sensitive to acid and can be prone to polymerization or degradation, especially when heated or exposed to acidic environments.[4][5] This instability is a critical factor that informs our procedural choices, particularly in column chromatography. Common impurities often include residual acid from the synthesis, starting materials, and various brominated isomers.
Comparative Analysis of Purification Techniques
The optimal purification technique is always a trade-off between the desired purity, acceptable yield, scale, and available resources. The following table provides a high-level comparison of the methods detailed in this guide.
| Metric | Flash Column Chromatography | Recrystallization | Vacuum Distillation |
| Principle | Differential adsorption on a solid stationary phase | Differential solubility in a solvent at varied temperatures | Separation based on differences in boiling points under reduced pressure |
| Purity Achieved | Very High (>99%) | Good to High (>98%) | Good to High (>98%) |
| Typical Yield | Good (70-90%) | Variable (50-85%), loss in mother liquor | Good (70-90%), dependent on thermal stability |
| Scalability | Low to Medium (mg to low-gram) | High (gram to kilogram) | Medium to High (gram to kilogram) |
| Key Advantage | High resolution for separating closely related impurities | Cost-effective, simple setup, excellent for large scale | Effective for removing non-volatile or highly volatile impurities |
| Key Disadvantage | Labor-intensive, potential for product degradation on silica | Significant product loss is possible; requires suitable solvent | Risk of thermal decomposition, even under vacuum |
Technique 1: Flash Column Chromatography
Flash column chromatography is the gold standard for achieving the highest purity on a small to medium scale. It offers unparalleled resolution for separating compounds with very similar polarities.
Expertise & Causality: Why Deactivation is Critical
Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. For an acid-sensitive compound like this compound, this acidic environment can catalyze degradation or polymerization directly on the column, leading to significantly reduced yields and the introduction of new impurities.[4][5]
To mitigate this, we employ a deactivated stationary phase. This is achieved by pre-treating the silica gel with a base, typically by preparing the slurry in an eluent containing 1-2% triethylamine (Et₃N). The triethylamine neutralizes the acidic silanol sites, creating a more inert environment for the compound's passage through the column.[4][5] The choice of an appropriate eluent system, typically a non-polar solvent mixture like hexane/ethyl acetate, is optimized beforehand using Thin Layer Chromatography (TLC) to ensure good separation.[2][4]
Experimental Protocol: Flash Chromatography
-
Solvent System Optimization: Using TLC, identify a solvent system (e.g., 98:2 Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.2-0.3 for this compound.
-
Column Preparation:
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the solution to the top of the column. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[5]
-
Elution: Elute the column with the solvent system, applying positive pressure (flash). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Visualization: Chromatography Workflow
Caption: Workflow for the purification of this compound via flash column chromatography.
Technique 2: Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying solids, especially at a larger scale. It relies on the principle that a compound's solubility in a solvent increases with temperature.
Expertise & Causality: The Art of Solvent Selection
The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent should dissolve the crude material completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[7] This differential solubility allows the desired compound to crystallize out upon cooling while impurities remain dissolved in the "mother liquor."
A preliminary solvent screen is essential. Small amounts of crude material are tested in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to find the optimal one. A common issue is "oiling out," where the compound separates as a liquid instead of forming crystals. This often happens if the solution is too concentrated or cooled too quickly. The solution is to reheat, add slightly more solvent to reduce saturation, and allow for slower cooling.[7][8] Slow, undisturbed cooling is crucial for the formation of large, pure crystals.
Experimental Protocol: Recrystallization
-
Solvent Selection: Through small-scale tests, identify a suitable solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot solvent and heat the mixture until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualization: Recrystallization Workflow
Caption: The process flow for purification by recrystallization.
Technique 3: Vacuum Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds that are sensitive to high temperatures, this process must be conducted under reduced pressure.
Expertise & Causality: The Necessity of Vacuum
Attempting to distill this compound at atmospheric pressure would require very high temperatures, likely causing significant decomposition and polymerization. By applying a vacuum, we lower the pressure above the liquid, thereby reducing the temperature at which it boils. This allows for volatilization and purification well below the compound's decomposition temperature.[5] A stable distillation temperature at a constant pressure is the hallmark of a pure compound being collected.[4] A cold trap between the apparatus and the pump is essential to prevent volatile organic compounds from contaminating the vacuum pump oil.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, condenser, and receiving flask. Ensure all joints are properly sealed. Connect the system to a vacuum pump with a cold trap and a manometer.
-
Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Distillation: Begin stirring and gradually apply vacuum to the system. Once the desired pressure is stable, gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Discard any initial low-boiling "forerun." Collect the main fraction that distills at a stable temperature and pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly re-introducing air.
Visualization: Vacuum Distillation Setup
Caption: A simplified schematic of a vacuum distillation apparatus.
Purity Assessment: A Self-Validating System
The success of any purification protocol must be empirically validated. A multi-pronged analytical approach ensures the trustworthiness of your results.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. It separates components in a mixture, and the purity is typically reported as the area percentage of the main product peak.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. ¹H and ¹³C NMR spectra can identify the desired product and reveal the structure of any remaining impurities. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[9][10][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities (like residual solvents) and provides further structural confirmation through mass-to-charge ratio analysis.[9][10]
Conclusion and Recommendations
The choice of purification method for this compound is dictated by the specific requirements of your research.
-
For the highest possible purity (>99%) on a research scale (mg to g), flash column chromatography using deactivated silica is the method of choice. Its high resolving power is unmatched for removing closely related impurities.
-
For large-scale synthesis (multi-gram to kg) where high purity (>98%) is required, recrystallization is the most practical and economical option.
-
Vacuum distillation is a valuable technique when impurities have significantly different boiling points than the product, or for removing non-volatile baseline material.
Regardless of the method chosen, it is critical to remember the inherent instability of the indene scaffold. Purified this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures to ensure its long-term stability and integrity for downstream applications.[5]
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The Strategic Synthesis of Bioactive Indene Scaffolds: A Cost-Effectiveness Analysis of 5-Bromo-1H-indene
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and selective estrogen receptor modulators (SERMs).[1][2][3][4] The functionalization of this bicyclic framework is paramount in the discovery of novel therapeutics. 5-Bromo-1H-indene is a key starting material that offers a versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. However, the cost of this starting material necessitates a careful evaluation of its cost-effectiveness compared to alternative synthetic routes. This guide presents a comparative analysis of two synthetic strategies to a model bioactive compound, a 5-aryl-1H-indene derivative, to assist researchers in making informed decisions for their synthetic campaigns.
The Central Role of 5-Aryl-1H-indenes in Drug Discovery
Substituted indene derivatives have shown significant promise as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][4] Additionally, the structural rigidity of the indene nucleus makes it an attractive scaffold for the development of SERMs for the treatment of hormone-dependent cancers and osteoporosis.[2][5][6][7] The introduction of an aryl group at the 5-position of the indene core is a common strategy to enhance the biological activity of these compounds.
Comparative Synthetic Strategies to a Model 5-Aryl-1H-indene
To provide a practical assessment, we will compare two distinct synthetic routes to a hypothetical, yet representative, bioactive target: 5-phenyl-1H-indene .
-
Route A: A direct approach utilizing the Suzuki-Miyaura cross-coupling of This compound with phenylboronic acid.
-
Route B: An alternative route starting from the more economical, non-halogenated precursor, 1-indanone , involving a bromination and subsequent elimination and cross-coupling.
The following sections will delve into the experimental details, performance metrics, and a comprehensive cost analysis of each route.
Performance and Cost Analysis: A Head-to-Head Comparison
The choice of a synthetic pathway is a multifaceted decision, balancing factors such as yield, purity, number of steps, reaction conditions, and, critically, cost.
| Metric | Route A: From this compound | Route B: From 1-Indanone |
| Starting Material | This compound | 1-Indanone |
| Number of Steps | 1 | 3 |
| Key Transformations | Suzuki-Miyaura Coupling | Bromination, Elimination, Suzuki-Miyaura Coupling |
| Overall Yield (Estimated) | ~85-95% | ~60-70% |
| Key Reagents | Phenylboronic acid, Palladium catalyst, Ligand, Base | N-Bromosuccinimide (NBS), Acid/Base for elimination, Phenylboronic acid, Palladium catalyst, Ligand, Base |
| Advantages | High-yielding, single-step transformation. | Very low-cost starting material. |
| Disadvantages | Higher cost of starting material. | Multi-step synthesis, lower overall yield, potential for side products. |
In-Depth Cost-Effectiveness Evaluation
To provide a tangible comparison, we will analyze the estimated cost to synthesize 10 grams of the final product, 5-phenyl-1H-indene, via each route. Prices are based on catalog listings from major chemical suppliers and may vary.
Route A: From this compound
| Reagent | Molecular Weight | Quantity Required | Estimated Cost (USD) |
| This compound | 195.06 g/mol | 10.2 g | $150 - $250 |
| Phenylboronic acid | 121.93 g/mol | 7.5 g | $20 - $40 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.6 g (1 mol%) | $50 - $80 |
| Sodium Carbonate | 105.99 g/mol | 11 g | $5 - $10 |
| Toluene/Ethanol/Water | - | ~200 mL | $10 - $20 |
| Total Estimated Cost | $235 - $400 |
Route B: From 1-Indanone
| Reagent | Molecular Weight | Quantity Required | Estimated Cost (USD) |
| 1-Indanone | 132.16 g/mol | 8.0 g | $15 - $30 |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 11.8 g | $20 - $40 |
| AIBN (catalyst) | 164.21 g/mol | 0.2 g | $5 - $10 |
| DBU (for elimination) | 152.24 g/mol | 10 mL | $15 - $30 |
| Phenylboronic acid | 121.93 g/mol | 9.0 g | $25 - $45 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.8 g (1 mol%) | $65 - $100 |
| Sodium Carbonate | 105.99 g/mol | 13 g | $5 - $15 |
| Solvents (CCl₄, Toluene, etc.) | - | ~500 mL | $20 - $40 |
| Total Estimated Cost | $170 - $310 |
Analysis: While Route B has a lower estimated cost of raw materials, the multi-step nature and lower overall yield can lead to higher process costs in terms of time, labor, and solvent consumption, especially at a larger scale. Route A, although starting from a more expensive precursor, offers a more direct and efficient path to the final product, which can be a significant advantage in a research and development setting where time is a critical factor.
Experimental Protocols
Detailed, step-by-step methodologies for the key transformations in each route are provided below.
Route A: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 5-phenyl-1H-indene from this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Add a 3:1 mixture of toluene and ethanol.
-
Add the 2M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C under an argon atmosphere and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenyl-1H-indene.
Route B: Synthesis of 5-Phenyl-1H-indene from 1-Indanone
Step 1: Bromination of 1-Indanone
Objective: To synthesize 5-bromo-1-indanone.
Materials:
-
1-Indanone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 1-indanone in CCl₄ in a round-bottom flask.
-
Add NBS and a catalytic amount of AIBN.
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 5-bromo-1-indanone, which can be purified by recrystallization.
Step 2: Elimination to form this compound
Objective: To synthesize this compound from 5-bromo-1-indanone.
Materials:
-
5-Bromo-1-indanone (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Toluene
Procedure:
-
Dissolve 5-bromo-1-indanone in toluene.
-
Add DBU and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl and then with water.
-
Dry the organic layer and concentrate to give this compound, which can be used in the next step without further purification.
Step 3: Suzuki-Miyaura Coupling of this compound
This step follows the same protocol as described in Route A .
Visualization of Synthetic Pathways
To better illustrate the synthetic strategies, the following diagrams are provided.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Conclusion and Recommendations
The choice between utilizing this compound directly or synthesizing it from a less expensive precursor like 1-indanone is a classic dilemma in process chemistry, balancing raw material cost against operational efficiency.
-
For early-stage research and development , where speed and reliability are often prioritized, the direct, one-step Suzuki-Miyaura coupling of This compound (Route A) is the recommended approach. The higher cost of the starting material is offset by the significantly reduced development time and higher overall yield.
-
For large-scale synthesis and manufacturing , where cost of goods is a primary driver, the multi-step synthesis from 1-indanone (Route B) becomes more attractive. Although the process is longer and the overall yield is lower, the substantial cost savings on the starting material can justify the additional process development and optimization required.
Ultimately, the most cost-effective strategy will depend on the specific project goals, scale, and available resources. This guide provides the foundational data and experimental context to enable researchers and drug development professionals to make a strategically sound decision.
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A Comparative Guide to Isotopic Labeling Strategies for 5-bromo-1H-indene
For researchers, scientists, and drug development professionals, the indane (2,3-dihydro-1H-indene) ring system represents a privileged scaffold, notable for its fusion of aromatic and aliphatic properties within a rigid structure.[1] The derivative, 5-bromo-1H-indene, serves as a versatile precursor in medicinal chemistry, with its bromine atom acting as a convenient handle for extensive functionalization through various cross-coupling reactions.[2] This versatility has led to the development of potent compounds targeting CNS disorders, metabolic diseases, and cancer.[1][2]
To fully elucidate the mechanisms of action, pharmacokinetics (PK), and metabolic fate of drug candidates derived from this scaffold, isotopic labeling is an indispensable tool.[3][4] Incorporating isotopes such as deuterium (²H), tritium (³H), or carbon-13 (¹³C) allows researchers to track molecules through complex biological systems, quantify their presence with high precision, and probe reaction mechanisms.[5][6]
This guide provides an in-depth comparison of isotopic labeling strategies applicable to this compound. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering researchers to select and implement the optimal labeling strategy for their specific scientific questions.
The Strategic Imperative of Isotopic Labeling
The decision to undertake an isotopic labeling study is driven by the need for precise, unambiguous data that is often unattainable through other means. The core applications fall into three main categories:
-
Metabolic Fate and ADME Studies: Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development.[3][4] Labeling with a stable (¹³C) or radioactive (³H, ¹⁴C) isotope allows for the unequivocal tracking of the parent compound and its metabolites, even after extensive biological transformation.[7][8] Carbon isotopes are often preferred for these studies due to the metabolic stability of the carbon skeleton.[8]
-
Quantitative Bioanalysis (Mass Spectrometry): Isotopically labeled analogues of an analyte are the gold standard for internal standards in quantitative mass spectrometry.[9] By co-eluting with the unlabeled analyte, they compensate for variations in sample preparation, chromatography, and ionization, leading to highly accurate and precise quantification.[10]
-
Mechanistic Elucidation: The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, is a powerful tool for investigating reaction mechanisms.[11] Deuterium labeling, in particular, is frequently used to determine whether a specific C-H bond is broken in the rate-determining step of a reaction.[12]
Comparative Analysis of Key Isotopes for Labeling this compound
The choice of isotope is the first critical decision point and is dictated by the intended application, required sensitivity, and synthetic accessibility.
| Feature | Deuterium (²H) | Tritium (³H) | Carbon-13 (¹³C) |
| Isotope Type | Stable | Radioactive (β-emitter) | Stable |
| Half-life | N/A | 12.3 years[4] | N/A |
| Detection Method | Mass Spectrometry (MS), NMR | Liquid Scintillation Counting (LSC), Autoradiography | Mass Spectrometry (MS), NMR |
| Primary Advantage | Low cost, high isotopic enrichment possible, useful for KIE studies.[11][13] | Extremely high specific activity, enabling highly sensitive detection for binding assays.[8][14] | Metabolically stable, no H/D exchange issues, ideal for ADME and NMR studies.[10][15] |
| Primary Disadvantage | Potential for in-vivo H/D back-exchange, can alter chromatographic retention time.[10] | Requires specialized handling and licensing, potential for radiolysis. | Higher cost, often requires multi-step de novo synthesis.[16] |
| Application for this compound | MS internal standards, mechanistic studies of indene synthesis/metabolism. | In vitro binding assays, low-dose ADME studies. | "Gold standard" for definitive ADME studies, quantitative NMR (qNMR). |
Strategic Approaches to Synthesizing Labeled this compound
The structure of this compound offers several avenues for isotopic incorporation. The optimal strategy depends on the desired isotope, label position, and available starting materials.
Caption: Decision workflow for selecting an isotopic labeling strategy.
Strategy 1: Catalytic Hydrogen Isotope Exchange (HIE) for Deuteration (²H)
This is often the most direct method for incorporating deuterium. The aromatic and allylic protons of the indene scaffold can be exchanged with deuterium under the influence of a metal catalyst (e.g., Pd, Pt, Raney Nickel) and a deuterium source.
-
Causality: This approach is chosen for its operational simplicity and cost-effectiveness, as it uses the final compound as the starting material and readily available deuterium sources like D₂O.[17] It is ideal for preparing deuterated internal standards where the exact position of every label is not critical, as multiple sites may be labeled. The degree of labeling can be tuned by reaction time, temperature, and catalyst choice.[17]
Caption: Workflow for deuterium labeling via HIE.
Strategy 2: Catalytic Reduction for Tritiation (³H)
Due to the hazards of handling tritium gas, tritiation is typically performed by catalytic reduction of an unsaturated precursor. For this compound, this would involve synthesizing a precursor with an additional double bond that can be selectively reduced with tritium gas.
-
Causality: This method is chosen to achieve the high specific activities necessary for sensitive biological assays.[14] By reducing a precursor with ³H₂ gas, a known quantity of tritium can be incorporated, leading to a well-defined, high-activity product suitable for receptor binding or microdosing studies.[4] The precursor must be designed carefully to ensure the label is incorporated into a metabolically stable position.
Strategy 3: de novo Synthesis for Carbon-13 (¹³C) Labeling
Incorporating ¹³C into the carbon skeleton of this compound almost always requires building the molecule from simple, commercially available ¹³C-labeled precursors. A plausible route would involve a Friedel-Crafts reaction using a labeled starting material.
-
Causality: This is the most robust strategy for ADME studies.[8] A ¹³C label is not susceptible to chemical exchange and its effect on the molecule's properties is negligible, ensuring that the labeled compound behaves identically to the unlabeled drug.[10] While synthetically demanding, this approach provides absolute certainty about the label's position and stability, which is critical for interpreting complex metabolic data.
Experimental Protocols
Note: These protocols are illustrative and should be adapted and optimized by qualified personnel. All operations, especially those involving tritium, must be conducted in appropriate facilities with strict adherence to safety protocols.
Protocol 1: Deuterium Labeling of this compound via H/D Exchange
-
Preparation: In a high-pressure vessel, add this compound (100 mg), 10% Palladium on Carbon (10 mg), and Acetic Acid-d4 (2 mL).
-
Reaction: Seal the vessel and heat to 120°C with stirring for 24 hours.
-
Workup: Cool the vessel to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with dichloromethane.
-
Purification: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Analyze the final product by Mass Spectrometry to determine the extent and distribution of deuterium incorporation and by NMR to confirm structural integrity.
Protocol 2: Synthesis of [¹³C₆]-5-bromo-1H-indene from [¹³C₆]-Benzene
This multi-step synthesis provides a metabolically stable, fully labeled aromatic ring.
-
Step 1: Friedel-Crafts Acylation: To a stirred solution of [¹³C₆]-Benzene (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in dichloromethane at 0°C, add aluminum chloride (1.2 eq) portion-wise. Stir for 4 hours. Quench the reaction with ice-water and extract with dichloromethane.
-
Step 2: Bromination: To the product from Step 1 (1.0 eq) in acetic acid, add N-bromosuccinimide (1.1 eq). Stir at room temperature for 12 hours. Pour into water and extract with ethyl acetate.
-
Step 3: Intramolecular Cyclization (Nazarov): Treat the brominated product with a strong acid catalyst (e.g., triflic acid) at elevated temperatures to induce cyclization to the indanone core.
-
Step 4: Reduction & Elimination: Reduce the resulting indanone to an indanol using a reducing agent like sodium borohydride, followed by acid-catalyzed dehydration to form the indene double bond.
-
Validation: Each intermediate and the final product must be purified and characterized by MS and NMR to confirm isotopic enrichment and structure.
Conclusion and Recommendations
The selection of an isotopic labeling strategy for this compound is a multi-factorial decision that balances the scientific objective with practical considerations of cost, synthesis, and safety.
-
For rapid development of internal standards for quantitative MS, catalytic H/D exchange is the most efficient method.
-
For highly sensitive in vitro binding assays , catalytic tritiation of a suitable precursor is the method of choice, providing the necessary specific activity.
-
For definitive ADME and metabolic fate studies , a de novo synthesis incorporating ¹³C is the gold standard, ensuring the label is stable and does not introduce analytical artifacts.
By carefully considering the principles and methodologies outlined in this guide, researchers can confidently design and execute isotopic labeling studies that yield clear, actionable data, accelerating the journey of drug candidates from discovery to clinical application.
References
- Dethe, D. H., et al. (2020). Cp*Co(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives. J. Org. Chem., 85, 7565-7575. [Link]
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- PubMed. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chem Rev. 2022 Mar 23;122(6):6634-6718.[Link]
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- PubMed. Isotopic labeling of metabolites in drug discovery applications. J Pharm Biomed Anal. 2011 Jan 25;54(2):233-44.[Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 5-Bromo-1H-Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the indene scaffold is a privileged structure, forming the backbone of numerous compounds with significant biological and physical properties. The introduction of a bromine atom, specifically at the 5-position of the 1H-indene core, provides a synthetically versatile handle for further molecular elaboration through cross-coupling reactions. This makes 5-bromo-1H-indene and its derivatives highly valuable intermediates in the synthesis of novel therapeutic agents and functional materials. The precise three-dimensional arrangement of atoms within these molecules, which dictates their function and reactivity, is unequivocally determined by single-crystal X-ray crystallography.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of X-ray crystallographic analysis with other common analytical techniques for the structural elucidation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to underscore the definitive nature of X-ray crystallography in modern chemical research.
The Unambiguous Power of X-ray Crystallography
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect information about molecular structure. NMR reveals the connectivity and solution-state conformation, and MS provides the molecular weight and fragmentation patterns. However, only single-crystal X-ray diffraction provides a direct, high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with exceptional precision. This level of detail is often crucial for understanding structure-activity relationships (SAR), designing next-generation molecules, and securing intellectual property.
Case Study 1: 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione
A prime example illustrating the power of X-ray crystallography is the structural analysis of 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione. The crystal structure of this derivative reveals subtle yet significant conformational details that would be challenging to ascertain by other means.
The molecule deviates slightly from planarity, with the benzene ring forming a dihedral angle of 1.02(9)° with the five-membered ring of the indandione moiety[1][2]. Furthermore, an intramolecular C—H···O hydrogen bond contributes to the stabilization of the molecular conformation[1]. In the crystal lattice, molecules form dimers through pairwise O—H···O hydrogen bonds, and these dimers are further organized into stacks by π–π interactions[1][2]. This detailed understanding of intermolecular forces is critical for predicting crystal packing, solubility, and other solid-state properties.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₆H₉BrO₃ |
| Molecular Weight | 329.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.8820 (4) |
| b (Å) | 3.8695 (1) |
| c (Å) | 24.0068 (5) |
| β (°) | 102.483 (1) |
| Volume (ų) | 1259.07 (6) |
| Z | 4 |
Case Study 2: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
The analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one further highlights the insights gained from X-ray diffraction. In this structure, the dihydroindene moiety is nearly planar, with a slight twist in the five-membered ring[3]. The methoxy groups are also found to be almost coplanar with the benzene ring[3]. The crystal packing is dominated by π-stacking interactions, forming molecular stacks that are linked by weak C—H···O and C—H···Br hydrogen bonds[3].
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6322 (3) |
| b (Å) | 13.3133 (5) |
| c (Å) | 10.9631 (4) |
| β (°) | 94.131 (2) |
| Volume (ų) | 1110.15 (7) |
| Z | 4 |
Experimental Protocols: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals suitable for diffraction experiments.
Synthesis of this compound Derivatives
A general approach to synthesizing substituted indenes involves the reaction of o-bromobenzyl zinc bromide with alkynes in the presence of a nickel catalyst. This method offers a versatile route to a variety of indene derivatives.
Experimental Workflow for Synthesis and Crystallographic Analysis
Caption: A generalized workflow from synthesis to structural elucidation.
Crystallization of Bromo-Aromatic Compounds
Obtaining single crystals of sufficient quality is often the most challenging step. For bromo-aromatic compounds, slow evaporation from a suitable solvent or a mixture of solvents is a commonly employed and effective technique.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. The ideal solvent will allow the compound to be fully dissolved when heated but will lead to supersaturation upon slow cooling or evaporation at room temperature. Common choices include ethanol, ethyl acetate, hexane, or mixtures thereof.
-
Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Filtration: If any particulate matter is present, filter the hot solution through a pre-warmed funnel with filter paper into a clean crystallization dish or vial.
-
Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
A Comparative Look: Spectroscopic Alternatives
While X-ray crystallography provides the definitive solid-state structure, NMR and MS are essential for characterizing compounds in solution and confirming their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. For this compound derivatives, NMR can confirm the presence of the indene core and the position of the bromine substituent. For instance, the ¹H NMR spectrum of 5-bromo-1-indanone shows characteristic signals for the aromatic and aliphatic protons, and their coupling patterns provide valuable information about their relative positions.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure. For bromo-derivatives, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) results in a characteristic M and M+2 peak in the mass spectrum, providing a clear indication of the presence of a single bromine atom.
Conclusion
The structural elucidation of this compound derivatives is a critical aspect of their development for various applications. While NMR and mass spectrometry are routine and powerful techniques for initial characterization, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and detailed three-dimensional molecular structure. The insights gained from X-ray analysis, from subtle conformational features to the intricacies of intermolecular interactions, are invaluable for rational drug design, materials engineering, and advancing our fundamental understanding of chemical structure and function. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to effectively utilize these analytical techniques in their scientific endeavors.
References
- Mague, J. T., Mohamed, S. K., Akkurt, M., Abdelhamid, A. A., & Albayati, M. R. (2015). Crystal structure of 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione.
- Mague, J. T., Mohamed, S. K., Akkurt, M., Abdelhamid, A. A., & Albayati, M. R. (2015). Crystal structure of 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione.
- Mague, J. T., et al. (2015). Crystal structure of 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione.
- SpectraBase. (n.d.). 5-bromo-2,3-dihydro-1H-indene - Optional[MS (GC)].
- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene.
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- SpectraBase. (n.d.). 5-bromo-2,3-dihydro-1H-indene.
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Evaluating the Drug-like Properties of Molecules Derived from 5-Bromo-1H-Indene: A Comparative Guide
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of modern drug discovery. The 5-bromo-1H-indene core has emerged as a scaffold of significant interest. Its rigid bicyclic structure provides a defined orientation for pendant functional groups, while the bromine atom at the 5-position serves as a versatile synthetic handle for a myriad of chemical transformations. This guide provides an in-depth technical comparison of the drug-like properties of a representative set of molecules derived from this compound, supported by detailed experimental protocols and computational predictions. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to effectively evaluate and optimize this promising class of compounds.
The Strategic Advantage of the this compound Scaffold
The indene framework is present in a number of biologically active compounds, and the introduction of a bromine atom significantly enhances its utility as a synthetic intermediate.[1] The carbon-bromine bond is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the facile introduction of a wide range of aryl and heteroaryl substituents.[2] This synthetic tractability enables the systematic exploration of the chemical space around the indene core, a critical aspect of establishing structure-activity relationships (SAR) and optimizing drug-like properties.
A Comparative Analysis of this compound Derivatives
To illustrate the impact of substitution on drug-like properties, we will consider a virtual series of 5-substituted-1H-indene derivatives. These compounds can be readily synthesized from this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with the corresponding boronic acids.
Synthesis of 5-Substituted-1H-Indene Derivatives via Suzuki-Miyaura Coupling
The general procedure for the synthesis of these derivatives is as follows:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically cesium carbonate (2 equivalents).
-
Add a suitable solvent, such as a mixture of toluene and ethanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted-1H-indene derivative.
In Silico Prediction of Drug-like Properties: A First Pass Filter
Before embarking on extensive and resource-intensive in vitro testing, computational methods provide a valuable initial assessment of a compound's potential drug-likeness.[3] Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability.[4][5] The rule states that an orally active drug is likely to have:
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[5]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[5]
-
A molecular mass less than 500 daltons.[5]
-
A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.[5]
The following table summarizes the computationally predicted Lipinski's parameters for our virtual series of 5-substituted-1H-indene derivatives.
| Compound | Substituent | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| 1 | -Br (Parent) | 197.07 | 3.8 | 0 | 0 | 0 |
| 2 | -Phenyl | 194.26 | 4.2 | 0 | 0 | 0 |
| 3 | -4-Methoxyphenyl | 224.29 | 4.3 | 0 | 1 | 0 |
| 4 | -4-Hydroxyphenyl | 210.26 | 3.7 | 1 | 1 | 0 |
| 5 | -4-Pyridinyl | 195.25 | 3.1 | 0 | 1 | 0 |
As indicated in the table, all the proposed derivatives adhere to Lipinski's Rule of Five, suggesting they possess a favorable profile for oral absorption.
Experimental Evaluation of Key Drug-like Properties
While in silico predictions are a useful starting point, experimental evaluation is crucial for confirming the drug-like properties of a compound. The following sections detail the protocols for key in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays.
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[6] The kinetic solubility assay is a high-throughput method to assess the solubility of a compound in an aqueous buffer.[7][8]
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation and Precipitation: Shake the plate at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant after centrifugation or filtration. This can be achieved using various analytical techniques, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or mass spectrometry (LC-MS).[9]
The following table presents plausible kinetic solubility data for our series of derivatives.
| Compound | Substituent | Kinetic Solubility at pH 7.4 (µM) |
| 1 | -Br (Parent) | 55 |
| 2 | -Phenyl | 30 |
| 3 | -4-Methoxyphenyl | 25 |
| 4 | -4-Hydroxyphenyl | 80 |
| 5 | -4-Pyridinyl | 95 |
The introduction of polar functional groups, such as the hydroxyl group in compound 4 and the nitrogen in the pyridine ring of compound 5 , would be expected to increase aqueous solubility compared to the more lipophilic phenyl and methoxyphenyl derivatives.
Membrane Permeability: Crossing the Intestinal Barrier
For an orally administered drug to be effective, it must be able to permeate the intestinal epithelium to reach the systemic circulation.[10] The Caco-2 cell permeability assay is the industry standard in vitro model for predicting human intestinal absorption.[11][12]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a Transwell® plate for 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only monolayers with a TEER value above a certain threshold (e.g., 200 Ω·cm²) are used.[13]
-
Permeability Measurement:
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and measure its appearance in the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.[12]
-
The efflux ratio (Papp B-A / Papp A-B) is also calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[12]
| Compound | Substituent | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| 1 | -Br (Parent) | 15.2 | 16.5 | 1.1 |
| 2 | -Phenyl | 18.5 | 20.1 | 1.1 |
| 3 | -4-Methoxyphenyl | 16.8 | 18.2 | 1.1 |
| 4 | -4-Hydroxyphenyl | 10.5 | 12.1 | 1.2 |
| 5 | -4-Pyridinyl | 8.2 | 25.8 | 3.1 |
In this hypothetical dataset, most compounds exhibit good to moderate permeability. The lower permeability of the more polar compounds 4 and 5 is expected. Notably, compound 5 , with its basic nitrogen, shows a high efflux ratio, suggesting it may be a substrate for P-gp.
Metabolic Stability: Surviving First-Pass Metabolism
After absorption, a drug is transported to the liver, where it can be extensively metabolized by enzymes such as the cytochrome P450 (CYP) family.[14] High metabolic instability can lead to low oral bioavailability and a short duration of action. The microsomal stability assay is a common in vitro method to assess a compound's susceptibility to Phase I metabolism.[15][16][17]
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the test compound (at a low concentration, typically 1 µM), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding the cofactor NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).
| Compound | Substituent | In Vitro Half-life (t₁/₂) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 1 | -Br (Parent) | > 60 | < 10 |
| 2 | -Phenyl | 45 | 25 |
| 3 | -4-Methoxyphenyl | 15 | 75 |
| 4 | -4-Hydroxyphenyl | 55 | 15 |
| 5 | -4-Pyridinyl | > 60 | < 10 |
The parent this compound and the pyridine derivative 5 are predicted to be relatively stable. The methoxy group in compound 3 is a common site of metabolism (O-demethylation), which would explain its shorter half-life and higher clearance.
Visualizing the Drug Discovery Workflow
The following diagram illustrates the typical workflow for evaluating the drug-like properties of a new chemical entity, integrating both in silico and in vitro methods.
A typical workflow for evaluating drug-like properties.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the evaluation of drug-like properties for molecules derived from the versatile this compound scaffold. Through a combination of in silico predictions and detailed in vitro experimental protocols, we have demonstrated how to systematically assess key parameters such as solubility, permeability, and metabolic stability.
The hypothetical data presented for our series of 5-substituted-1H-indene derivatives illustrates the profound impact that even minor structural modifications can have on these properties. The introduction of polar groups can enhance solubility but may decrease permeability, while certain functionalities can be liabilities for metabolic degradation.
For researchers working with this promising class of compounds, the path forward involves a multi-parameter optimization approach. The goal is to strike a balance between potent biological activity and favorable drug-like properties. The experimental and computational tools outlined in this guide provide a robust framework for achieving this balance and accelerating the journey from a promising scaffold to a viable drug candidate.
References
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- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.
- ADME Solubility Assay. (n.d.). BioDuro.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
- Caldwell, G. W., Ferguson, C., Buerger, R., Kulp, L., & Yan, Z. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization in Drug Discovery (pp. 49-65). Humana Press.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- Microsomal Stability Assay. (n.d.). Creative Bioarray.
- Caco-2 permeability assay. (n.d.). Creative Bioarray.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Gupta, S. M., Jain, N. K., Yadav, R., Erol, M., Celik, I., Gupta, M., & Behera, A. (2023). Computational Investigation of the Interaction of Novel Indene Methylene Analogues with Acetylcholinesterase from Both Dynamic and Thermodynamic Perspectives. Letters in Drug Design & Discovery, 20(12), 1911-1921.
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Safety Operating Guide
Navigating the Disposal of 5-bromo-1H-indene: A Guide for Laboratory Professionals
For the diligent researcher and scientist, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-bromo-1H-indene, a halogenated organic compound. By understanding the principles behind these procedures, you can ensure the protection of yourself, your colleagues, and the environment.
Immediate Safety and Hazard Assessment
Table 1: Essential Safety and Hazard Information for this compound
| Characteristic | Summary | Citation |
| Compound Type | Halogenated Organic Compound | [3][4] |
| Primary Hazards | May cause skin, eye, and respiratory irritation. Potential for environmental harm if not disposed of correctly. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [5] |
| Primary Disposal Route | Incineration by a licensed hazardous waste facility. Do not pour down the drain. | [2][6] |
Required Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is your first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the waste.[7]
-
Protective Clothing: A lab coat or other protective clothing is essential to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator should be used.[7]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that emphasizes segregation, secure containment, and clear communication through labeling.
Waste Segregation: The Cornerstone of Safe Disposal
The most critical step in chemical waste management is proper segregation. Halogenated organic compounds must be collected separately from all other waste streams to prevent dangerous reactions and to facilitate proper treatment by disposal facilities.[3][4][8]
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."
-
Rationale: Mixing halogenated compounds with other chemicals, such as acids or bases, can lead to exothermic reactions or the generation of toxic gases. Furthermore, waste disposal facilities use different processes for halogenated and non-halogenated streams; cross-contamination can significantly increase disposal costs and environmental impact.[8]
Container Selection and Management
The integrity of your waste container is crucial for preventing leaks and spills.
-
Action: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[9][10] High-density polyethylene (HDPE) carboys are a common and suitable choice.
-
Rationale: The container must not react with or be degraded by the chemical waste.[9] Corks, stoppers, or parafilm are not acceptable as primary closures for hazardous waste as they do not provide a secure seal.[10]
Labeling: Clear and Compliant Communication
Proper labeling is a regulatory requirement and a critical safety measure.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[8][11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If other halogenated wastes are added, list all constituents.
-
The date accumulation started.
-
-
Rationale: Accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and waste disposal personnel.
Secure Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation.[9][12]
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the direct control of the laboratory personnel. The container must be kept within secondary containment, such as a chemically resistant tray or bin.[10]
-
Rationale: The SAA ensures that hazardous waste is managed in a controlled environment, reducing the risk of spills and unauthorized access. Secondary containment can hold 110% of the volume of the primary container, preventing the spread of material in case of a leak.[10]
Caption: Workflow for the proper collection and disposal of this compound.
Handling Spills and Empty Containers
Accidents happen, and being prepared is essential.
Accidental Spill Response
Should a spill of this compound occur, follow these steps:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.[7]
-
Contain and Absorb: Use an inert, non-combustible absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain and soak up the spill.[5]
-
Collect and Package: Carefully sweep or scoop the absorbed material into a designated, compatible waste container. Label it as "Hazardous Waste" with the chemical name and a description of the spill debris.[13]
-
Decontaminate: Clean the spill area thoroughly.
Disposal of Empty Containers
An "empty" container that once held this compound is not yet ready for the regular trash.
-
Triple Rinsing: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12][14][15]
-
Rinsate Collection: The first rinsate is considered hazardous and must be collected and disposed of as halogenated organic waste.[14][15] Subsequent rinses may also need to be collected depending on local regulations.
-
Final Container Disposal: Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), deface or remove all labels from the container.[12] It can then typically be disposed of in the regular laboratory trash or recycling, in accordance with your institution's policies.
Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is responsible for the final collection and disposal of hazardous waste.[9][15]
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online system or by attaching a specific tag to the waste container.[10][11]
By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and responsibility in your laboratory. The careful management of chemical waste is not just a procedural task; it is an integral part of the scientific process.
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Mastering the Safe Handling of 5-bromo-1H-indene: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized chemical reagents is paramount. 5-bromo-1H-indene, a key building block in the synthesis of various therapeutic agents, requires meticulous attention to safety protocols to mitigate potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the compound's toxicological and physical hazards is essential. This compound is a halogenated hydrocarbon, and like many compounds in this class, it presents several potential risks.
Based on available safety data, this compound is classified with the following hazards:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
The presence of the bromine atom on the indene ring system influences its reactivity and toxicological properties. It is crucial to handle this compound with the understanding that it can cause significant irritation upon contact with the skin, eyes, and respiratory tract.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical for minimizing exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Nitrile gloves offer good resistance to a range of chemicals, including many solvents and halogenated compounds.[4][5] For prolonged or high-exposure scenarios, neoprene gloves provide enhanced protection against hydrocarbons.[4][5] Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Safety goggles provide a seal around the eyes, protecting against splashes and airborne particles.[5][6] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.[6][7] |
| Body Protection | Flame-retardant lab coat | A flame-retardant lab coat protects against accidental spills and splashes, preventing direct contact with the skin. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | In situations where dust or aerosols may be generated, or when working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of the compound.[8][9] The choice of cartridge should be appropriate for organic vapors. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is the foundation of safe chemical handling. The following steps provide a clear workflow for working with this compound.
3.1. Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include absorbent materials, such as sand or vermiculite, and appropriate waste disposal bags.
3.2. Handling Procedure
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to prevent the inhalation of any fine particles. Use appropriate tools to handle the solid, minimizing the creation of dust.
-
In Solution: When preparing solutions, add this compound slowly to the solvent to avoid splashing.
The following diagram illustrates the essential workflow for the safe handling of this compound:
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and used gloves in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the full chemical name.[10]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10]
-
Contaminated Labware: Any glassware or other labware that has come into contact with this compound should be decontaminated with an appropriate solvent. The rinsate should be collected as hazardous waste.
4.2. Final Disposal
-
Licensed Waste Contractor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[8]
-
Institutional Guidelines: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal.[8][10]
-
Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations.
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound:
Caption: Decision tree for the disposal of this compound waste.
By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a safer research environment for all personnel.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
